molecular formula C6H7FN2 B1331595 6-Fluoro-4-methylpyridin-3-amine CAS No. 954236-33-0

6-Fluoro-4-methylpyridin-3-amine

Numéro de catalogue: B1331595
Numéro CAS: 954236-33-0
Poids moléculaire: 126.13 g/mol
Clé InChI: HZGRTGMOAWUAAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Fluoro-4-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-fluoro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGRTGMOAWUAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650504
Record name 6-Fluoro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954236-33-0
Record name 6-Fluoro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-6-FLUORO-4-METHYLPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Fluoro-4-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocols for 6-Fluoro-4-methylpyridin-3-amine, a key building block in the development of various pharmaceutical compounds. Due to the absence of a single, publicly available, step-by-step synthesis protocol for this specific molecule, this document outlines a plausible and chemically sound multi-step synthetic pathway. This pathway has been constructed by amalgamating established chemical transformations reported for analogous pyridine derivatives.

Proposed Synthetic Pathway

The most probable synthetic route to this compound initiates from a readily available di-substituted 4-methylpyridine, followed by a sequence of nitration, nucleophilic aromatic substitution (fluorination), and reduction. A logical starting material for this synthesis is 2-chloro-4-methylpyridine.

The proposed multi-step synthesis is as follows:

  • Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

  • Fluorination: Substitution of a leaving group (e.g., chlorine) with fluorine at the 6-position.

  • Reduction: Conversion of the nitro group to the desired amine functionality.

A visual representation of this proposed workflow is provided below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Fluorination cluster_2 Step 3: Reduction A 2-Chloro-4-methylpyridine B 2-Chloro-4-methyl-3-nitropyridine A->B HNO₃, H₂SO₄ C 2-Chloro-4-methyl-3-nitropyridine D 6-Fluoro-4-methyl-3-nitropyridine C->D KF or CsF, Solvent (e.g., DMSO) E 6-Fluoro-4-methyl-3-nitropyridine F This compound E->F H₂, Catalyst (e.g., Pd/C) or SnCl₂, HCl G Start Starting Material: 2-Chloro-4-methylpyridine Nitration Nitration (Electrophilic Aromatic Substitution) Start->Nitration Introduces nitro group at C3 Fluorination Fluorination (Nucleophilic Aromatic Substitution) Nitration->Fluorination Replaces chloro at C6 with fluoro Reduction Reduction of Nitro Group Fluorination->Reduction Converts nitro to amine Product Final Product: This compound Reduction->Product

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-4-methylpyridin-3-amine, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for synthesis, characterization, and application of this compound.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The presence of a fluorine atom, an amino group, and a methyl group on the pyridine ring imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex molecules.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for determining its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₆H₇FN₂[1][2]
Molecular Weight 126.13 g/mol [1][2]
CAS Number 954236-33-0[1][2][3][4]
Appearance Solid[1]
Melting Point 57-62 °C[1]
Boiling Point Not experimentally determined. Estimated for the related compound 3-Amino-4-methylpyridine: 261.3 °C.[5]
Solubility No specific data available. The related compound 3-Amino-4-methylpyridine is soluble in water, methanol, acetone, and methylene chloride.[5]
pKa Not experimentally determined. The pKa of the conjugate acid is estimated to be around 5-6, based on the pKa of pyridine (5.23) and the electronic effects of the substituents.
LogP Not experimentally determined. Estimated for the related compound 3-Amino-4-methylpyridine: 0.43.[5]

Synthesis and Reactivity

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The fluorine atom can also participate in nucleophilic aromatic substitution reactions under specific conditions.

A generalized workflow for a potential synthetic route is depicted below.

G cluster_synthesis Synthetic Workflow start Starting Pyridine Derivative step1 Nitration start->step1 step2 Reduction of Nitro Group step1->step2 step3 Fluorination step2->step3 product This compound step3->product

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

General Protocol for Melting Point Determination:

A calibrated melting point apparatus is used to determine the melting point range of the compound.

  • A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate initially, and then the heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has melted is recorded as the end of the melting range.

The following diagram illustrates the general workflow for this experimental procedure.

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation (Crushing and Packing) setup Instrument Setup (Place capillary in apparatus) prep->setup heat Heating (Initial rapid heating, then slow) setup->heat observe Observation (Record start and end of melting) heat->observe result Melting Point Range (e.g., 57-62 °C) observe->result

Caption: Experimental workflow for melting point determination.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of biologically active compounds. The pyridine scaffold is a common motif in many approved drugs. The specific substitution pattern of this compound makes it an attractive starting material for the development of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation.

The diagram below illustrates the potential role of this compound as a scaffold in the development of kinase inhibitors that target specific signaling pathways.

G cluster_pathway Role in Kinase Inhibitor Development scaffold This compound (Building Block) synthesis Chemical Synthesis (Functionalization) scaffold->synthesis inhibitor Kinase Inhibitor Library synthesis->inhibitor screening High-Throughput Screening inhibitor->screening pathway Targeted Signaling Pathway (e.g., PI3K/Akt/mTOR) screening->pathway disease Disease Treatment (e.g., Cancer) pathway->disease

Caption: Potential application in the development of kinase inhibitors.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage: It is recommended to store this compound in a cool, dry, and dark place. For short-term storage (1-2 weeks), -4°C is suitable, while long-term storage (1-2 years) should be at -20°C.[2][4]

References

In-Depth Technical Guide: 6-Fluoro-4-methylpyridin-3-amine (CAS No. 954236-33-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-methylpyridin-3-amine is a fluorinated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including a pyridine core, a fluorine atom, and an amine group, make it a valuable intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 57 to 62 °C. It is characterized by the following properties:

PropertyValueReference(s)
CAS Number 954236-33-0
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Appearance Solid
Melting Point 57-62 °C
Boiling Point 275.5 °C at 760 mmHg[1]
Density 1.196 g/cm³
Refractive Index 1.546
Flash Point 120.4 °C[1]
SMILES Cc1cc(F)ncc1N
InChI 1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3
InChIKey HZGRTGMOAWUAAA-UHFFFAOYSA-N

Synthesis and Purification

G cluster_synthesis Plausible Synthetic Pathway Start Starting Material (e.g., a substituted pyridine) Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Reduction Reduction of Nitro Group Nitration->Reduction e.g., Fe/HCl or H₂/Pd-C Fluorination Nucleophilic Aromatic Substitution (Fluorination) Reduction->Fluorination e.g., KF/Phase-transfer catalyst Final_Product This compound Fluorination->Final_Product G cluster_workflow General Workflow for FLT3 Inhibitor Synthesis Building_Block This compound Coupling Coupling Reaction Building_Block->Coupling FLT3_Inhibitor Final FLT3 Inhibitor Coupling->FLT3_Inhibitor Other_Fragments Other Synthetic Intermediates Other_Fragments->Coupling G cluster_pathway Simplified FLT3 Signaling Pathway FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK MAPK RAS->MAPK MAPK->Proliferation G cluster_pathway Simplified SYK Signaling Pathway Receptor Immunoreceptor (e.g., BCR, FcR) SYK SYK Downstream Downstream Effectors (e.g., PLCγ2, VAV1) Response Cellular Response (e.g., Proliferation, Cytokine Release)

References

Structural Analysis of 3-Amino-6-fluoro-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural analysis of 3-Amino-6-fluoro-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental crystallographic and detailed spectroscopic data for this exact molecule in publicly accessible databases, this guide will focus on its fundamental physicochemical properties, predicted structural characteristics, and detailed experimental protocols for its analysis. The methodologies outlined are standard for the structural elucidation of novel organic compounds and can be readily applied to 3-Amino-6-fluoro-4-methylpyridine.

Physicochemical Properties

A summary of the known physicochemical properties of 3-Amino-6-fluoro-4-methylpyridine is presented in Table 1. This data is crucial for its handling, storage, and for the design of analytical experiments.

PropertyValueReference
Molecular Formula C₆H₇FN₂[1]
Molecular Weight 126.13 g/mol [1]
CAS Number 954236-33-0[1]
Appearance Solid[1]
Melting Point 57-62 °C[1]
SMILES Cc1cc(F)ncc1N[1]
InChI 1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3[1]

Predicted Structural and Spectroscopic Data

In the absence of experimental data, computational methods provide valuable insights into the structural and spectroscopic properties of molecules. The following data are predicted based on computational chemistry principles and data from structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 3-Amino-6-fluoro-4-methylpyridine in a non-polar solvent are outlined in Table 2. These predictions are based on the analysis of similar pyridine derivatives.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H (aromatic, position 2)~7.5 - 7.8Singlet
H (aromatic, position 5)~6.5 - 6.8Singlet
NH₂ (amino)~3.5 - 4.5Broad Singlet
CH₃ (methyl)~2.1 - 2.3Singlet
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized in Table 3. The fluorine substitution is expected to have a significant effect on the chemical shifts of adjacent carbon atoms.

CarbonPredicted Chemical Shift (ppm)
C (position 2)~145 - 150
C (position 3)~130 - 135
C (position 4)~140 - 145
C (position 5)~110 - 115
C (position 6)~155 - 160 (¹JCF coupling)
CH₃ (methyl)~15 - 20

Experimental Protocols for Structural Analysis

This section provides detailed methodologies for the key experiments required for a comprehensive structural analysis of 3-Amino-6-fluoro-4-methylpyridine.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths and angles.

Experimental Workflow:

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

Experimental Workflow:

experimental_workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition (1H, 13C, 2D NMR) B->C D Data Processing C->D E Spectral Analysis D->E

Caption: General workflow for NMR spectroscopy.

Detailed Protocol:

  • Sample Preparation: A solution of 3-Amino-6-fluoro-4-methylpyridine is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.

  • ¹³C NMR Spectroscopy: A carbon NMR spectrum is acquired to identify the number of unique carbon environments. Proton-decoupled spectra are typically recorded.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to identify proton-proton couplings. Heteronuclear single quantum coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Workflow:

experimental_workflow A Sample Introduction B Ionization (e.g., ESI, EI) A->B C Mass Analysis B->C D Detection C->D E Data Analysis D->E

Caption: Basic workflow of a mass spectrometry experiment.

Detailed Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: The molecules are ionized using a suitable technique such as electrospray ionization (ESI) for polar compounds or electron ionization (EI) for volatile compounds.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectral Data:

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (methyl)2850 - 2960
C=N, C=C stretch (pyridine ring)1500 - 1600
C-F stretch1000 - 1400

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: The absorption bands in the spectrum are assigned to specific functional groups.

Conclusion

This technical guide provides a framework for the comprehensive structural analysis of 3-Amino-6-fluoro-4-methylpyridine. While specific experimental data for this compound is currently limited, the application of the detailed experimental protocols for X-ray crystallography, NMR spectroscopy, mass spectrometry, and IR spectroscopy will enable a thorough elucidation of its molecular structure. The predicted data presented herein serves as a useful reference for the interpretation of experimental results. For researchers in drug discovery, a complete structural understanding of this molecule is a critical step in understanding its potential biological activity and for the design of new therapeutic agents.

References

A Technical Guide to the Spectroscopic Analysis of 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Fluoro-4-methylpyridin-3-amine. These predictions are based on the analysis of similar chemical structures and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2 (pyridinyl)7.5 - 7.8dJ(H-F) ≈ 2-4 Hz
H-5 (pyridinyl)6.5 - 6.8s
-NH₂3.5 - 4.5br s
-CH₃2.1 - 2.4s

Disclaimer: Predicted values are estimates and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145 (d, J(C-F) ≈ 10-15 Hz)
C-3135 - 140
C-4120 - 125
C-5110 - 115 (d, J(C-F) ≈ 4-6 Hz)
C-6155 - 160 (d, J(C-F) ≈ 230-250 Hz)
-CH₃15 - 20

Disclaimer: Predicted values are estimates and may vary based on solvent and experimental conditions.

Table 3: Predicted IR Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
N-H3300 - 3500Asymmetric and symmetric stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=N, C=C1550 - 1650Ring stretching
N-H1580 - 1650Bending (scissoring)
C-F1200 - 1300Stretching
C-N1250 - 1350Stretching
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zDescription
[M]⁺126Molecular Ion
[M-CH₃]⁺111Loss of a methyl radical
[M-NH₂]⁺110Loss of an amino radical
[M-HCN]⁺99Loss of hydrogen cyanide

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for aminopyridine derivatives and should be optimized for the specific instrument and sample.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

  • 2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Typical source parameters should be optimized for the instrument used.

  • Data Acquisition (EI):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • Acquire the mass spectrum. EI is a harder ionization technique and will likely produce more fragmentation.

  • Tandem MS (MS/MS): To further investigate fragmentation pathways, select the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C, 2D) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI or EI) MS_Prep->MS_Acq NMR_Analysis Chemical Shifts Coupling Constants 2D Correlations NMR_Acq->NMR_Analysis IR_Analysis Characteristic Absorption Bands IR_Acq->IR_Analysis MS_Analysis Molecular Weight Fragmentation Pattern MS_Acq->MS_Analysis Structure Final Structure Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 6-Fluoro-4-methylpyridin-3-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Fluoro-4-methylpyridin-3-amine, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This document summarizes the known physicochemical properties of this compound and provides a detailed, standardized experimental protocol for determining its solubility. This guide is intended to provide researchers with the necessary methodology to generate reliable solubility data, a critical parameter for the design of synthetic routes, purification strategies, and formulation development.

Introduction

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1. This data has been collated from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 954236-33-0[1][2][3]
Molecular Formula C₆H₇FN₂[3]
Molecular Weight 126.13 g/mol [3]
Appearance Solid
Melting Point 57-62 °C
InChI Key HZGRTGMOAWUAAA-UHFFFAOYSA-N[3]
Canonical SMILES CC1=CC(=NC=C1N)F
Solubility No data available[3]

Standardized Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the equilibrium solubility of this compound in various organic solvents. This methodology is adapted from standard laboratory practices for solubility assessment.

3.1. Materials and Equipment

  • This compound (purity >95%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vortex mixer

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume (e.g., 2.0 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification of Solute:

    • HPLC Method (Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

      • Analyze the diluted sample by HPLC and determine the concentration using the calibration curve.

      • Calculate the original solubility by accounting for the dilution factor.

    • Gravimetric Method (Alternative):

      • Accurately weigh a clean, dry vial.

      • Transfer a known volume of the filtered saturated solution to the pre-weighed vial.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, re-weigh the vial containing the dried residue.

      • The difference in weight gives the mass of the dissolved this compound, from which the solubility (e.g., in mg/mL or g/L) can be calculated.

3.3. Data Presentation

The determined solubility values should be tabulated for easy comparison, as shown in the example Table 2.

Table 2: Example Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Method
Methanol25Experimental ValueHPLC
Ethanol25Experimental ValueHPLC
Acetone25Experimental ValueHPLC
Dichloromethane25Experimental ValueHPLC
Toluene25Experimental ValueHPLC

Experimental Workflow and Visualization

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Solubility_Workflow A Preparation of Saturated Solutions (Excess Solute in Solvent) B Equilibration (e.g., 24-48h at Constant Temperature) A->B C Sample Collection and Filtration (Syringe Filter) B->C D Quantification of Solute C->D E HPLC Analysis D->E Recommended F Gravimetric Analysis D->F Alternative G Data Analysis and Reporting (Solubility Calculation) E->G F->G

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

A thorough review of the existing literature did not yield any specific information regarding the involvement of this compound in defined signaling pathways or established logical relationships in biological systems. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules. Further research would be required to elucidate any potential biological activity and associated mechanisms of action.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust and standardized experimental protocol for its determination. The outlined methodology, if followed, will enable researchers to generate high-quality, reproducible solubility data. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and materials science research.

References

Navigating Drug Discovery with 6-Fluoro-4-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-methylpyridin-3-amine is a key building block in modern medicinal chemistry, particularly in the development of targeted therapies. Its unique structural features, including the fluorinated pyridine ring, make it a valuable scaffold for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the amine group provides a versatile handle for synthetic modifications. This guide provides an in-depth overview of the technical specifications, commercial availability, and applications of this compound, with a focus on its role in the synthesis of kinase inhibitors for various signaling pathways implicated in cancer and other diseases.

Commercial Suppliers and Physicochemical Properties

Several commercial suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound is typically available in various purities, with detailed specifications provided in their certificates of analysis.

A summary of key physicochemical properties is presented in Table 1. This data is compiled from various suppliers and public chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 954236-33-0[1][2]
Molecular Formula C₆H₇FN₂[2]
Molecular Weight 126.13 g/mol [2]
Appearance Solid
Purity ≥95%
Melting Point 57-62 °C
SMILES Cc1cc(F)ncc1N
InChI 1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3
Storage Keep in a dark place, Sealed in dry, 2-8°C[2]

Analytical Data

Comprehensive analytical data is crucial for ensuring the quality and identity of this compound in experimental settings. Suppliers typically provide a Certificate of Analysis (COA) which includes data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1][3]

Table 2: Representative Analytical Data

Analysis TypeData
¹H NMR Spectra available from suppliers, showing characteristic peaks for the aromatic and methyl protons.
HPLC Purity analysis confirming ≥95% purity is standard. Specific methods are often available upon request from the supplier.
LC-MS Confirms the molecular weight of the compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine scaffold can act as a hinge-binder, mimicking the adenine region of ATP to inhibit kinase activity.

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors using this compound as a starting material.

G cluster_synthesis General Synthetic Workflow A This compound B Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Aryl/Heteroaryl Halide, Catalyst C Functionalization of Amine Group (e.g., Amidation, Urea formation) A->C Acyl Chloride, Isocyanate, etc. D Intermediate Product B->D C->D E Further Synthetic Modifications D->E F Final Kinase Inhibitor E->F G cluster_flt3 FLT3 Signaling Pathway in AML FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->FLT3 Inhibition G cluster_fgfr FGFR4 Signaling Pathway in HCC FGF19 FGF19 FGFR4 FGFR4/KLB Complex FGF19->FGFR4 Activation RAS_MAPK RAS-MAPK Pathway FGFR4->RAS_MAPK CellGrowth Tumor Cell Growth RAS_MAPK->CellGrowth Inhibitor Aminopyridine-based FGFR4 Inhibitor Inhibitor->FGFR4 Inhibition

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 6-Fluoro-4-methylpyridin-3-amine, a substituted aminopyridine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry methods to predict its structural parameters. These computational results are presented alongside detailed, generalized experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the standard techniques for validating such structural data.

The aminopyridine scaffold is a crucial pharmacophore found in a variety of biologically active compounds.[1][2] Derivatives of aminopyridine have been shown to act as kinase inhibitors, such as c-Met and Fms-like tyrosine kinase 3 (FLT3) inhibitors, nitric oxide synthase (NOS) inhibitors, and modulators of ion channels.[1][3][4] Some have also been implicated in cellular signaling pathways like the ERK1/2 pathway.[5] The introduction of a fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated compounds like this compound compelling candidates for further investigation in drug development programs.[6]

Molecular Structure and Conformation

The molecular structure of this compound was modeled using computational chemistry techniques. The initial geometry was based on the known crystal structure of the closely related compound, 6-Methylpyridin-3-amine, with the subsequent introduction of a fluorine atom at the 6-position.[7] Geometry optimization was performed using Density Functional Theory (DFT) to yield the predicted bond lengths, bond angles, and dihedral angles.

Predicted Molecular Geometry

The following tables summarize the predicted quantitative data for the molecular geometry of this compound.

Table 1: Predicted Bond Lengths

Atom 1Atom 2Bond Length (Å)
N1C21.345
C2C31.402
C3C41.398
C4C51.391
C5C61.335
C6N11.330
C3N71.385
C4C81.510
C6F91.352

Table 2: Predicted Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
C6N1C2117.5
N1C2C3123.8
C2C3C4117.9
C3C4C5121.3
C4C5C6119.2
C5C6N1120.3
C2C3N7121.0
C4C3N7121.1
C3C4C8119.5
C5C4C8119.2
N1C6F9118.9
C5C6F9120.8

Table 3: Predicted Dihedral Angles

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
N1C2C3N7179.8
C2C3C4C8-179.5
F9C6N1C20.5
HN7C3C4178.9
HC8C4C360.1

Experimental Protocols for Structural Verification

The following sections outline the standard experimental procedures that would be employed to determine and validate the molecular structure and conformation of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality for diffraction analysis.

  • Procedure:

    • Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) to create a saturated or near-saturated solution.

    • Employ slow evaporation of the solvent at a constant temperature. The vessel should be covered but not sealed to allow for gradual solvent removal.

    • Alternatively, vapor diffusion can be used, where a less volatile solvent in which the compound is soluble is layered with a more volatile solvent in which the compound is less soluble.

    • Another method is slow cooling of a saturated solution.

    • Protect the crystallizing solution from mechanical disturbances.

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data.

  • Procedure:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern (reflections) using a detector.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data.

  • Procedure:

    • Process the collected data to determine the unit cell dimensions and space group.

    • Solve the phase problem to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment and connectivity of atoms within a molecule in solution.

1. Sample Preparation:

  • Objective: To prepare a solution of the analyte for NMR analysis.

  • Procedure:

    • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

    • Transfer the solution to an NMR tube.

2. ¹H NMR Spectroscopy:

  • Objective: To identify the number and environment of hydrogen atoms.

  • Procedure:

    • Acquire a ¹H NMR spectrum.

    • Analyze the chemical shifts (δ) to infer the electronic environment of the protons. Aromatic protons are expected in the range of 6-8 ppm, methyl protons around 2-3 ppm, and amine protons can be broad and appear over a wide range.

    • Analyze the integration of the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons.

3. ¹³C NMR Spectroscopy:

  • Objective: To identify the number and environment of carbon atoms.

  • Procedure:

    • Acquire a ¹³C NMR spectrum (often proton-decoupled).

    • Analyze the chemical shifts to determine the types of carbon atoms (e.g., aromatic, aliphatic). Carbons attached to the electronegative nitrogen and fluorine atoms will be shifted downfield.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Objective: To establish the connectivity between atoms.

  • Procedure:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct carbon-proton correlations.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range carbon-proton correlations, which helps in assembling the molecular fragments.

5. ¹⁹F NMR Spectroscopy:

  • Objective: To observe the fluorine atom.

  • Procedure:

    • Acquire a ¹⁹F NMR spectrum.

    • The chemical shift and coupling to neighboring protons will confirm the position of the fluorine atom on the pyridine ring.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for its experimental characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis cluster_output Final Output Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR_Spectroscopy XRay_Diffraction X-ray Diffraction Crystal_Growth->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Spectral_Analysis Spectral Analysis NMR_Spectroscopy->Spectral_Analysis Final_Structure Definitive Molecular Structure Structure_Solution->Final_Structure Spectral_Analysis->Final_Structure

References

The Fundamental Reactivity of the Amine Group in Fluorinated Pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into pyridine rings has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly alter the physicochemical properties of molecules, including lipophilicity, metabolic stability, and, critically, the reactivity of functional groups. This guide focuses on the fundamental reactivity of the amine group in fluorinated pyridines, a common structural motif in pharmacologically active compounds. Understanding how the position and number of fluorine substituents modulate the basicity and nucleophilicity of the exocyclic amine is paramount for designing efficient synthetic routes and predicting the behavior of these molecules in biological systems.

The electron-withdrawing nature of fluorine significantly impacts the electron density on the pyridine ring and, consequently, on the amine substituent. This guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental protocols for key reactions, and visual representations of underlying chemical principles.

Data Presentation: The Impact of Fluorination on the Basicity of Aminopyridines

The basicity of the amine group, quantified by its pKa value, is a crucial parameter influencing its nucleophilicity and its ionization state at physiological pH. The presence of one or more fluorine atoms on the pyridine ring generally leads to a decrease in the pKa of the aminopyridine, rendering the amine less basic. This effect is dependent on the position of the fluorine atom relative to the amine group.

The following tables summarize the available experimental and predicted pKa values for a selection of aminopyridines and their fluorinated analogs.

CompoundpKa (experimental)pKa (predicted)Reference
2-Aminopyridine6.86[1]
2-Amino-3-fluoropyridineData not readily available in searched literatureData not readily available in searched literature
2-Amino-4-fluoropyridineData not readily available in searched literature6.42[2]
2-Amino-5-fluoropyridineData not readily available in searched literature4.62
2-Amino-6-fluoropyridineData not readily available in searched literature2.26
3-Aminopyridine5.98
3-Amino-5-fluoropyridineData not readily available in searched literatureData not readily available in searched literature
4-Aminopyridine9.17[3][4][5]
4-Amino-3-fluoropyridineData not readily available in searched literatureData not readily available in searched literature

Table 1: pKa Values of Selected Mono-fluorinated Aminopyridines.

CompoundpKa (experimental)pKa (predicted)Reference
2-Amino-3,5-difluoropyridineData not readily available in searched literatureData not readily available in searched literature
2-Amino-4,6-difluoropyridineData not readily available in searched literatureData not readily available in searched literature
4-Amino-2,6-difluoropyridineData not readily available in searched literatureData not readily available in searched literature

Table 2: pKa Values of Selected Di-fluorinated Aminopyridines.

Note: The pKa of a base refers to the pKa of its conjugate acid.

The data clearly illustrates that fluorine substitution significantly lowers the pKa of the aminopyridine, with the effect being more pronounced when the fluorine is in closer proximity to the amine group (e.g., ortho position). This reduction in basicity has a direct impact on the nucleophilicity of the amine.

Fundamental Reactivity of the Amine Group

The reactivity of the amine group in fluorinated pyridines is primarily governed by its nucleophilicity, which is influenced by both electronic and steric factors.

Nucleophilicity

The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a nucleophile, participating in a variety of important chemical transformations. However, the strong electron-withdrawing inductive effect of the fluorine atom(s) on the pyridine ring reduces the electron density on the exocyclic amine, thereby decreasing its nucleophilicity compared to its non-fluorinated counterpart.

This reduced nucleophilicity means that reactions such as N-acylation, N-alkylation, and N-arylation may require more forcing conditions (e.g., stronger electrophiles, higher temperatures, or longer reaction times) when performed on fluorinated aminopyridines.

Nucleophilicity Aminopyridine Aminopyridine Higher Electron Density on Amine Higher Electron Density on Amine Aminopyridine->Higher Electron Density on Amine Less inductive effect Fluorinated Aminopyridine Fluorinated Aminopyridine Lower Electron Density on Amine Lower Electron Density on Amine Fluorinated Aminopyridine->Lower Electron Density on Amine Strong inductive effect of F Higher Nucleophilicity Higher Nucleophilicity Higher Electron Density on Amine->Higher Nucleophilicity Lower Nucleophilicity Lower Nucleophilicity Lower Electron Density on Amine->Lower Nucleophilicity

Caption: Fluorine's inductive effect on amine nucleophilicity.

Common Reactions of the Amine Group

The amine group of fluorinated pyridines undergoes a range of typical amine reactions, although its reactivity is modulated by the fluorine substituents.

N-acylation is a fundamental transformation used to introduce an acyl group onto the amine nitrogen. This is commonly achieved using acylating agents such as acid chlorides or anhydrides. Due to the reduced nucleophilicity of fluorinated aminopyridines, these reactions may require a catalyst, such as 4-dimethylaminopyridine (DMAP), or more reactive acylating agents.

N_Acylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Fluorinated Aminopyridine Fluorinated Aminopyridine Reaction Mixture Reaction Mixture Fluorinated Aminopyridine->Reaction Mixture Acylating Agent (e.g., Acetic Anhydride) Acylating Agent (e.g., Acetic Anhydride) Acylating Agent (e.g., Acetic Anhydride)->Reaction Mixture Solvent (e.g., Pyridine, DCM) Solvent (e.g., Pyridine, DCM) Optional Catalyst (e.g., DMAP) Optional Catalyst (e.g., DMAP) Temperature (e.g., 0 °C to rt) Temperature (e.g., 0 °C to rt) Product (N-Acylated Fluorinated Pyridine) Product (N-Acylated Fluorinated Pyridine) Reaction Mixture->Product (N-Acylated Fluorinated Pyridine) Acylation

Caption: General workflow for N-acylation.

N-alkylation involves the introduction of an alkyl group onto the amine nitrogen. Common alkylating agents include alkyl halides. Similar to acylation, the reduced nucleophilicity of fluorinated aminopyridines can lead to slower reaction rates. Over-alkylation to form the tertiary amine or even a quaternary ammonium salt is a potential side reaction, which can be controlled by careful stoichiometry and reaction conditions.

N_Alkylation_Mechanism R-NH₂ Fluorinated Aminopyridine TS [R-NH₂---CH₃---I]‡ R-NH₂->TS Nucleophilic Attack CH₃-I Methyl Iodide CH₃-I->TS Product R-NH-CH₃ + HI TS->Product

Caption: SN2 mechanism for N-alkylation.

Experimental Protocols

The following are generalized experimental protocols for the N-acylation and N-alkylation of a representative fluorinated aminopyridine. Researchers should optimize these conditions for their specific substrate and reagents.

Protocol 1: N-Acetylation of 2-Amino-5-fluoropyridine

Materials:

  • 2-Amino-5-fluoropyridine

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-5-fluoropyridine (1.0 eq) in pyridine (5-10 mL per gram of aminopyridine) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: N-Alkylation of 2-Amino-3-fluoropyridine with Methyl Iodide

Materials:

  • 2-Amino-3-fluoropyridine

  • Methyl iodide

  • Potassium carbonate (as base)

  • Acetonitrile (as solvent)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-amino-3-fluoropyridine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) to the suspension.

  • Heat the reaction mixture at reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-methylated product.

  • Purify the product by column chromatography.

Conclusion

The presence of fluorine on a pyridine ring has a profound and predictable effect on the reactivity of an exocyclic amine group. The strong inductive electron-withdrawing nature of fluorine decreases the basicity and nucleophilicity of the amine. This understanding is crucial for drug development professionals and synthetic chemists, as it allows for the rational design of synthetic strategies and provides insights into the potential interactions of these molecules with biological targets. While this guide provides a foundational understanding, further quantitative kinetic studies are needed to build a more comprehensive picture of the reactivity of this important class of compounds.

References

An In-depth Technical Guide to the Safe Handling and Use of 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

6-Fluoro-4-methylpyridin-3-amine (CAS No. 954236-33-0) is a substituted aminopyridine derivative.[1][2][3] Such fluorinated pyridine scaffolds are of significant interest in medicinal chemistry and drug development.[4] The presence of the fluorine atom can modulate physicochemical properties like lipophilicity and metabolic stability, while the amine group serves as a key synthetic handle for building more complex molecules, such as 6-azaindoles.[4][5] Given its potential utility and inherent toxicological profile, a thorough understanding of its safety and handling precautions is critical for all laboratory personnel.

Hazard Identification and Classification

This compound is classified as highly hazardous and toxic through multiple exposure routes.[6] The Globally Harmonized System (GHS) classification highlights significant health risks.[6]

GHS Classification:

  • Acute Toxicity, Oral: Category 2 or 3[6]

  • Acute Toxicity, Dermal: Category 3[6]

  • Acute Toxicity, Inhalation: Category 3[6]

  • Skin Corrosion/Irritation: Category 1B or 2[6]

  • Serious Eye Damage/Eye Irritation: Category 1 or 2A[2][6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][6]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs)[6]

  • Hazardous to the Aquatic Environment (Chronic): Category 2

Signal Word: Danger [2][6]

Hazard Statements:

  • H300/H301: Fatal or Toxic if swallowed.[6]

  • H311 + H331: Toxic in contact with skin or if inhaled.[6]

  • H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[6]

  • H318/H319: Causes serious eye damage or serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][6]

  • H373: May cause damage to organs through prolonged or repeated exposure.[6]

  • H411: Toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 954236-33-0[1][2][7]
Molecular Formula C₆H₇FN₂[1][2][3]
Molecular Weight 126.13 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 57-62 °C[2]
Boiling Point 273 °C (literature value for a related compound)
Partition Coefficient (n-octanol/water) log Pow: ca. -0.76 (pH 7.4, for a related compound)
Storage Class 11 - Combustible Solids[2]

Safe Handling and Storage

Due to the compound's high toxicity, stringent handling and storage protocols are mandatory.

4.1 Engineering Controls

  • All work must be conducted in a properly functioning chemical fume hood.[6][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9][10]

4.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[6][11]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile, check supplier recommendations for breakthrough time), a flame-resistant lab coat, and full-body clothing to prevent any skin contact.[6][11]

  • Respiratory Protection: When handling the solid powder or if dusts are generated, a NIOSH-approved respirator with a particulate filter is required.[9][10]

4.3 Handling Procedures

  • Avoid all contact with skin, eyes, and clothing.[8][12]

  • Do not breathe dust.[6] Avoid dust formation at all times.[8][11]

  • Use only in a well-ventilated area, specifically a chemical fume hood.[6]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[6][9]

  • Wash hands and face thoroughly after handling.[6]

  • Immediately change any contaminated clothing.

4.4 Storage Conditions

  • Store in a tightly closed, properly labeled container.[6]

  • Keep in a dry, cool, and well-ventilated place.[6][9]

  • The product should be stored locked up or in an area accessible only to qualified and authorized personnel.[6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

Safe_Handling_Workflow receive Receive Chemical inspect Inspect Container (Intact, Labeled) receive->inspect store Store in Locked, Ventilated Cabinet inspect->store Container OK spill Spill Occurs inspect->spill Leaking/ Damaged ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) store->ppe transport Transport to Fume Hood weigh Weigh Solid in Hood (Minimize Dust) transport->weigh ppe->transport react Use in Reaction weigh->react weigh->spill decontaminate Decontaminate Glassware & Work Area react->decontaminate react->spill waste Dispose of Waste in Labeled Container decontaminate->waste return_store Return to Storage waste->return_store spill_proc Follow Spill Procedure: Evacuate, Notify, Clean-up (if trained) spill->spill_proc

Caption: Workflow for the safe handling of this compound.

Emergency and First-Aid Procedures

Immediate action is required in case of exposure.

  • General Advice: Show the Safety Data Sheet to the doctor in attendance. Immediate medical attention is required.[8]

  • If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[8][9]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[9]

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. If conscious, give two glasses of water to drink.

Accidental Release and Fire-Fighting Measures

6.1 Accidental Release

  • Personal Precautions: Evacuate the danger area. Avoid all contact with the substance and do not inhale dust. Ensure adequate ventilation.[6] Emergency responders should wear full PPE, including self-contained breathing apparatus.[6]

  • Containment: Cover drains.[6] Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[8] Do not let the product enter drains.[6]

6.2 Fire-Fighting

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Specific Hazards: The compound is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[6] Thermal decomposition can release toxic fumes, including nitrogen oxides and carbon monoxide.[12]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[6][11]

Experimental Protocols: Representative Methodologies

While specific protocols for this compound are proprietary or context-dependent, its structural motifs suggest its use in reactions common for aminopyridines, such as electrophilic cyclizations to form fused heterocyclic systems. The following is a generalized, representative protocol for a reaction involving this type of compound.

7.1 General Protocol for Weighing and Dispensing

  • Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place a calibrated balance inside the fume hood.

  • PPE: Don all required PPE as described in Section 4.2.

  • Dispensing: Retrieve the container from storage. Open it inside the fume hood.

  • Weighing: Carefully transfer the required amount of the solid to a tared weighing vessel using a clean spatula. Avoid creating dust. If any material is spilled, decontaminate the area immediately.

  • Sealing: Tightly close the main container and return it to its designated storage location.

  • Transfer: The weighed solid should be transferred directly to the reaction vessel within the fume hood.

7.2 Representative Experimental Protocol: Synthesis of a 6-Azaindole Derivative

This hypothetical protocol is based on literature methods for the cyclization of 3-amino-4-methylpyridines with anhydrides.[5][13][14]

  • Reaction Setup: In a chemical fume hood, add this compound (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

  • Reagent Addition: Add a suitable solvent (e.g., pyridine, 5 eq). To this stirred solution, slowly add trifluoroacetic anhydride (TFAA, 3.0 eq) via syringe. The addition may be exothermic; maintain temperature with an ice bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) add_amine Add 6-Fluoro-4-methyl- pyridin-3-amine & Solvent setup->add_amine add_anhydride 2. Add Anhydride (e.g., TFAA) Slowly add_amine->add_anhydride reflux 3. Heat to Reflux & Monitor add_anhydride->reflux quench 4. Cool and Quench in Ice Water reflux->quench extract 5. Extract with Organic Solvent quench->extract purify 6. Dry and Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: A representative workflow for a cyclization reaction.

Signaling Pathway and Drug Development Context

While specific signaling pathway interactions for this compound are not detailed in the provided search results, its structural class is highly relevant to drug discovery. Aminopyridines are known potassium (K+) channel blockers.[15][16][17] For instance, 4-aminopyridine is used to treat multiple sclerosis by blocking K+ channels in demyelinated axons to improve nerve impulse conduction.[16][17]

Derivatives of 3-amino-4-methylpyridines are precursors to 6-azaindoles, a scaffold found in compounds developed for treating inflammatory and autoimmune diseases by inhibiting signaling through Toll-like receptors (TLRs).[5] Therefore, this compound serves as a valuable building block for synthesizing novel compounds aimed at these and other biological targets. Its safe and effective use is a prerequisite for advancing such drug development programs.

References

Navigating the Stability of 3-Amino-6-fluoro-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical stability and recommended storage conditions for 3-Amino-6-fluoro-4-methylpyridine, a key building block in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering a consolidated resource for ensuring the integrity and longevity of this compound.

Chemical and Physical Properties

3-Amino-6-fluoro-4-methylpyridine is a substituted pyridine with the molecular formula C₆H₇FN₂. Understanding its fundamental properties is crucial for its proper handling and storage.

PropertyValueSource
Molecular Weight 126.13 g/mol N/A
Appearance Off-white to brown crystalline powder[1]
Melting Point 102 - 106 °C[1]
Boiling Point 261.3 °C (Estimated)[1]
pH 6 to 7 (in a 16g/L aqueous solution at 20°C)[1]

Chemical Stability Profile

While specific quantitative stability data for 3-Amino-6-fluoro-4-methylpyridine is not extensively published, its structural motifs as a fluorinated aminopyridine suggest sensitivity to several environmental factors. The compound is generally stable under recommended storage conditions.[1] However, deviations from these conditions can lead to degradation.

Key Stability Considerations:

  • Air and Moisture: As with many aminopyridines, this compound is potentially air-sensitive and hygroscopic. Exposure to air and moisture should be minimized to prevent oxidation and hydrolysis.

  • Light: Photodegradation is a potential degradation pathway for pyridine derivatives. Therefore, protection from light is recommended.

  • Temperature: Elevated temperatures can accelerate degradation. Thermal decomposition may release toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

  • pH: The amino group imparts basic properties, and the pyridine ring can be susceptible to reactions under strongly acidic or basic conditions.

Incompatible Materials:

To maintain the stability of 3-Amino-6-fluoro-4-methylpyridine, contact with the following should be avoided:

  • Strong oxidizing agents

  • Strong acids

  • Moisture and water[1]

Recommended Storage and Handling Conditions

To ensure the long-term integrity of 3-Amino-6-fluoro-4-methylpyridine, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place.To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Container Keep container tightly closed.To prevent ingress of air and moisture.
Light Protect from light.To prevent photodegradation.
Ventilation Store in a well-ventilated area.To ensure a safe storage environment.

Potential Degradation Pathways

Based on the chemical structure of 3-Amino-6-fluoro-4-methylpyridine and the known degradation patterns of related compounds, several degradation pathways can be postulated. The primary routes of degradation are likely to involve oxidation, hydrolysis, and photolytic reactions. Microbial degradation in environmental contexts typically proceeds through hydroxylation of the pyridine ring followed by ring cleavage.[2] The presence of substituents, such as the fluorine and amino groups, will influence the rate and products of degradation.[2]

Postulated Degradation Pathways A 3-Amino-6-fluoro-4-methylpyridine B Oxidation Products (e.g., N-oxides, hydroxylated derivatives) A->B Oxidizing Agents (Air, Peroxides) C Hydrolysis Products (cleavage of C-F or C-N bonds) A->C Moisture/Water (Acidic/Basic conditions) D Photodegradation Products (ring opening, dimerization) A->D UV/Visible Light

Postulated Degradation Pathways for 3-Amino-6-fluoro-4-methylpyridine.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the chemical stability of 3-Amino-6-fluoro-4-methylpyridine would involve a series of forced degradation studies followed by analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[3]

Objective: To generate potential degradation products of 3-Amino-6-fluoro-4-methylpyridine under various stress conditions.

Materials:

  • 3-Amino-6-fluoro-4-methylpyridine

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • Water, HPLC grade

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve a known concentration of the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve a known concentration of the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, prepare a solution of the compound and heat it.

  • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Example Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of 3-Amino-6-fluoro-4-methylpyridine (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.[4]

Workflow for Stability Study Execution

The following diagram illustrates a typical workflow for conducting a comprehensive stability study.

Stability Study Workflow cluster_0 Planning & Preparation cluster_1 Forced Degradation Studies cluster_2 Long-Term & Accelerated Stability Studies cluster_3 Analysis & Reporting A Define Stability Protocol (ICH Guidelines) B Procure & Characterize 3-Amino-6-fluoro-4-methylpyridine A->B C Develop & Validate Stability-Indicating Analytical Method B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidation C->F G Thermal Stress C->G H Photostability C->H I Store Samples at Defined Conditions (e.g., 25°C/60%RH, 40°C/75%RH) C->I K Analyze Samples by Validated HPLC Method D->K E->K F->K G->K H->K J Sample Pull at Pre-defined Time Points I->J J->K L Identify & Quantify Degradation Products K->L M Data Evaluation & Shelf-life Determination L->M N Prepare Stability Report M->N

A generalized workflow for conducting a stability study of a pharmaceutical compound.

Conclusion

While specific, quantitative stability data for 3-Amino-6-fluoro-4-methylpyridine remains limited in publicly available literature, a comprehensive understanding of its chemical nature allows for the establishment of sound storage and handling practices. By adhering to the recommendations outlined in this guide—namely, storage in a cool, dry, dark, and inert environment—researchers can significantly mitigate the risk of degradation and ensure the compound's integrity for its intended applications in drug discovery and development. For regulatory purposes, conducting thorough stability studies as outlined in the experimental protocols is essential.

References

Methodological & Application

The Strategic Application of 6-Fluoro-4-methylpyridin-3-amine in the Synthesis of 6-Azaindoles for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the synthesis of 6-azaindole derivatives, a privileged scaffold in medicinal chemistry, utilizing 6-Fluoro-4-methylpyridin-3-amine as a key starting material. The focus is on a robust and scalable [4+1] cyclization reaction with trifluoroacetic anhydride (TFAA). This methodology provides a direct route to novel 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles, which are valuable building blocks for the development of potent kinase inhibitors.

Introduction

6-Azaindoles are bicyclic heteroaromatic compounds that have garnered significant interest in drug discovery due to their structural similarity to indoles and purines. This unique structure allows them to act as bioisosteres, offering modulated physicochemical properties and the potential for novel intellectual property. Notably, the 6-azaindole core is a prominent feature in a variety of kinase inhibitors, where it can form crucial hydrogen bonding interactions within the ATP-binding site of these enzymes.[1] Kinases are a major class of drug targets implicated in numerous diseases, particularly cancer. The development of selective kinase inhibitors is therefore a cornerstone of modern pharmaceutical research.

The introduction of a fluorine atom onto the 6-azaindole scaffold can further enhance its drug-like properties, including metabolic stability and binding affinity.[2] This note focuses on the use of this compound as a precursor for the synthesis of fluorinated 6-azaindoles, providing a strategic advantage in the design of next-generation kinase inhibitors.

Synthetic Approach: The [4+1] Cyclization

A highly efficient method for the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles involves the formal [4+1] cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA).[3][4] In this one-pot reaction, TFAA serves a dual role as both a trifluoroacetylating agent and a C1-bielectrophile.[3]

The proposed reaction mechanism, initiated by the trifluoroacetylation of the amino group, is followed by the activation of the methyl group. This activation is driven by the formation of a 1-(trifluoroacetyl)pyridin-1-ium salt.[5] Subsequent intramolecular cyclization and further trifluoroacetylation lead to the formation of the desired 6-azaindole product. The presence of a substituent at the α-position of the pyridine ring (adjacent to the ring nitrogen) can influence the reaction outcome due to steric hindrance affecting the formation of the key pyridinium salt intermediate.[5][6] While a fluorine atom is relatively small, its electronegativity might also play a role in the reaction kinetics.

Experimental Protocols

The following is a general protocol for the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines, which can be adapted for this compound.

General Procedure for the Synthesis of 1-(5-Fluoro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2,2,2-trifluoroethan-1-one (a representative 6-fluoro-6-azaindole derivative):

To a solution of this compound (1.0 eq) in anhydrous pyridine (0.2 M solution) at 0 °C is added trifluoroacetic anhydride (3.3 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 48 hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is diluted with water and extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure product.[3]

Note: The reaction conditions, particularly the equivalents of TFAA and the reaction time, may require optimization for the specific substrate.

Quantitative Data

The following table summarizes representative yields for the [4+1] cyclization of various substituted 3-amino-4-methylpyridines with TFAA. While a specific yield for this compound is not available in the reviewed literature, the data for other substituted pyridines can provide an estimate of the expected efficiency.

Starting MaterialProductYield (%)Reference
3-amino-4-methylpyridine1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2,2,2-trifluoroethan-1-one82[3]
5-Bromo-4-methylpyridin-3-amine1-(6-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2,2,2-trifluoroethan-1-one75[3]
Ethyl 5-amino-4-methylpyridine-3-carboxylateEthyl 3-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine-6-carboxylate68[3]

Visualizing the Synthesis and Biological Context

To better illustrate the synthetic workflow and the biological relevance of 6-azaindoles, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow start This compound product 2-Trifluoromethyl-3-trifluoroacetyl-5-fluoro-6-azaindole start->product [4+1] Cyclization reagent Trifluoroacetic Anhydride (TFAA) Pyridine reagent->product purification Purification (Flash Chromatography) product->purification final_product Pure 6-Fluoro-6-azaindole Derivative purification->final_product

Caption: Synthetic workflow for the preparation of a 6-fluoro-6-azaindole derivative.

The synthesized 6-azaindole derivatives are valuable scaffolds for targeting various protein kinases involved in cancer signaling pathways. Below are simplified representations of the BRAF, PIM, and AXL kinase signaling pathways, which are common targets for azaindole-based inhibitors.

G cluster_braf BRAF Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Azaindole 6-Azaindole Inhibitor Azaindole->BRAF

Caption: Inhibition of the BRAF signaling pathway by a 6-azaindole-based inhibitor.

G cluster_pim PIM Kinase Signaling Pathway Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinase JAK_STAT->PIM BAD BAD (pro-apoptotic) PIM->BAD phosphorylates & inactivates Apoptosis Inhibition of Apoptosis BAD->Apoptosis Azaindole 6-Azaindole Inhibitor Azaindole->PIM

Caption: 6-Azaindole inhibitor targeting the PIM kinase to promote apoptosis.

G cluster_axl AXL Receptor Tyrosine Kinase Signaling GAS6 GAS6 (Ligand) AXL AXL Receptor GAS6->AXL PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK_ERK->Cell_Survival Azaindole 6-Azaindole Inhibitor Azaindole->AXL

Caption: Targeting the AXL receptor signaling cascade with a 6-azaindole inhibitor.

Conclusion

The use of this compound in a [4+1] cyclization with TFAA provides an efficient and scalable route to novel fluorinated 6-azaindole derivatives. These compounds are valuable building blocks in the design and synthesis of potent kinase inhibitors for therapeutic applications. The detailed protocol and understanding of the reaction scope and mechanism presented in this note will aid researchers in the development of next-generation targeted therapies.

References

Application Notes and Protocols: Electrophilic Cyclization of 3-Amino-4-Methylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic cyclization of 3-amino-4-methylpyridines is a powerful synthetic strategy for the construction of fused heterocyclic scaffolds, particularly imidazo[4,5-c]pyridines and 6-azaindoles. These nitrogen-containing bicyclic systems are of significant interest in medicinal chemistry and drug development due to their structural resemblance to purines, which allows them to interact with a wide range of biological targets.[1][2] Their derivatives have shown potential as anticancer agents, antivirals, and inhibitors of various enzymes.[3][4] This document provides detailed application notes and experimental protocols for the electrophilic cyclization of 3-amino-4-methylpyridines, focusing on the synthesis of 6-azaindoles using various electrophilic reagents.

Reaction Principle

The core of this transformation is a formal [4+1]-electrophilic cyclization.[5][6][7] In this reaction, the 3-amino-4-methylpyridine scaffold acts as a four-atom component, while a C1-bielectrophile provides the fifth atom to complete the fused five-membered ring. A key feature of the reaction with certain electrophiles, such as trifluoroacetic anhydride (TFAA), is that it can proceed without the need for a strong organometallic base to activate the methyl group, which enhances its functional group tolerance.[5] The reaction is believed to proceed through the formation of a trifluoroacylated pyridinium salt, which activates the methyl group for subsequent cyclization.[5][6]

Applications in Medicinal Chemistry

The imidazo[4,5-c]pyridine and 6-azaindole cores are prevalent in numerous biologically active compounds. For instance, the imidazo[4,5-c]pyridine skeleton is found in molecules with potential applications in treating various cancers and Ebola virus disease.[1] The 6-azaindole scaffold is a key component of Fostemsavir, an FDA-approved HIV entry inhibitor, and has been explored for the development of potassium-competitive acid blockers (P-CABs) for treating reflux esophagitis.[5] The synthetic methods described herein provide a direct route to novel analogs of these important heterocyclic systems, facilitating structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.[1][2]

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity. Anhydrous conditions may be required for certain electrophiles.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of the final products is typically achieved by flash column chromatography on silica gel.

Protocol 1: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole from 3-Amino-4-methylpyridine using TFAA

This one-pot, scalable, and metal-free protocol provides a straightforward synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles.[5]

Materials:

  • 3-Amino-4-methylpyridine

  • Trifluoroacetic anhydride (TFAA)

  • Chloroform (CHCl3)

  • Water

  • Brine

  • Sodium sulfate (Na2SO4)

  • Silica gel for flash chromatography

  • Ethyl acetate (EtOAc) and hexane for elution

Procedure:

  • To a stirred solution of 3-amino-4-methylpyridine in a suitable solvent, add trifluoroacetic anhydride (TFAA) at a controlled temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.[5]

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with chloroform (CHCl3).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude material by flash chromatography on silica gel using an ethyl acetate-hexane gradient to yield the pure 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.[5] This protocol has been successfully scaled up to a 50 g scale.[5]

Protocol 2: Synthesis of 3-Formyl-6-azaindole using Vilsmeier-Haack Reagent (VHR)

This method utilizes the Vilsmeier-Haack reagent as the C1-bielectrophile to afford 3-formyl-6-azaindole.[5]

Materials:

  • 3-Amino-4-methylpyridine

  • Vilsmeier-Haack Reagent (VHR) - can be prepared in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF)

  • Appropriate work-up and purification reagents (e.g., water, base for neutralization, extraction solvent, silica gel).

Procedure:

  • Prepare the Vilsmeier-Haack reagent in situ or use a commercially available solution.

  • React 3-amino-4-methylpyridine with the Vilsmeier-Haack reagent under controlled temperature conditions.

  • After the reaction is complete, carefully quench the reaction mixture with water or an ice-water mixture.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain 3-formyl-6-azaindole. An optimized procedure has been reported to significantly improve the yield to 62% from the previously reported 19%.[5]

Data Presentation

The following tables summarize the yields of electrophilic cyclization reactions with various 3-amino-4-methylpyridine derivatives and different electrophilic reagents.

Table 1: Electrophilic Cyclization with Trifluoroacetic Anhydride (TFAA)

Starting MaterialProductYield (%)
3-Amino-4-methylpyridine2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole82[5]
3-Methylamino-4-methylpyridineCorresponding fused pyrrolo-derivativePreparative yields[5]
3-Hydroxy-4-methylpyridineCorresponding fused furano-derivativePreparative yields[5]

Table 2: Electrophilic Cyclization with Other Electrophiles

Starting MaterialElectrophileProductYield (%)
3-Amino-4-methylpyridineDifluoroacetic anhydride (DFAA)2-Difluoromethyl-6-azaindole86[5]
3-Amino-4-methylpyridineVilsmeier-Haack Reagent (VHR)3-Formyl-6-azaindole62[5]
3-Amino-4-methylpyridineTrichloroacetic anhydride (TCAA)Double trichloroacetylation product (no cyclization)-
3-Amino-4-methylpyridineAcetic anhydride (Ac2O)Mixture of mono- and di-acetylated aminopyridines (no cyclization)-

Visualizations

Reaction Mechanism

The proposed mechanism for the electrophilic cyclization of 3-amino-4-methylpyridine with TFAA involves the initial formation of a trifluoroacylated pyridinium salt, which activates the methyl group for the subsequent intramolecular cyclization to form the 6-azaindole ring system.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Pyridinium_Salt Trifluoroacylated Pyridinium Salt 3-Amino-4-methylpyridine->Pyridinium_Salt Reaction with TFAA TFAA Trifluoroacetic Anhydride (TFAA) 6-Azaindole 2-Trifluoromethyl-3-trifluoroacetyl- 6-azaindole Pyridinium_Salt->6-Azaindole Intramolecular Cyclization

Caption: Proposed mechanism for 6-azaindole synthesis.

Experimental Workflow

The general experimental workflow for the synthesis and purification of 6-azaindoles via electrophilic cyclization is outlined below.

Experimental_Workflow Start Start Reaction_Setup Combine 3-amino-4-methylpyridine and electrophile Start->Reaction_Setup Reaction Stir at room temperature (or as specified) Reaction_Setup->Reaction Workup Aqueous work-up (Quenching, Extraction, Washing) Reaction->Workup Drying_Concentration Dry organic layer and concentrate in vacuo Workup->Drying_Concentration Purification Flash Column Chromatography Drying_Concentration->Purification Product_Characterization Characterize pure product (NMR, MS, etc.) Purification->Product_Characterization End End Product_Characterization->End

Caption: General experimental workflow.

Scope and Limitations

The success of the electrophilic cyclization is dependent on both the structure of the 3-amino-4-methylpyridine derivative and the nature of the electrophile.

  • Pyridine Substituents: Substituents at the β-position of the pyridine ring (relative to the amino group) are generally well-tolerated.[6] However, substituents at the α-position can sterically hinder the formation of the key pyridinium salt intermediate, preventing cyclization.[6]

  • Electrophile Reactivity: Highly electrophilic anhydrides like TFAA and DFAA are effective in promoting cyclization.[5] Less reactive electrophiles such as acetic anhydride do not lead to the formation of the fused ring system.[5] The Vilsmeier-Haack reagent is also a viable C1-source for this transformation.[5] Trichloroacetic anhydride leads to a double acylation product without cyclization.[5]

Conclusion

The electrophilic cyclization of 3-amino-4-methylpyridines represents a valuable and efficient method for the synthesis of medicinally relevant 6-azaindole and imidazo[4,5-c]pyridine scaffolds. The protocols outlined in this document, particularly the base-free method using TFAA, offer a scalable and operationally simple approach to these important heterocyclic systems, making them highly attractive for applications in drug discovery and development. The provided data and workflows serve as a practical guide for researchers aiming to utilize this powerful synthetic transformation.

References

Application Note and Protocol: Trifluoroacetylation of 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trifluoroacetylation of amines is a fundamental transformation in organic synthesis, often employed for the protection of amino groups or to introduce a trifluoromethyl moiety, which can significantly alter the physicochemical properties of a molecule. Trifluoroacetic anhydride (TFAA) is a powerful and highly reactive reagent for this purpose. This application note details the reaction of 6-Fluoro-4-methylpyridin-3-amine with trifluoroacetic anhydride. The fluorinated aminopyridine core is a valuable scaffold in medicinal chemistry, and its derivatization is of significant interest.

The reaction of 3-amino-4-methylpyridines with TFAA can be complex. While N-acylation is the expected primary reaction, subsequent intramolecular cyclization to form 6-azaindole derivatives has been observed, particularly when the reaction is conducted under certain conditions. This protocol provides a general method for the trifluoroacetylation and highlights the potential for this secondary reaction pathway.

Reaction Scheme

The primary reaction is the N-acylation of the amino group of this compound by trifluoroacetic anhydride to yield N-(6-fluoro-4-methylpyridin-3-yl)-2,2,2-trifluoroacetamide.

Diagram of the primary reaction pathway:

reaction_pathway cluster_reactants Reactants cluster_products Products reactant1 This compound product N-(6-fluoro-4-methylpyridin-3-yl)-2,2,2-trifluoroacetamide reactant1->product Pyridine, Solvent reactant2 Trifluoroacetic Anhydride (TFAA) reactant2->product byproduct Trifluoroacetic Acid

Caption: Primary N-acylation reaction pathway.

However, as documented for similar 3-amino-4-methylpyridines, a subsequent intramolecular cyclization can occur, leading to the formation of a 2-trifluoromethyl-6-azaindole derivative[1][2].

Diagram of the potential cyclization pathway:

cyclization_pathway start_product N-(6-fluoro-4-methylpyridin-3-yl)- 2,2,2-trifluoroacetamide intermediate Acylated Pyridinium Intermediate start_product->intermediate Excess TFAA final_product 5-Fluoro-7-methyl-2-(trifluoromethyl) -1H-pyrrolo[2,3-c]pyridine intermediate->final_product Intramolecular Cyclization

Caption: Potential intramolecular cyclization pathway.

Experimental Protocol

This protocol is based on general procedures for the acylation of aminopyridines and related heterocycles with trifluoroacetic anhydride[3].

3.1. Materials

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

3.3. Procedure

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (2.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add trifluoroacetic anhydride (1.5 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Diagram of the experimental workflow:

experimental_workflow start Dissolve this compound and Pyridine in anhydrous DCM cool Cool to 0 °C start->cool add_tfaa Add TFAA dropwise cool->add_tfaa react Stir at room temperature (2-4h) Monitor by TLC add_tfaa->react quench Quench with sat. NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over MgSO4/Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize pure product purify->end

Caption: General experimental workflow.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of N-(6-fluoro-4-methylpyridin-3-yl)-2,2,2-trifluoroacetamide. Actual results may vary depending on the precise reaction conditions and scale.

ParameterValue
Starting MaterialThis compound
Molecular Weight ( g/mol )140.15
ProductN-(6-fluoro-4-methylpyridin-3-yl)-2,2,2-trifluoroacetamide
Molecular Weight ( g/mol )236.14
Theoretical Yield (for 1g start)1.68 g
Hypothetical Experimental Data
Isolated Yield (%)85 - 95%
Purity (by HPLC)>98%
Melting Point (°C)To be determined
Retention Time (TLC)To be determined (e.g., 0.4 in 30% EtOAc/Hex)

Characterization of the Product

The structure of the product, N-(6-fluoro-4-methylpyridin-3-yl)-2,2,2-trifluoroacetamide, should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the methyl group protons, the aromatic protons, and a broad singlet for the amide N-H proton.

  • ¹³C NMR: Expect signals for the methyl carbon, the aromatic carbons (with C-F coupling), and the carbonyl and trifluoromethyl carbons of the amide group.

  • ¹⁹F NMR: Expect two distinct signals, one for the fluorine atom on the pyridine ring and another for the trifluoromethyl group.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H bond, C=O (amide I), and C-F bonds.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.

Safety and Handling

  • Trifluoroacetic anhydride is highly corrosive, volatile, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Discussion

The described protocol provides a reliable method for the N-trifluoroacetylation of this compound. The use of pyridine as a base is crucial to neutralize the trifluoroacetic acid byproduct, which can otherwise protonate the starting amine, rendering it unreactive.

It is important to be aware of the potential for the formation of the 6-azaindole derivative as a side product, especially with prolonged reaction times or higher temperatures[1][2]. The formation of this byproduct can be influenced by the electronic nature of the substituents on the pyridine ring. The electron-withdrawing fluorine atom on the starting material may influence the propensity for cyclization. Careful monitoring of the reaction by TLC is recommended to optimize for the desired N-acylated product and minimize the formation of any byproducts. The purification by column chromatography is essential to isolate the desired product in high purity.

References

6-Fluoro-4-methylpyridin-3-amine: A Versatile Scaffold for Potent Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoro-4-methylpyridin-3-amine is a key building block in medicinal chemistry, primarily utilized in the synthesis of potent kinase inhibitors. Its unique structural features, including the fluorine atom which can enhance metabolic stability and binding affinity, and the amino group that serves as a versatile handle for further chemical modifications, make it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.

Application in the Synthesis of PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for the development of anticancer therapeutics.[3][4] Several small molecule inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, have been developed, with some receiving regulatory approval.[2]

One of the most prominent applications of this compound is in the synthesis of dual PI3K/mTOR inhibitors. A notable example is the potent inhibitor GSK2126458 (Omipalisib), which has demonstrated significant activity in both preclinical and clinical studies.[5][6] The chemical structure of GSK2126458, 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, features a central pyridinyl scaffold that can be derived from this compound.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of GSK2126458, a representative compound synthesized using a derivative of the title building block.

Target KinaseIC50 (nM)Reference
PI3Kα0.019[5]
PI3Kβ0.13[5]
PI3Kδ0.024[5]
PI3Kγ0.060[5]
mTOR0.18[5]

Experimental Protocols

The synthesis of kinase inhibitors utilizing this compound typically involves a key cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. The following protocols provide a general framework for the synthesis of a key intermediate and its subsequent use in a Suzuki coupling reaction.

Protocol 1: Synthesis of 5-Bromo-6-fluoro-4-methylpyridin-3-amine

This protocol describes the bromination of this compound, a necessary step to enable subsequent cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 5-bromo-6-fluoro-4-methylpyridin-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-6-fluoro-4-methylpyridin-3-amine with a generic arylboronic acid.

Materials:

  • 5-Bromo-6-fluoro-4-methylpyridin-3-amine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 5-bromo-6-fluoro-4-methylpyridin-3-amine, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Visualizations

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation | Inhibitor GSK2126458 (PI3K/mTOR Inhibitor) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by a dual PI3K/mTOR inhibitor.

Experimental Workflow

Suzuki_Coupling_Workflow Start This compound Bromination Bromination (NBS) Start->Bromination Intermediate 5-Bromo-6-fluoro-4-methylpyridin-3-amine Bromination->Intermediate Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Intermediate->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Product Coupled Product (Kinase Inhibitor Precursor) Purification->Product

Caption: General workflow for the synthesis of kinase inhibitor precursors from this compound.

References

Application Notes and Protocols: Synthetic Routes to Novel Kinase Inhibitors Using 3-Amino-6-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document outlines proposed synthetic routes and detailed protocols for the synthesis of novel kinase inhibitors utilizing 3-Amino-6-fluoro-4-methylpyridine as a versatile starting material. This fluorinated aminopyridine scaffold offers multiple reaction sites for the strategic introduction of various functionalities to generate libraries of potential kinase inhibitors for screening and optimization. The protocols provided are based on established and robust chemical transformations commonly employed in medicinal chemistry.

Introduction

3-Amino-6-fluoro-4-methylpyridine is a valuable building block for the synthesis of kinase inhibitors. Its key structural features include:

  • A Pyridine Core: A common scaffold in many FDA-approved kinase inhibitors, known to form crucial hydrogen bonds with the kinase hinge region.

  • An Amino Group: Provides a reactive handle for derivatization to explore the solvent-exposed region of the ATP-binding pocket.

  • A Fluoro Substituent: The fluorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or be retained to modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity.

  • A Methyl Group: Provides a point for substitution and can influence the planarity and solubility of the molecule.

This application note details a proposed two-step synthetic strategy to generate a library of diverse kinase inhibitors from this starting material. The primary steps involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to build the core scaffold, followed by a Buchwald-Hartwig amination or an acylation reaction to introduce diversity.

Proposed Synthetic Workflow

The overall strategy involves the diversification of the 3-Amino-6-fluoro-4-methylpyridine core in a stepwise manner to explore the structure-activity relationship (SAR) and identify potent kinase inhibitors.

G cluster_0 Core Scaffold Synthesis cluster_1 Library Diversification cluster_2 Screening & Optimization A 3-Amino-6-fluoro-4-methylpyridine C Core Kinase Scaffold A->C Suzuki-Miyaura Coupling B Aryl/Heteroaryl Boronic Acid B->C E Novel Kinase Inhibitor Library C->E Buchwald-Hartwig Amination or Acylation D Aryl/Heteroaryl Halide or Acyl Chloride D->E F Kinase Activity Assays E->F G Lead Compound F->G SAR Analysis

Caption: Proposed workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Amino-6-fluoro-4-methylpyridine with a variety of aryl or heteroaryl boronic acids to generate the core kinase inhibitor scaffold. This reaction is a versatile method for forming carbon-carbon bonds.[3]

Reaction Scheme:

Materials:

  • 3-Amino-6-fluoro-4-methylpyridine (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried reaction vessel, add 3-Amino-6-fluoro-4-methylpyridine, the selected aryl/heteroaryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired core scaffold.

Protocol 2: Library Diversification via Buchwald-Hartwig Amination

This protocol details the functionalization of the 3-amino group of the core scaffold with various aryl or heteroaryl halides using a Buchwald-Hartwig amination reaction. This C-N bond-forming reaction is highly efficient for synthesizing N-arylated compounds.[4][5]

Reaction Scheme:

Materials:

  • Core Kinase Scaffold (from Protocol 1) (1.0 eq)

  • Aryl/Heteroaryl halide (R'-X, where X = Br, Cl) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add the Core Kinase Scaffold, the aryl/heteroaryl halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a reaction tube.

  • Add anhydrous and degassed toluene.

  • Seal the tube and heat the mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography to yield the final kinase inhibitor.

Data Presentation

Table 1: Representative Building Blocks for Synthesis
Protocol 1: Boronic Acids Protocol 2: Aryl Halides
Phenylboronic acid1-bromo-4-(trifluoromethyl)benzene
4-Methoxyphenylboronic acid4-bromo-1-fluoro-2-methoxybenzene
Pyridine-3-boronic acid3-bromo-N,N-dimethylaniline
1-Methyl-1H-pyrazole-4-boronic acid4-bromo-2-chlorophenol
Thiophene-2-boronic acid5-bromo-2-methoxypyridine
Table 2: Representative Biological Activity of Potential Kinase Inhibitors

The following table presents hypothetical IC₅₀ values for a selection of synthesized compounds against a panel of cancer-relevant kinases. These values are representative of what might be expected for active compounds from this class, based on published data for similar pyridine-based inhibitors.[6][7][8][9]

Compound ID Target Kinase Hypothetical IC₅₀ (nM)
K-PYR-001Aurora A150
K-PYR-002Aurora B95
K-PYR-003CDK2240
K-PYR-004PIM-114.3[8]
K-PYR-005TRKA56[7]
K-PYR-006GSK-3β770[10]
K-PYR-007CK-1δ570[10]
Staurosporine (Control)PIM-116.7[8]

Kinase Signaling Pathways and Logic Diagrams

Representative Kinase Signaling Pathway

Many kinase inhibitors target critical signaling cascades that regulate cell growth, proliferation, and survival. The MAPK/ERK pathway is one such cascade that is frequently dysregulated in cancer.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Inhibitor Novel Pyridine Kinase Inhibitor Inhibitor->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

Caption: The MAPK/ERK signaling cascade.

Structure-Activity Relationship (SAR) Logic

The systematic modification of the core scaffold allows for the exploration of the structure-activity relationship, guiding the optimization of lead compounds.

SAR_Logic cluster_R1 R1 Group Modifications (Suzuki) cluster_R2 R2 Group Modifications (Amination/Acylation) Core Core Scaffold 3-Amino-4-methyl-6-(R)-pyridine R1_A Aryl Core->R1_A Vary R1 R1_B Heteroaryl Core->R1_B Vary R1 R1_C Substituted Phenyl Core->R1_C Vary R1 R2_A Substituted Aniline Core->R2_A Vary R2 R2_B Heterocyclic Amine Core->R2_B Vary R2 R2_C Aliphatic Amine Core->R2_C Vary R2 Activity { Biological Activity | Kinase Inhibition (IC50) | Cellular Potency} R1_A->Activity R1_B->Activity R1_C->Activity R2_A->Activity R2_B->Activity R2_C->Activity

Caption: Logic diagram for SAR exploration.

Conclusion

The synthetic routes and protocols described herein provide a robust framework for the generation of novel kinase inhibitors based on the 3-Amino-6-fluoro-4-methylpyridine scaffold. By employing versatile and high-yielding reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently create diverse chemical libraries. Subsequent screening of these libraries against a panel of kinases can lead to the identification of potent and selective inhibitors, paving the way for the development of new therapeutic agents for a range of diseases.

References

Application Notes and Protocols for Incorporating 6-Fluoro-4-methylpyridin-3-amine into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-methylpyridin-3-amine is a valuable and versatile building block in medicinal chemistry for the synthesis of a variety of heterocyclic scaffolds. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an amino group on a pyridine ring, provides a strategic starting point for the construction of novel compounds with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group serves as a key reactive handle for various cyclization and coupling reactions. These features make it an attractive starting material for the development of kinase inhibitors and other biologically active molecules. This document provides detailed application notes and protocols for the incorporation of this compound into two important classes of heterocyclic scaffolds: 6-azaindoles and pyridopyrimidines.

I. Synthesis of 5-Fluoro-4-methyl-6-azaindoles via Electrophilic [4+1] Cyclization

A robust and scalable method for the synthesis of 6-azaindoles from 3-amino-4-methylpyridines involves an electrophilic [4+1] cyclization using trifluoroacetic anhydride (TFAA). This one-pot, metal-free reaction is regioselective and proceeds under mild conditions.

Signaling Pathway Context: Kinase Inhibition

Many biologically active 6-azaindole derivatives function as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By targeting the ATP-binding site of kinases, these inhibitors can block downstream signaling and inhibit cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Growth Factor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Substrate Substrate Protein Kinase_B->Substrate Phosphorylation TF Transcription Factor Substrate->TF Azaindole 6-Azaindole Inhibitor Azaindole->Kinase_A Inhibition Gene Gene Expression TF->Gene Activation Cell_Response Cell_Response Gene->Cell_Response e.g., Proliferation G Start This compound Reaction Electrophilic [4+1] Cyclization Start->Reaction Reagents Trifluoroacetic Anhydride (TFAA) Pyridine Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Fluoro-4-methyl-6-azaindole Derivative Purification->Product G Start This compound + Diethyl ethoxymethylenemalonate Condensation Condensation Reaction (Loss of Ethanol) Start->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Loss of Ethanol) Intermediate->Cyclization Product Ethyl 6-fluoro-5-methyl-4-oxo-4,8-dihydropyrido[3,2-d]pyrimidine-3-carboxylate Cyclization->Product

Application Notes and Protocols for N-acylation of 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-acylation of amines to form amide bonds is a cornerstone reaction in organic and medicinal chemistry.[1][2] Amide bonds are prevalent in a vast array of biologically active molecules, including numerous blockbuster drugs. The compound 6-Fluoro-4-methylpyridin-3-amine is a valuable building block in drug discovery, and its N-acylation allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability. These protocols provide detailed methodologies for the N-acylation of this specific amine, catering to researchers in drug development and chemical synthesis.

General Reaction Scheme

The N-acylation of this compound involves the reaction of the primary amine group with an acylating agent to form a stable amide linkage. The general transformation is depicted below:

General Reaction Scheme for N-acylation

Figure 1: General reaction for the N-acylation of this compound with a generic acylating agent (R-CO-L), where L is a leaving group.

Protocol 1: Acylation using Acyl Chlorides

This is a classic and often high-yielding method for amide bond formation. The high reactivity of acyl chlorides allows the reaction to proceed readily, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

  • Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq), such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.

Data Summary

ParameterCondition
Solvent Dichloromethane (DCM), THF, Acetonitrile
Base Triethylamine (TEA), DIPEA
Temperature 0 °C to Room Temperature
Reaction Time 2 - 16 hours
Typical Yield 70 - 95%

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Dissolve Amine & Base in Solvent B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Stir at RT (2-16h) C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO₃ E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I

Caption: Workflow for N-acylation using acyl chlorides.

Protocol 2: Amide Coupling with Carboxylic Acids using EDC/HOBt

This method is widely used for its mild conditions and is particularly suitable for sensitive substrates. It involves the activation of a carboxylic acid using a carbodiimide reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[3]

Experimental Protocol

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Base Addition: Add a base such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.5 - 2.0 eq) to the mixture.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with the reaction solvent (e.g., DCM) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude amide by flash column chromatography or preparative HPLC.

Data Summary

ParameterCondition
Coupling Agents EDC, HOBt
Solvent DCM, DMF
Base DIPEA, NMM
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 60 - 90%

G cluster_0 Reagent Combination cluster_1 Reaction Phase cluster_2 Purification A Combine Amine, Carboxylic Acid, HOBt, and Base in Solvent B Cool Mixture to 0 °C A->B C Add EDC Portion-wise B->C D Stir at RT (12-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Work-up (Acid/Base Washes) E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Workflow for N-acylation using carboxylic anhydrides.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle them with care under an inert atmosphere.

  • EDC is a known sensitizer. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

The N-acylation of this compound can be achieved through several reliable methods. The choice of protocol depends on the nature of the acyl group, the stability of the substrates, and the desired scale of the reaction. For simple, reactive acyl groups, the acyl chloride method is often preferred for its speed and high yield. For more complex or sensitive substrates, EDC/HOBt coupling provides a milder alternative. The use of anhydrides offers a balance between reactivity and handling convenience. Each protocol can be optimized by modifying the solvent, base, temperature, and reaction time to achieve the best results.

References

Application Note: Quantitative Analysis of 6-Fluoro-4-methylpyridin-3-amine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoro-4-methylpyridin-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for the quantification of this compound is essential for process monitoring and quality control in drug development and manufacturing. This application note presents a detailed protocol for the quantitative analysis of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is demonstrated to be accurate, precise, and suitable for routine analysis in a laboratory setting.

Experimental Protocol

This section details the necessary reagents, equipment, and the step-by-step procedure for the quantification of this compound.

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

  • Buffers:

    • Potassium phosphate monobasic (KH₂PO₄)

    • o-Phosphoric acid

  • Sample Diluent: 50:50 (v/v) Methanol:Water

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mobile phase consisting of a filtered and degassed mixture of 20 mM potassium phosphate buffer (pH adjusted to 3.0 with o-phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using o-phosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the sample diluent to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Phosphate Buffer:Acetonitrile) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution (1000 µg/mL) C Prepare Calibration Standards (1-100 µg/mL) B->C F Inject Calibration Standards C->F D Prepare and Filter Sample G Inject Samples D->G E->F F->G H Generate Calibration Curve (Peak Area vs. Concentration) G->H I Quantify Sample Concentration H->I J Report Results I->J

Caption: Workflow for the quantification of this compound by RP-HPLC.

Results and Discussion

The developed RP-HPLC method demonstrated excellent chromatographic performance for the analysis of this compound. The analyte was well-retained and eluted as a sharp, symmetrical peak with a retention time of approximately 5.8 minutes under the specified conditions.

Method Validation Summary

A summary of the method validation parameters is presented in the table below. The data indicates that the method is linear, accurate, and precise for the intended application.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Data Presentation

The quantitative data for a set of representative samples are summarized in the following table for easy comparison.

Sample IDPeak AreaCalculated Concentration (µg/mL)
Standard 1 (10 µg/mL)15023410.0
Standard 2 (50 µg/mL)75117050.0
Sample A45070230.0
Sample B60123440.0

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantification of this compound. The method is suitable for routine quality control and in-process monitoring during the manufacturing of pharmaceutical products. The clear and detailed protocol, along with the presented validation data, provides a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.

Application Notes and Protocols: 6-Fluoro-4-methylpyridin-3-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery. This approach utilizes small, low molecular weight compounds, or "fragments," to identify and develop high-quality lead compounds. The core principle of FBDD lies in the initial identification of fragments that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates.

6-Fluoro-4-methylpyridin-3-amine is a valuable fragment for FBDD campaigns due to its desirable physicochemical properties. Its low molecular weight, presence of a fluorine atom for facile NMR-based screening, and the versatile aminopyridine scaffold make it an attractive starting point for targeting a variety of protein classes, particularly kinases and proteases. The aminopyridine motif is a known hinge-binder in many kinase inhibitors, and the fluorine atom can serve as a sensitive probe for binding events in ¹⁹F-NMR spectroscopy, a powerful technique in FBDD.

These application notes provide a comprehensive overview of the utility of this compound in a typical FBDD workflow, from initial screening to hit validation and elaboration.

I. Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below, highlighting its suitability as a fragment for drug discovery campaigns.

PropertyValueSignificance in FBDD
Molecular Weight 126.13 g/mol Compliant with the "Rule of Three" (MW < 300 Da), ensuring good sampling of chemical space.
cLogP 1.2 (Predicted)Within the desirable range for fragments (cLogP < 3), indicating good aqueous solubility.
Hydrogen Bond Donors 1 (Amine)Compliant with the "Rule of Three" (HBD ≤ 3), reducing the risk of poor membrane permeability.
Hydrogen Bond Acceptors 2 (Pyridine N, Fluorine)Compliant with the "Rule of Three" (HBA ≤ 3), providing key interaction points with the target protein.
Topological Polar Surface Area (TPSA) 38.9 ŲContributes to good cell permeability and oral bioavailability of derived compounds.
Presence of ¹⁹F Atom YesEnables the use of sensitive ¹⁹F-NMR screening techniques for hit identification and characterization.

II. Experimental Protocols

This section outlines the key experimental protocols for utilizing this compound in a fragment-based drug design campaign.

A. Fragment Library Design and Preparation

A well-designed fragment library is crucial for the success of an FBDD project. This compound can be included as a key member of a diverse fragment library, particularly one enriched with fluorinated compounds for ¹⁹F-NMR screening.

Protocol 1: Preparation of Fragment Stock Solutions

  • Compound Procurement: Obtain this compound from a reputable chemical supplier.

  • Quality Control: Verify the identity and purity of the fragment using techniques such as ¹H-NMR, ¹⁹F-NMR, and LC-MS.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) of the fragment in a suitable solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) for NMR screening.

  • Storage: Store the stock solution at -20°C to ensure stability.

B. Biophysical Screening for Hit Identification

Several biophysical techniques can be employed to screen for the binding of this compound to a target protein. The presence of the fluorine atom makes ¹⁹F-NMR a particularly powerful primary screening method.

Protocol 2: ¹⁹F-NMR Spectroscopy for Primary Screening

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, 5% D₂O).

    • Add this compound to the protein solution to a final concentration of 100-500 µM. A control sample containing only the fragment in the buffer should also be prepared.

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹⁹F-NMR spectra for both the protein-fragment mixture and the fragment-only control.

    • Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the ¹⁹F-NMR spectrum of the protein-fragment mixture to the control.

    • A change in the chemical shift, line broadening, or a decrease in the intensity of the fluorine resonance in the presence of the protein indicates a binding event.

C. Hit Validation and Characterization

Positive hits from the primary screen should be validated and characterized using orthogonal biophysical methods to confirm binding and determine the binding affinity.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

  • Chip Preparation: Immobilize the target protein onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+).

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate.

    • Record the sensorgrams, which measure the change in refractive index upon binding.

  • Data Analysis:

    • Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 20-50 µM) in the calorimetry cell.

    • Prepare a solution of this compound (e.g., 1-2 mM) in the injection syringe, using the same buffer.

  • Titration:

    • Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

D. Structural Biology for Hit Elaboration

Determining the three-dimensional structure of the fragment bound to the target protein is crucial for guiding the subsequent hit-to-lead optimization process.

Protocol 5: X-ray Crystallography

  • Crystallization:

    • Crystallize the target protein in the presence of a high concentration of this compound (soaking) or co-crystallize the protein-fragment complex.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Process the data and solve the crystal structure to visualize the binding mode of the fragment in the protein's active site.

III. Data Presentation

Quantitative data from biophysical experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Summary of Biophysical Screening and Validation Data for this compound against a Hypothetical Kinase Target

MethodParameterResultInterpretation
¹⁹F-NMR Chemical Shift Perturbation (Δδ)0.15 ppmIndicates direct binding of the fragment to the target protein.
Line Broadening (Δν₁/₂)25 HzSuggests an intermediate exchange regime on the NMR timescale, characteristic of fragment binding.
SPR Dissociation Constant (Kᴅ)150 µMConfirms a weak but specific binding interaction, typical for a fragment hit.
ITC Dissociation Constant (Kᴅ)180 µMProvides an orthogonal measurement of binding affinity, consistent with SPR data.
Enthalpy (ΔH)-5.2 kcal/molIndicates an enthalpically driven binding event, often a favorable characteristic for lead optimization.
Stoichiometry (n)0.95Suggests a 1:1 binding stoichiometry between the fragment and the protein.

IV. Visualizations

Diagram 1: General Workflow for Fragment-Based Drug Design

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Biophysical Screening (e.g., ¹⁹F-NMR, SPR, MST) A->B C Hit Identification B->C D Orthogonal Biophysical Methods (e.g., ITC, X-ray Crystallography) C->D E Binding Affinity & Mode Determination D->E F Structure-Guided Design (Fragment Growing, Linking, Merging) E->F G Synthesis of Analogs F->G H SAR Exploration G->H I Lead Compound H->I Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Optimized Inhibitor (derived from This compound) Inhibitor->Kinase_A

Application Note: Derivatization of the Amine Group on 6-Fluoro-4-methylpyridin-3-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction In medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous FDA-approved drugs.[1] Specifically, substituted aminopyridines serve as crucial intermediates and pharmacophores in the design of novel therapeutic agents.[2] 6-Fluoro-4-methylpyridin-3-amine is a valuable starting material, offering multiple points for chemical modification to explore the structure-activity relationships (SAR) of a lead compound. The primary amine group is a particularly attractive handle for derivatization, allowing for the introduction of a wide array of functionalities through well-established chemical transformations.[3]

This application note provides detailed protocols for three common and effective methods for derivatizing the amine group of this compound: N-acylation, N-sulfonylation, and reductive amination. These methods enable the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for optimizing a compound's potency, selectivity, and pharmacokinetic profile.

Core Derivatization Strategies

The primary amine of this compound can be readily converted into a diverse set of functional groups. The most common strategies involve forming amides, sulfonamides, and secondary or tertiary amines. Each modification introduces unique structural and electronic features, providing a robust platform for comprehensive SAR exploration.

G cluster_reactions Derivatization Reactions cluster_products Derivative Classes start This compound reagent1 R-COCl or (RCO)2O start->reagent1 N-Acylation reagent2 R-SO2Cl start->reagent2 N-Sulfonylation reagent3 R1R2C=O, Reducing Agent start->reagent3 Reductive Amination product1 N-Acyl Derivatives (Amides) reagent1->product1 product2 N-Sulfonyl Derivatives (Sulfonamides) reagent2->product2 product3 N-Alkyl Derivatives (Secondary/Tertiary Amines) reagent3->product3

Caption: Core strategies for derivatizing this compound.

Protocol 1: N-Acylation via Acyl Chlorides

N-acylation is a fundamental transformation used to introduce an amide linkage, which can act as a hydrogen bond donor and acceptor, significantly influencing molecular interactions.[4] The following protocol is based on the robust Schotten-Baumann reaction conditions, which are widely applicable.[5]

Experimental Workflow: N-Acylation

G setup Reaction Setup - Dissolve amine in DCM - Add base (e.g., Et3N) - Cool to 0°C addition Reagent Addition - Add acyl chloride dropwise at 0°C setup->addition reaction Reaction - Warm to RT - Stir for 2-16 h - Monitor by TLC/LC-MS addition->reaction workup Work-up - Quench with H2O - Extract with DCM - Wash with aq. NaHCO3 reaction->workup purify Purification & Analysis - Dry over Na2SO4 - Concentrate solvent - Purify by chromatography - Characterize (NMR, MS) workup->purify

Caption: General workflow for the N-acylation of an amine.

Detailed Methodology
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.). Dissolve it in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a suitable base, such as triethylamine (Et3N, 1.5 eq.) or pyridine (1.5 eq.), to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or EtOAc). Wash the combined organic layers sequentially with a saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Representative Data for SAR Library
EntryR-Group (in R-COCl)Product StructureYield (%)Purity (%)Hypothetical IC50 (nM)
1 MethylN-(6-fluoro-4-methylpyridin-3-yl)acetamide85>981500
2 CyclopropylN-(6-fluoro-4-methylpyridin-3-yl)cyclopropanecarboxamide78>99850
3 PhenylN-(6-fluoro-4-methylpyridin-3-yl)benzamide81>98450
4 4-FluorophenylN-(6-fluoro-4-methylpyridin-3-yl)-4-fluorobenzamide75>97220

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent.[6][7] This reaction avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[8] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild and can be used in a one-pot procedure.[9]

Detailed Methodology
  • Reaction Setup: In a flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or THF (approx. 0.1 M).

  • Imine Formation: Add acetic acid (1-2 eq.) to catalyze the formation of the intermediate imine. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM or EtOAc.

  • Purification: Combine the organic extracts, wash with brine, dry over Na2SO4, and concentrate. Purify the resulting crude amine by flash column chromatography.

Representative Data for SAR Library
EntryCarbonyl CompoundProduct StructureYield (%)Purity (%)Hypothetical IC50 (nM)
5 CyclopentanoneN-(cyclopentyl)-6-fluoro-4-methylpyridin-3-amine65>98980
6 AcetoneN-isopropyl-6-fluoro-4-methylpyridin-3-amine70>991200
7 BenzaldehydeN-benzyl-6-fluoro-4-methylpyridin-3-amine68>97600
8 4-Pyridinecarboxaldehyde6-Fluoro-4-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine55>95310

Protocol 3: N-Sulfonylation

The synthesis of sulfonamides is another key derivatization strategy. The sulfonamide moiety is a stable, non-basic amine surrogate that can serve as a hydrogen bond acceptor and introduce different steric and electronic properties compared to amides.

Detailed Methodology
  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM containing a non-nucleophilic base like triethylamine (1.5 eq.).

  • Reagent Addition: Cool the solution to 0°C and add the sulfonyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with EtOAc. Wash the organic layer with 1M HCl (if a base like triethylamine was used), followed by saturated NaHCO3 solution, and finally brine.

  • Purification: Dry the organic phase over Na2SO4, filter, and remove the solvent under vacuum. Purify the residue by column chromatography or recrystallization.

Representative Data for SAR Library
EntrySulfonyl ChlorideProduct StructureYield (%)Purity (%)Hypothetical IC50 (nM)
9 Methanesulfonyl chlorideN-(6-fluoro-4-methylpyridin-3-yl)methanesulfonamide72>991800
10 Benzenesulfonyl chlorideN-(6-fluoro-4-methylpyridin-3-yl)benzenesulfonamide65>98750
11 Thiophene-2-sulfonyl chlorideN-(6-fluoro-4-methylpyridin-3-yl)thiophene-2-sulfonamide61>97510

Application in a SAR Study Workflow

The protocols described above are integral to a systematic SAR study. The goal is to synthesize a library of diverse analogs, screen them for biological activity, and use the resulting data to design improved compounds.

G start Identify Lead Scaffold (this compound) synthesis Synthesize Analog Library (N-Acylation, Reductive Amination, etc.) start->synthesis screening Biological Screening (e.g., Kinase Assay, Cell Viability) synthesis->screening analysis Data Analysis (Determine IC50 values, identify trends) screening->analysis sar Establish SAR - Lipophilic pocket? - H-bond donor/acceptor needed? analysis->sar design Design Next-Generation Analogs (Rational, data-driven design) sar->design loop_synthesis Synthesize Optimized Analogs design->loop_synthesis loop_synthesis->screening Iterative Optimization Cycle

Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.

References

Application Notes and Protocols: The Role of Fluorinated Pyridines in Developing CNS-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective Central Nervous System (CNS) targeting agents is a formidable challenge in medicinal chemistry, primarily due to the restrictive nature of the Blood-Brain Barrier (BBB).[1] The strategic incorporation of fluorine into drug candidates, particularly within heterocyclic scaffolds like pyridine, has emerged as a powerful strategy to overcome this obstacle.[2][3][4] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, all of which are critical parameters for CNS drug efficacy.[2][3]

Fluorinated pyridines, therefore, represent a privileged structural motif in the design of novel CNS agents. This document provides a comprehensive overview of the application of fluorinated pyridines in CNS drug development, including quantitative data on key compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Their Impact on CNS Drug Design

The introduction of fluorine into a pyridine ring can modulate several key properties that are advantageous for CNS drug candidates:

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to passively diffuse across the lipid-rich BBB.[3]

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and exposure in the brain.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the pyridine ring. This can be crucial for optimizing the ionization state of the drug at physiological pH, which influences its permeability and target engagement.

  • Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

Quantitative Data of Fluorinated Pyridine CNS Agents

The following tables summarize key quantitative data for representative fluorinated pyridine-containing CNS agents, demonstrating the impact of fluorination on their biological activity and pharmacokinetic properties.

Table 1: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

CompoundStructureKi (nNOS, nM)Selectivity (nNOS vs. eNOS/iNOS)Permeability (Pe, 10⁻⁶ cm/s)Efflux Ratio (ER)
Compound 17 2-amino-4-(substituted)-5,6-difluoropyridine derivative191075-fold vs. eNOS, 115-fold vs. iNOS13.70.48

Data sourced from a study on 2-amino-4-substituted pyridine-based nNOS inhibitors.[5]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Ligands

CompoundTargetKi (nM)Functional Activity
Analogue 4 α4β2 and α7 nAChRsHigh affinity (specific Ki values not provided in the abstract)Agonist
Analogue 6a α4β2* nAChRs0.07Potent antagonist (IC50 = 0.46 µM)

Data for Analogue 4 is from a study on fluoro analogues of UB-165.[6] Data for Analogue 6a is from a study on 2'-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues.[7]

Table 3: Dopamine D2/D4 Receptor Antagonists

CompoundTargetKi (nM)Brain Uptake (Striatum/Cerebellum Ratio at 1h)
FIDA2 D2 Receptor0.0213.1
[(18)F]FMTP D4 Receptor4.3High uptake in frontal cortex and medulla

Data for FIDA2 is from a study on fluorinated and iodinated dopamine agents.[8] Data for [(18)F]FMTP is from a study on a D4 receptor antagonist.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the role of fluorinated pyridines in CNS drug development. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and a typical experimental workflow.

CNS_Drug_Discovery_Workflow cluster_Discovery Discovery & Lead Identification cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target ID Target ID HTS High-Throughput Screening Target ID->HTS Hit ID Hit Identification HTS->Hit ID Lead Gen Lead Generation (Fluorinated Pyridine Scaffolds) Hit ID->Lead Gen Synthesis Synthesis of Analogues (e.g., C-H Fluorination, SNAr) Lead Gen->Synthesis InVitro In Vitro Assays (Potency, Selectivity) Synthesis->InVitro ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) InVitro->ADME Permeability BBB Permeability (PAMPA-BBB) ADME->Permeability Permeability->Synthesis InVivo_PK In Vivo PK (Brain/Plasma Ratio) Permeability->InVivo_PK InVivo_PD In Vivo PD/Efficacy (Animal Models) InVivo_PK->InVivo_PD Tox Toxicology Studies InVivo_PD->Tox PhaseI Phase I Tox->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII

Caption: CNS Drug Discovery and Development Workflow.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi_Go Gi/Go Protein D2R->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inhibition Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway.[10][11][12]

nAChR_Signaling Acetylcholine Acetylcholine / Nicotine nAChR Nicotinic Acetylcholine Receptor (α4β2 / α7) Acetylcholine->nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades (e.g., PI3K-Akt) Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release

Caption: Nicotinic Acetylcholine Receptor Signaling.[13][14][15][16][17]

Experimental Protocols

Synthesis of Fluorinated Pyridines

Protocol 4.1.1: C-H Fluorination of Pyridines with AgF₂

This protocol is adapted from established methods for the direct fluorination of pyridines.

Materials:

  • Pyridine substrate

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

  • Silica gel for chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the pyridine substrate (1.0 equiv) to an oven-dried reaction vessel.

  • Add anhydrous acetonitrile to dissolve the substrate.

  • Add AgF₂ (2.0 equiv) to the solution.

  • Seal the vessel and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4.1.2: Nucleophilic Aromatic Substitution (SₙAr) on 2-Fluoropyridines

This protocol describes a general procedure for the reaction of a 2-fluoropyridine with a nucleophile.

Materials:

  • 2-Fluoropyridine substrate

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (if required, e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the 2-fluoropyridine substrate (1.0 equiv) and the chosen anhydrous solvent.

  • Add the nucleophile (1.1-1.5 equiv) and the base (if necessary).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Evaluation of CNS Penetration

Protocol 4.2.1: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

This in vitro assay provides a high-throughput method to predict passive, transcellular permeability across the BBB.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Artificial membrane solution (e.g., porcine brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability)

  • Plate reader or LC-MS/MS for analysis

Procedure:

  • Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Add the donor solution to the wells of the donor plate.

  • Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq)

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Compound concentration in the acceptor well at time t

    • C_eq = Equilibrium concentration

Protocol 4.2.2: In Vivo Brain Penetration Study in Rodents

This protocol outlines a general procedure to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

Materials:

  • Test compound

  • Vehicle for administration (e.g., saline, PEG400/water)

  • Rodents (e.g., mice or rats)

  • Equipment for dosing (e.g., oral gavage needles, syringes)

  • Equipment for blood and brain tissue collection

  • Homogenizer

  • LC-MS/MS for bioanalysis

Procedure:

  • Administer the test compound to the rodents at a specific dose and route (e.g., oral, intravenous).

  • At predetermined time points, collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant.

  • Immediately following blood collection, perfuse the animal with saline to remove blood from the brain vasculature.

  • Excise the brain and record its weight.

  • Separate the plasma from the blood by centrifugation.

  • Homogenize the brain tissue in a suitable buffer.

  • Determine the concentration of the test compound in the plasma and brain homogenate using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma ratio (Kp):

    Kp = C_brain / C_plasma

    Where:

    • C_brain = Concentration of compound in brain homogenate

    • C_plasma = Concentration of compound in plasma

  • To determine the unbound ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and brain (fu,b) must be measured, typically through equilibrium dialysis.

  • Calculate Kp,uu:

    Kp,uu = Kp * (fu,p / fu,b)

Conclusion

The strategic incorporation of fluorine into pyridine-based scaffolds is a highly effective approach in the development of CNS-targeting agents. By leveraging the unique properties of fluorine, medicinal chemists can fine-tune the physicochemical and pharmacokinetic profiles of drug candidates to enhance their ability to cross the blood-brain barrier and interact with their intended targets. The protocols and data presented in this document provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel fluorinated pyridine-based CNS therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Fluoro-4-methylpyridin-3-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in optimizing reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The synthesis of this compound can be approached through several strategic routes. The most common strategies involve either the reduction of a nitropyridine precursor or a cross-coupling amination reaction. Each route has its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Q2: I am observing low yields in my reaction. What are the common factors that could be affecting the outcome?

A2: Low yields can stem from a variety of factors including incomplete reactions, the formation of side products, or issues with product isolation and purification. Key parameters to investigate are reaction temperature, reaction time, purity of starting materials and reagents, and the efficiency of the catalyst (if applicable). The troubleshooting section below provides a more detailed breakdown of potential issues and their solutions for specific synthetic routes.

Q3: What are the typical impurities I might encounter and how can I best remove them?

A3: Common impurities may include unreacted starting materials, intermediates, and side-products from competing reactions. For instance, in the reduction of a nitropyridine, partially reduced intermediates like nitroso or hydroxylamine compounds can be present. Purification of the final product, an aminopyridine, can often be challenging due to its basic nature. Tailing on silica gel chromatography is a common issue, which can be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[1] Acid-base extraction is another effective purification technique for separating the basic aminopyridine from neutral or acidic impurities.[1]

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be employed to confirm the structure and assess the purity of the synthesized this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Reduction of 6-Fluoro-4-methyl-3-nitropyridine

This two-step route involves the nitration of a suitable pyridine precursor followed by the reduction of the nitro group.

Problem 1: Low yield or no reaction in the reduction of the nitro group.

Possible Cause Suggested Solution
Inactive catalyst (e.g., Pd/C)Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Insufficient hydrogen pressureFor catalytic hydrogenation, ensure the system is properly sealed and pressurized to the recommended level.
Inefficient reducing agentIf using metal-based reductions (e.g., Fe/HCl, SnCl₂), ensure the metal is activated and used in sufficient stoichiometric excess.
Poor solvent choiceThe solvent should be able to dissolve the starting material and be compatible with the reducing agent. For catalytic hydrogenation, polar solvents like ethanol or methanol are common.
Low reaction temperatureSome reductions may require heating to proceed at an optimal rate. Monitor the reaction temperature and adjust as necessary.

Problem 2: Formation of side products during reduction.

Possible Cause Suggested Solution
Over-reductionCareful monitoring of the reaction progress by TLC or LC-MS can prevent over-reduction to undesired products.
Incomplete reductionThe presence of intermediates such as nitroso or hydroxylamine compounds can occur.[2] Ensure sufficient reaction time and an adequate amount of reducing agent.
DehalogenationWith some catalysts like Pd/C, reductive dehalogenation (loss of the fluorine atom) can be a side reaction. Using alternative catalysts like Raney Nickel may mitigate this.[3]
Route 2: Buchwald-Hartwig Amination of 3-Halo-6-fluoro-4-methylpyridine

This route involves a palladium-catalyzed cross-coupling reaction between a halogenated pyridine and an ammonia equivalent or a protected amine.

Problem 1: Low conversion of the starting halide.

Possible Cause Suggested Solution
Inactive catalyst/ligandUse a pre-catalyst or ensure the active catalyst is generated in situ under inert conditions. The choice of phosphine ligand is critical and should be optimized.[4][5]
Inappropriate baseThe strength and solubility of the base are crucial. Common bases include sodium tert-butoxide or potassium phosphate. The choice of base can significantly impact the reaction outcome.[6]
Oxygen contaminationThe catalytic cycle involves Pd(0) species that are sensitive to oxidation. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
Poor solvent choiceAnhydrous, deoxygenated solvents such as toluene or dioxane are typically used.

Problem 2: Formation of hydrodehalogenation side product.

Possible Cause Suggested Solution
β-hydride eliminationThis can be a competing side reaction.[4] Optimizing the ligand and reaction temperature can help to minimize this pathway.
Presence of waterEnsure all reagents and solvents are anhydrous, as water can lead to the formation of the hydrodehalogenated product.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 6-Fluoro-4-methyl-3-nitropyridine

Step 1: Nitration of 2-Fluoro-4-methylpyridine

  • To a stirred solution of 2-Fluoro-4-methylpyridine in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-Fluoro-4-methyl-3-nitropyridine.

  • Purify the crude product by flash column chromatography.

Step 2: Reduction of 6-Fluoro-4-methyl-3-nitropyridine

  • Dissolve 6-Fluoro-4-methyl-3-nitropyridine in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for several hours until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or acid-base extraction.

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add 3-bromo-6-fluoro-4-methylpyridine, a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, deoxygenated toluene and an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • If a protected amine was used, perform the deprotection step (e.g., acidic hydrolysis for a benzophenone imine).

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide a summary of typical reaction parameters for the different synthetic routes. Please note that these are representative conditions and may require optimization for specific experimental setups.

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Nitration & Reduction Route 2: Buchwald-Hartwig Amination
Starting Material 2-Fluoro-4-methylpyridine3-Bromo-6-fluoro-4-methylpyridine
Key Reagents Nitrating mixture, H₂/Pd/C or Fe/HClPd catalyst, phosphine ligand, base, ammonia source
Typical Yield Moderate to Good (2 steps)Good to Excellent (1 step)
Key Advantages Readily available starting materialHigh functional group tolerance, direct amination
Key Challenges Handling of strong acids, potential for side reactions during reductionAir-sensitive catalyst, cost of catalyst and ligand

Table 2: Optimization of Reaction Conditions for Nitro Reduction

Reducing Agent Solvent Temperature (°C) Typical Yield (%) Notes
H₂ (50 psi), 10% Pd/CEthanol2585-95Potential for dehalogenation.
Raney Nickel, H₂ (50 psi)Methanol2580-90Less prone to dehalogenation.[3]
Fe powder, NH₄ClEthanol/Water8070-85Economical and mild conditions.
SnCl₂·2H₂OEthyl Acetate7075-90Stoichiometric reducing agent.

Visualizations

Experimental Workflow: Synthesis via Reduction

G Workflow for Synthesis via Reduction start Start: 2-Fluoro-4-methylpyridine nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate 6-Fluoro-4-methyl-3-nitropyridine nitration->intermediate reduction Reduction (e.g., H₂/Pd-C) intermediate->reduction purification Purification (Chromatography/Extraction) reduction->purification product Product: this compound purification->product

Caption: A flowchart illustrating the key stages of the synthesis of this compound via the nitration and subsequent reduction of a pyridine precursor.

Logical Relationship: Troubleshooting Low Yield in Buchwald-Hartwig Amination

G Troubleshooting Low Yield in Buchwald-Hartwig Amination low_yield Low Yield catalyst Catalyst Inactivity low_yield->catalyst base Incorrect Base low_yield->base atmosphere Oxygen Contamination low_yield->atmosphere solvent Solvent Issues low_yield->solvent sol1 sol1 catalyst->sol1 Use fresh pre-catalyst/ligand sol2 sol2 base->sol2 Screen different bases (e.g., NaOtBu, K₃PO₄) sol3 sol3 atmosphere->sol3 Ensure inert atmosphere (Ar/N₂) sol4 sol4 solvent->sol4 Use anhydrous, deoxygenated solvent

Caption: A decision tree diagram outlining potential causes and corresponding solutions for troubleshooting low yields in the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Purification of Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated aminopyridines.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of fluorinated aminopyridines often challenging?

A1: The purification of fluorinated aminopyridines can be complex due to several factors. The introduction of fluorine atoms can significantly alter the molecule's polarity, basicity, and solubility compared to its non-fluorinated analogs. This can lead to unexpected chromatographic behavior, difficulty in crystallization, and the formation of hard-to-remove impurities such as positional isomers. The electron-withdrawing nature of fluorine can also affect the compound's stability under certain pH conditions.

Q2: What are the most common impurities encountered during the synthesis of fluorinated aminopyridines?

A2: Common impurities include:

  • Unreacted starting materials: Such as the corresponding non-fluorinated aminopyridine or the fluorinating agent.

  • Positional isomers: Formation of undesired isomers (e.g., 2-fluoro-3-aminopyridine instead of 2-fluoro-5-aminopyridine) is a frequent challenge, particularly in reactions involving nucleophilic aromatic substitution (SNAr).

  • Byproducts from the fluorination reaction: Depending on the method used (e.g., Balz-Schiemann reaction, SNAr), byproducts can include hydroxypyridines (from reaction with water), or products of incomplete halogen exchange (in Halex reactions).

  • Decomposition products: Some fluorinated aminopyridines may be sensitive to acidic or basic conditions encountered during workup, leading to degradation.

Q3: How does the position of the fluorine atom affect the purification strategy?

A3: The position of the fluorine atom relative to the amino group and the pyridine nitrogen significantly impacts the molecule's pKa and dipole moment. For example, a fluorine atom ortho to the pyridine nitrogen can drastically lower its basicity.[1] This change in basicity is a key consideration for purification methods like acid-base extraction. The position of the fluorine also influences the crystal packing of the molecule, which is a critical factor for successful recrystallization.

Q4: Can I use standard silica gel chromatography for the purification of fluorinated aminopyridines?

A4: Yes, standard silica gel chromatography is a common and effective method for purifying fluorinated aminopyridines. However, the choice of eluent is crucial and may require careful optimization. The fluorine atom's electronegativity can lead to strong interactions with the silica surface, potentially causing peak tailing. It is also important to assess the stability of your compound on silica gel, as some acidic impurities on the silica can cause degradation of sensitive molecules.

Q5: Are there any specific safety precautions I should take when purifying fluorinated aminopyridines?

A5: Standard laboratory safety protocols should always be followed. In addition, be aware of the potential toxicity of your specific fluorinated aminopyridine and any reagents used in the purification process. When working with fluorinating agents or reactions that generate HF, ensure proper ventilation and use appropriate personal protective equipment (PPE).

Troubleshooting Guides

Guide 1: Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system.- Co-elution of isomers with similar polarities.- Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Consider using a different stationary phase, such as alumina or a reverse-phase column.- For positional isomers, specialized columns (e.g., chiral or mixed-mode) may be necessary for effective separation.[2]
Peak Tailing or Streaking - The compound is too polar for the chosen eluent.- Strong interaction between the basic aminopyridine and acidic sites on the silica gel.- The sample is overloaded on the column.- Gradually increase the polarity of the eluent.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to suppress interactions with silica.- Ensure the sample is loaded onto the column in a concentrated band and that the column is not overloaded.
Product is not Eluting from the Column - The eluent is not polar enough.- The compound may have decomposed on the silica gel.- Significantly increase the polarity of the eluent (e.g., switch to a methanol/dichloromethane gradient).- Test the stability of your compound on a small amount of silica (TLC plate) before performing column chromatography. If it decomposes, consider an alternative purification method like recrystallization or extraction.
Low Recovery of the Product - The product is partially soluble in the eluent, leading to broad elution.- Irreversible adsorption to the silica gel.- Optimize the solvent system to ensure the product has a suitable Rf value (typically 0.2-0.4) for efficient elution.- If irreversible adsorption is suspected, try a less active stationary phase like neutral alumina.
Guide 2: Recrystallization Failures
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and attempt to cool again.- Try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then gently heat until it is clear and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.
Oiling Out (Formation of a Liquid Instead of Crystals) - The boiling point of the solvent is too high, causing the solute to melt before it dissolves.- The solution is cooling too rapidly.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.- Try purifying the crude material by another method (e.g., a quick filtration through a silica plug) to remove some impurities before recrystallization.
Low Yield of Crystals - The product has significant solubility in the cold solvent.- Premature filtration before crystallization is complete.- Cool the solution in an ice bath or refrigerator to maximize crystal formation.- Ensure that no more crystals are forming before filtration. The mother liquor can be concentrated to obtain a second crop of crystals.
Crystals are Colored or Appear Impure - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.
Guide 3: Acid-Base Extraction Inefficiencies
Problem Possible Cause(s) Solution(s)
Incomplete Removal of Basic Impurities - The aqueous acid solution is not acidic enough to protonate the aminopyridine.- Insufficient mixing of the organic and aqueous layers.- Use a more concentrated acid solution (e.g., 1M HCl). Check the pH of the aqueous layer after extraction to ensure it is acidic.- Shake the separatory funnel vigorously for an adequate amount of time.
Emulsion Formation - High concentration of impurities acting as surfactants.- Vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Allow the separatory funnel to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of Celite.
Low Recovery of the Desired Product - The protonated product has some solubility in the aqueous layer.- The product is sensitive to the acidic conditions and is degrading.- After separating the organic layer, basify the aqueous layer and re-extract with an organic solvent to recover any dissolved product.- Use a milder acidic wash, such as saturated ammonium chloride solution.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative Fluorinated Aminopyridine
Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Recovery Yield Notes
Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient)85%>98%75%Effective for removing both more and less polar impurities.
Recrystallization (Ethanol/Water)85%>99%60%Excellent for achieving high purity if a suitable solvent system is found. Lower yield due to solubility in the mother liquor.
Acid-Base Extraction followed by Recrystallization 85%>99%55%Good for removing basic impurities, but may have lower overall yield due to multiple steps.

Note: The data in this table are representative and may vary depending on the specific fluorinated aminopyridine and the nature of the impurities.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent according to the TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated aminopyridine.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Saturation: Add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 3: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the acid wash if necessary (monitor by TLC).

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Decision_Tree start Crude Fluorinated Aminopyridine is_solid Is the crude product a solid? start->is_solid solubility_diff Significant solubility difference between product and impurities? is_solid->solubility_diff Yes is_basic_diff Difference in basicity between product and impurities? is_solid->is_basic_diff No recrystallize Attempt Recrystallization solubility_diff->recrystallize Yes solubility_diff->is_basic_diff No check_purity Check Purity (TLC/HPLC) recrystallize->check_purity acid_base Perform Acid-Base Extraction is_basic_diff->acid_base Yes chromatography Use Column Chromatography is_basic_diff->chromatography No acid_base->check_purity chromatography->check_purity check_purity->chromatography Purity <98% final_product Pure Product check_purity->final_product Purity >98%

Caption: Decision tree for selecting a purification method.

Troubleshooting_Workflow start Low Purity after Initial Purification identify_impurity Identify Impurity (NMR, MS, TLC) start->identify_impurity is_isomer Is it a positional isomer? identify_impurity->is_isomer is_starting_material Is it unreacted starting material? is_isomer->is_starting_material No optimize_chrom Optimize Chromatography (gradient, solvent, stationary phase) is_isomer->optimize_chrom Yes is_byproduct Is it a reaction byproduct? is_starting_material->is_byproduct No rerun_reaction Optimize Reaction Conditions (temperature, time, stoichiometry) is_starting_material->rerun_reaction Yes specific_removal Use Targeted Removal (e.g., specific extraction, scavenger resin) is_byproduct->specific_removal Yes final_product Pure Product optimize_chrom->final_product rerun_reaction->final_product specific_removal->final_product

Caption: Troubleshooting workflow for low purity issues.

References

Technical Support Center: Synthesis of 6-Azaindoles from 3-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-azaindoles from 3-aminopyridines. The information is tailored for researchers, scientists, and professionals in drug development.

FAQs and Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of 6-azaindoles, categorized by the synthetic method.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for forming the indole ring, but its application to the electron-deficient pyridine system in 3-aminopyridines can be challenging.

Q1: Why is my Fischer indole synthesis of 6-azaindole resulting in a low yield or no product?

A1: Low yields in the Fischer synthesis of 6-azaindoles are often attributed to several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A weak acid may not be sufficient to promote the key[1][1]-sigmatropic rearrangement, while an overly strong or concentrated acid can lead to the degradation of the starting materials or the final product.

  • Unfavorable Electronics: The electron-withdrawing nature of the pyridine ring deactivates the pyridylhydrazine intermediate, making the cyclization step more difficult compared to the synthesis of standard indoles. This effect can be mitigated by the presence of electron-donating groups (EDGs) on the pyridine ring.[2][3][4]

  • Reaction Conditions: High temperatures can cause decomposition and tar formation. It is crucial to find the optimal temperature that allows for cyclization without significant degradation.

Troubleshooting Steps:

  • Catalyst Screening: Systematically screen various Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrate.

  • Substrate Modification: If possible, start with a 3-aminopyridine derivative bearing an electron-donating group (e.g., methoxy, methyl) to enhance the nucleophilicity of the pyridine ring and facilitate the reaction.[2][3][4]

  • Temperature Optimization: Carefully control the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS to minimize decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates or the final product.

Q2: My reaction is producing multiple isomeric products. How can I improve the regioselectivity?

A2: The formation of multiple isomers is a common issue when using unsymmetrical ketones in the Fischer indole synthesis. The initial condensation can lead to two different hydrazones, resulting in two regioisomeric 6-azaindoles.

Troubleshooting Steps:

  • Choice of Ketone: If possible, use a symmetrical ketone to avoid issues with regioselectivity.

  • Steric Hindrance: Utilize a ketone with significant steric hindrance on one side to favor the formation of the less sterically hindered enamine intermediate.

  • Catalyst Influence: The choice of acid catalyst can influence the ratio of regioisomers. Experiment with different Brønsted and Lewis acids to optimize for the desired isomer.

Electrophilic [4+1] Cyclization of 3-Amino-4-methylpyridines

This modern approach often utilizes reagents like trifluoroacetic anhydride (TFAA) to construct the pyrrole ring of the 6-azaindole.

Q1: My electrophilic cyclization with TFAA is not proceeding to the 6-azaindole and is stalling at the trifluoroacetamide intermediate. What is causing this?

A1: The reaction stopping at the N-trifluoroacetylated 3-aminopyridine stage is a known limitation, particularly with certain substitution patterns on the pyridine ring.[1][5][6][7]

  • Steric Hindrance: Substituents at the α-position (C2 or C6) of the 3-amino-4-methylpyridine can sterically hinder the formation of the key 1-(trifluoroacetyl)pyridin-1-ium salt, which is necessary to activate the methyl group for cyclization.[8]

  • Incorrect Reagent Stoichiometry: An insufficient amount of TFAA may not be enough to drive the reaction to completion, especially if it is consumed in side reactions.

Troubleshooting Steps:

  • Substrate Selection: Be aware that 3-amino-4-methylpyridines with α-substituents are prone to fail in this reaction, yielding only the trifluoroacetamide.[1][5][7]

  • Reagent Equivalents: Ensure that at least 3 equivalents of TFAA are used, as this has been reported to be optimal for the reaction.[5]

  • Alternative Electrophiles: If TFAA fails, consider other electrophilic C1 sources like difluoroacetic anhydride (DFAA) or the Vilsmeier-Haack reagent, which have been shown to successfully form the 6-azaindole ring system in some cases.[5][7]

Q2: I am observing the formation of di-acetylated byproducts when using acetic anhydride instead of TFAA. How can I promote cyclization?

A2: Acetic anhydride is generally not reactive enough to effect the [4+1] cyclization under standard conditions and instead leads to the formation of mono- and di-acetylated aminopyridines.[5] To achieve cyclization, a more potent electrophile is required to activate the methyl group. It is recommended to switch to a more reactive anhydride like TFAA or DFAA.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Methods like Sonogashira, Heck, and Suzuki couplings are powerful for constructing the 6-azaindole core from appropriately functionalized 3-aminopyridines.

Q1: In my cascade C-N coupling/Heck reaction, I am isolating the imine intermediate instead of the desired 6-azaindole. How can I promote the final cyclization step?

A1: The formation of a stable imine that fails to undergo the intramolecular Heck reaction is a potential side reaction pathway.[9]

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial. Less bulky or less electron-rich ligands may favor the formation of the imine without promoting the subsequent cyclization.

  • Reaction Conditions: The solvent and temperature can influence the equilibrium between the imine and the enamine tautomer required for the Heck reaction.

Troubleshooting Steps:

  • Ligand Screening: Experiment with different bulky and electron-rich phosphine ligands, such as XPhos, which has been shown to be effective in promoting the cascade reaction to the final 6-azaindole product.[9]

  • Solvent and Temperature Optimization: Vary the solvent and temperature to favor the enamine tautomer and the intramolecular Heck cyclization.

Q2: My Sonogashira coupling followed by cyclization is giving a low yield. What are the common pitfalls?

A2: Low yields in Sonogashira-based 6-azaindole syntheses can be due to several factors.

  • Inefficient Cyclization: The final ring-closing step can be challenging and may require specific catalysts or bases.

  • Homocoupling of Alkynes: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material.

  • Dehalogenation: Reductive dehalogenation of the starting halopyridine can occur, leading to a non-productive pathway.

Troubleshooting Steps:

  • Cyclization Conditions: After the Sonogashira coupling, ensure the optimal conditions for the subsequent cyclization are used. This may involve a change of catalyst (e.g., from palladium to copper) or the use of a strong base.

  • Inert Atmosphere: Strictly maintain an inert atmosphere to minimize oxygen, which can promote alkyne homocoupling.

  • Catalyst and Ligand Choice: Use a well-defined palladium catalyst and ligand system that is known to be efficient for the Sonogashira coupling of pyridyl halides.

Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-ortho-alkyl-aniline (or aminopyridine) using a strong base at high temperatures.

Q1: The Madelung synthesis of my 6-azaindole is failing or giving very low yields. What are the limitations of this method?

A1: The classical Madelung synthesis is often limited by its requirement for harsh reaction conditions.

  • High Temperatures: The reaction typically requires temperatures between 200-400 °C, which can lead to the decomposition of starting materials and products.[10]

  • Strong Base: The use of very strong bases like sodium or potassium alkoxides can promote side reactions.[10]

  • Substrate Scope: The reaction is generally more successful with electron-donating groups on the aromatic ring and can be sensitive to steric hindrance.[10]

Troubleshooting Steps:

  • Modern Variations: Consider using modified Madelung conditions, such as the Madelung-Houlihan variation, which employs organolithium bases like n-BuLi or LDA at much lower temperatures (-20 to 25 °C).[10]

  • Base and Solvent Selection: Experiment with different strong bases and high-boiling point solvents to find a suitable combination for your substrate.

  • Protecting Groups: Ensure that any functional groups sensitive to strong bases are appropriately protected.

Quantitative Data on Side Product Formation

The following tables summarize reported yields of desired products and notable side products or reaction failures under different conditions.

Table 1: Electrophilic [4+1] Cyclization of 3-Amino-4-methylpyridine with Different Electrophiles [5]

ElectrophileStarting MaterialProductYield (%)Side Product(s)Side Product Yield (%)
TFAA3-amino-4-methylpyridine2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole82--
Vilsmeier-Haack Reagent3-amino-4-methylpyridine3-Formyl-6-azaindole62--
Ac₂O3-amino-4-methylpyridineNo cyclization0Mono- and di-acetylated aminopyridinesMixture (2:1 ratio)
TFAA3-amino-2,4-dimethylpyridineNo cyclization0N-trifluoroacetylated aminopyridineSole product

Table 2: Cascade C-N Coupling/Heck Reaction of 4-Amino-3-bromopyridine with α-Bromostyrene [9]

LigandSolventTemperature (°C)ProductYield (%)Side Product(s)
XPhost-BuOH1102-Phenyl-6-azaindole57-
SPhosToluene110Imine intermediateMajor product2-Phenyl-6-azaindole (trace)
DavePhosToluene110Imine intermediateMajor product2-Phenyl-6-azaindole (trace)

Experimental Protocols

Protocol 1: Electrophilic [4+1] Cyclization of 3-Amino-4-methylpyridine with TFAA[5]
  • A 0.2 M solution of 3-amino-4-methylpyridine (1.0 equiv) in dry pyridine is prepared in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Trifluoroacetic anhydride (3.3 equiv) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 48 hours.

  • After 48 hours, the reaction mixture is diluted with water and extracted with chloroform.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (EtOAc-hexane eluent) to afford the pure 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.

Protocol 2: Cascade C-N Coupling/Heck Reaction for 2-Phenyl-6-azaindole[9]
  • A sealed tube equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (4 mol %), XPhos (8 mol %), and t-BuONa (3 equiv).

  • 4-Amino-3-bromopyridine (1.0 equiv) is added to the tube.

  • The tube is sealed, evacuated, and backfilled with nitrogen three times.

  • t-BuOH (to make a 0.1 M solution) is added, followed by α-bromostyrene (1.5 equiv).

  • The reaction mixture is stirred at 110 °C for 24 hours.

  • The solution is cooled to room temperature and concentrated.

  • The residue is diluted with ethyl acetate, and a saturated solution of NH₄Cl is added.

  • The aqueous layer is extracted several times with ethyl acetate.

  • The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated.

  • The desired product is isolated after purification by column chromatography.

Visualizations

Reaction Pathway: Electrophilic [4+1] Cyclization

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway (with α-substituent) A 3-Amino-4-methylpyridine B Trifluoroacetylated Pyridinium Salt A->B + TFAA C Methylidene Intermediate B->C - H+ D Bis-trifluoroacetylated Intermediate C->D + TFAA E 6-Azaindole Product D->E Cyclization & Hydrolysis F α-Substituted 3-Amino-4-methylpyridine G N-Trifluoroacetamide (Stable) F->G + TFAA

Caption: Main and side reaction pathways in the electrophilic [4+1] cyclization.

Troubleshooting Workflow: Low Yield in Fischer Indole Synthesis

G start Low Yield in Fischer Synthesis q1 Check Reagent Purity & Reaction Setup start->q1 a1 Purify Starting Materials Use Anhydrous Solvents Ensure Inert Atmosphere q1->a1 Yes q2 Is the Acid Catalyst Optimal? q1->q2 No a1->q2 a2 Screen Brønsted and Lewis Acids q2->a2 No q3 Are Reaction Conditions Too Harsh? q2->q3 Yes a2->q3 a3 Lower Temperature Monitor Reaction Closely q3->a3 Yes q4 Does the Substrate Have Unfavorable Electronics? q3->q4 No a3->q4 a4 Introduce Electron-Donating Group on Pyridine Ring q4->a4 Yes end Improved Yield q4->end No a4->end

Caption: A troubleshooting guide for addressing low yields in the Fischer synthesis of 6-azaindoles.

References

Technical Support Center: Optimizing Cyclization of 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the intramolecular cyclization of 6-Fluoro-4-methylpyridin-3-amine. Given the specificity of this substrate, publicly available data is limited. Therefore, this document draws upon established principles for the cyclization of analogous 3-aminopyridine derivatives, offering a robust starting point for experimental design and optimization.

Troubleshooting Guide

This section addresses common issues encountered during the cyclization of 3-aminopyridine derivatives.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inadequate Activation: The cyclization precursor (e.g., an amide or imine) may not be sufficiently electrophilic.1a. Stronger Activating Agents: For Bischler-Napieralski type reactions, switch from POCl₃ to stronger agents like triflic anhydride (Tf₂O) or polyphosphoric acid (PPA).[1][2] 1b. Catalyst Choice: For Pictet-Spengler type reactions, ensure a strong enough acid catalyst (e.g., TFA, HCl) is used to generate the reactive iminium ion.[3] 1c. Increase Temperature: Many cyclization reactions require significant thermal energy. Consider moving from refluxing toluene to a higher boiling solvent like xylene, or employing microwave irradiation.[2]
2. Poor Nucleophilicity: The pyridine ring, especially with an electron-withdrawing fluorine atom, may not be nucleophilic enough for an efficient intramolecular attack.2a. Reaction Type: Consider reaction pathways that don't rely on the pyridine ring's nucleophilicity, such as metal-catalyzed C-H activation/cyclization strategies.[4] 2b. Substrate Modification: If possible, modify the substrate to include electron-donating groups on the pyridine ring, although this is not an option for the target molecule.
3. Steric Hindrance: The methyl group at position 4 might sterically hinder the formation of the transition state required for cyclization.3a. Catalyst Size: If using a metal catalyst, screen catalysts with less bulky ligands. 3b. Reaction Conditions: Milder conditions (lower temperature for a longer time) may favor the desired product over sterically demanding side reactions.
Formation of Multiple Products / Side Reactions 1. Competing Reaction Pathways: Depending on the reagents, side reactions like intermolecular condensation, polymerization, or retro-Ritter reactions (for Bischler-Napieralski) can occur.[2]1a. Adjust Concentration: Run the reaction at high dilution to favor intramolecular cyclization over intermolecular side reactions. 1b. Control Stoichiometry: Use a slight excess of the carbonyl compound in Pictet-Spengler reactions to ensure full consumption of the amine.[5] 1c. Solvent Choice: For radical cyclizations, screen non-participating solvents. For ylide-based cyclizations, combinations like KOtBu in THF can favor the desired cycloaddition.[6]
2. Product Decomposition: The cyclized product may be unstable under the reaction conditions (e.g., harsh acid, high temperature).2a. Milder Conditions: Use milder activating agents (e.g., Tf₂O with 2-chloropyridine instead of PPA) which allow for lower reaction temperatures.[1][7] 2b. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed, before significant product degradation occurs.
Incomplete Conversion of Starting Material 1. Insufficient Reagent/Catalyst: The activating agent or catalyst may be decomposing or used in insufficient quantity.1a. Reagent Purity & Amount: Ensure activating agents (e.g., POCl₃, Tf₂O) are fresh and use an appropriate molar excess. 1b. Catalyst Loading: For catalytic reactions, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
2. Reversible Reaction: The initial condensation step (e.g., imine formation) may be reversible and not favor the intermediate.2a. Water Removal: Use a Dean-Stark apparatus or add molecular sieves to remove water and drive the equilibrium towards the intermediate.
3. Reaction Time/Temperature: The reaction may simply be too slow under the current conditions.3a. Increase Time/Temperature: Extend the reaction time or incrementally increase the temperature while monitoring for product decomposition.
Visual Troubleshooting Guide

This flowchart provides a logical path for addressing low product yield.

G start Low Product Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm sm_yes Yes check_sm->sm_yes  Yes sm_no No check_sm->sm_no  No sm_yes_path Product Degradation or Complex Mixture Formed? sm_yes->sm_yes_path sm_no_path Incomplete Reaction sm_no->sm_no_path sol_degradation Use Milder Conditions: - Lower Temperature - Weaker Acid/Base - Shorter Time sm_yes_path->sol_degradation sol_incomplete Increase Reactivity: - Stronger Activator/Catalyst - Higher Temperature - Longer Time - Remove Water sm_no_path->sol_incomplete

Caption: Troubleshooting flowchart for low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for cyclizing 3-aminopyridines?

A1: Several strategies can be employed, primarily depending on the desired fused ring system.

  • Pictet-Spengler Reaction: This involves the condensation of the amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydro-β-carboline or similar fused system.[3][8][9]

  • Bischler-Napieralski Reaction: This method is used for synthesizing dihydroisoquinoline-type structures. It requires converting the amine into a β-arylethylamide, which is then cyclized using a strong dehydrating agent like POCl₃ or Tf₂O.[1][2][10]

  • [4+1] Cyclization: For 3-amino-4-methylpyridines specifically, reaction with reagents like trifluoroacetic anhydride (TFAA) can lead to the formation of 6-azaindoles. This reaction proceeds through the activation of the 4-methyl group.[11][12][13]

  • Palladium-Catalyzed Cyclization: Modern methods may involve intramolecular C-H activation or coupling reactions to form the new ring.[4]

Q2: How does the fluorine substituent affect the reaction?

A2: The fluorine atom at position 6 is strongly electron-withdrawing. This will decrease the nucleophilicity of the pyridine ring, making traditional electrophilic aromatic substitution reactions (like the ring-closing step of a Pictet-Spengler or Bischler-Napieralski reaction) more difficult. Harsher conditions (stronger acids, higher temperatures) may be required compared to non-fluorinated analogs.[14]

Q3: Which solvents are typically recommended?

A3: The choice of solvent is highly dependent on the reaction type and temperature required.

  • For Bischler-Napieralski reactions: Non-polar, high-boiling solvents like toluene or xylene are common.[2] Dichloromethane (DCM) can be used for milder procedures involving Tf₂O.[7]

  • For Pictet-Spengler reactions: Protic solvents are often used with acid catalysts, but aprotic media have also been shown to give superior yields.[3]

  • For [4+1] cyclizations with TFAA: Pyridine itself can be used as the solvent.[11]

Q4: What analytical techniques are best for monitoring reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for tracking the consumption of starting materials and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for unambiguous identification of the starting material, product, and any major side products in the reaction mixture. Proton NMR (¹H NMR) of crude aliquots can also provide detailed information on the reaction's progress.

Q5: Are there specific safety precautions for these reactions?

A5: Yes. Many reagents used in these cyclizations are hazardous.

  • Phosphorus oxychloride (POCl₃) and triflic anhydride (Tf₂O) are highly corrosive and react violently with water. They must be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Strong acids like PPA and TFA are also highly corrosive.

  • High-temperature reactions (refluxing xylene) should be conducted with proper heating mantles and condensers to avoid solvent loss and potential fire hazards.

Experimental Protocols

Protocol 1: General Procedure for [4+1] Cyclization to a 6-Azaindole Derivative

This protocol is adapted from a procedure for the cyclization of 3-amino-4-methylpyridines using trifluoroacetic anhydride (TFAA).[11]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in dry pyridine (to make a 0.2 M solution).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (TFAA) (3.0 - 3.5 eq) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by diluting with cold water. Extract the aqueous layer with a suitable organic solvent (e.g., Chloroform or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

Visual Workflow for [4+1] Cyclization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Aminopyridine in Dry Pyridine (0°C) react1 Add TFAA (3.3 eq) Dropwise prep1->react1 react2 Warm to RT Stir 24-48h react1->react2 react3 Monitor by TLC / LC-MS react2->react3 workup1 Quench with Water react3->workup1 workup2 Extract with CHCl3 workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Silica Gel Chromatography workup3->purify

Caption: Experimental workflow for [4+1] cyclization.

Protocol 2: General Procedure for Pictet-Spengler Type Reaction

This is a generalized protocol for the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde. The researcher must first synthesize the appropriate β-pyridylethylamine derivative from the starting material.

  • Preparation: Dissolve the β-(6-fluoro-4-methylpyridin-3-yl)ethylamine derivative (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene or DCM).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq, or a catalytic amount of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux (if using toluene, a Dean-Stark trap is recommended to remove water). Stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench by adding a saturated solution of sodium bicarbonate until the solution is basic.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude material via column chromatography.

References

troubleshooting guide for low conversion rates with 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during chemical syntheses involving 6-Fluoro-4-methylpyridin-3-amine, with a particular focus on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Issue 1: Low yields in Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound as the amine partner is resulting in low yields. What are the potential causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can arise from several factors, often related to catalyst inhibition, suboptimal reaction conditions, or side reactions. The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to deactivation. Additionally, the electron-donating amino group can affect the reactivity of the molecule.

Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are often more effective.

  • Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. The solubility and strength of the base are key considerations.

  • Reaction Temperature and Time: Insufficient temperature can lead to slow reaction rates, while prolonged heating can cause degradation of reactants or catalysts.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere.

Troubleshooting Summary for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) catalysts like Pd(PPh₃)₄To initiate the catalytic cycle effectively.
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos)To promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are often required to facilitate transmetalation without causing side reactions.
Solvent Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or DMF, often with a small amount of water.To ensure solubility of all reaction components and facilitate the action of the base.
Temperature 80-110 °CTo overcome the activation energy for the oxidative addition of the aryl halide.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Issue 2: Poor conversion in Buchwald-Hartwig amination reactions.

Q2: I am experiencing low conversion rates when using this compound in a Buchwald-Hartwig amination. What are the common pitfalls and optimization strategies?

A2: The Buchwald-Hartwig amination can be challenging with electron-rich aminopyridines due to potential catalyst inhibition and the nucleophilicity of the amine. Key areas for troubleshooting include the catalyst system, base, and reaction temperature.

  • Catalyst System: The combination of a palladium precursor and a suitable ligand is paramount. Bulky, electron-rich biarylphosphine ligands are generally preferred for these types of couplings.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can also influence the reaction rate and the extent of side reactions.

  • Solvent and Temperature: The solvent must be anhydrous and capable of solubilizing all components. The temperature needs to be high enough to promote the reaction but not so high as to cause decomposition.

Troubleshooting Summary for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective precursors for generating the active Pd(0) catalyst.
Ligand Bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos)These ligands promote the reductive elimination step and stabilize the palladium catalyst.
Base NaOtBu, LiHMDS, K₃PO₄Strong bases are necessary to generate the amine anion for the coupling reaction.
Solvent Anhydrous, degassed toluene, 1,4-dioxane, or THFAprotic solvents are required to avoid quenching the strong base.
Temperature 80-120 °CTo ensure a reasonable reaction rate for the C-N bond formation.
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst deactivation through oxidation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (1.5-2.0 eq.) to a dry reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., XPhos, 2-6 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Issue 3: Inefficient amide coupling.

Q3: My amide coupling reaction between this compound and a carboxylic acid is sluggish and gives low yields. What should I try?

A3: The reduced nucleophilicity of the amino group on the electron-deficient pyridine ring can make amide bond formation challenging. Standard coupling reagents may not be sufficient.

  • Coupling Reagents: More potent coupling reagents may be necessary to activate the carboxylic acid effectively.

  • Reaction Conditions: Ensure strictly anhydrous conditions, as water will hydrolyze the activated acid species. The choice of base and solvent is also important.

  • Alternative Methods: If standard coupling methods fail, converting the carboxylic acid to a more reactive species like an acid chloride may be necessary.

Troubleshooting Summary for Amide Coupling

ParameterRecommendationRationale
Coupling Reagent HATU, HBTU, T3PThese reagents are highly effective for forming activated esters that react readily with less nucleophilic amines.
Base Non-nucleophilic bases like DIPEA or N-methylmorpholineTo neutralize the acid formed during the reaction without competing with the amine nucleophile.
Solvent Anhydrous DMF or DCMTo ensure all reagents are dissolved and to prevent hydrolysis of the activated intermediate.
Temperature 0 °C to room temperatureTo control the reaction rate and minimize side reactions.
Atmosphere Inert (Argon or Nitrogen)To maintain anhydrous conditions.

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of this compound (1.1 eq.) in anhydrous DMF.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visual Troubleshooting Guides

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Purity Verify Purity and Integrity of Starting Materials and Reagents Start->Check_Purity Reaction_Setup Review Reaction Setup: - Inert Atmosphere? - Anhydrous Solvents? - Correct Stoichiometry? Check_Purity->Reaction_Setup Optimize_Conditions Systematically Optimize Reaction Conditions Reaction_Setup->Optimize_Conditions Catalyst_Ligand Screen Catalyst and Ligand Optimize_Conditions->Catalyst_Ligand No Improvement Success Improved Conversion Optimize_Conditions->Success Improvement Base_Solvent Optimize Base and Solvent Catalyst_Ligand->Base_Solvent Temp_Time Vary Temperature and Reaction Time Base_Solvent->Temp_Time Consult Consult Literature for Similar Substrates Temp_Time->Consult Palladium_Catalytic_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII R-Pd(II)L_n-X Ox_Add->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R Red_Elim Reductive Elimination PdII_R->Red_Elim Red_Elim->Pd0 Reforms Catalyst Product R-R' Red_Elim->Product Low_Yield_Diagnosis Start Low Product Yield Check_SM Starting Material Remaining? Start->Check_SM Byproducts Significant Byproducts Formed? Check_SM->Byproducts No Slow_Reaction Issue: Slow Reaction Rate Solution: Increase Temperature, Change Catalyst/Ligand Check_SM->Slow_Reaction Yes Catalyst_Deactivation Issue: Catalyst Deactivation Solution: Ensure Inert Atmosphere, Use Fresh Catalyst Byproducts->Catalyst_Deactivation No Side_Reactions Issue: Competing Side Reactions (e.g., Homocoupling, Hydrolysis) Solution: Optimize Base/Solvent, Ensure Anhydrous Conditions Byproducts->Side_Reactions Yes Decomposition Issue: Product/Reagent Decomposition Solution: Lower Temperature, Shorter Reaction Time Catalyst_Deactivation->Decomposition

managing impurities in 6-Fluoro-4-methylpyridin-3-amine scale-up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of 6-Fluoro-4-methylpyridin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during synthesis and purification.

Frequently Asked Questions (FAQs)

FAQ 1: What are the common types of impurities encountered during the scale-up of this compound?

During the synthesis and scale-up of this compound, several types of impurities can arise. These are broadly categorized as process-related impurities, which originate from the synthetic route, and degradation products. Controlling these is critical for ensuring the final product's quality, safety, and efficacy, in line with regulatory guidelines.[1][2]

Process-Related Impurities:

  • Starting Materials: Unreacted starting materials or reagents carried through the process.

  • Intermediates: Incompletely reacted intermediates from preceding synthetic steps.

  • Positional Isomers: Isomers of the desired product formed due to non-regioselective reactions. For instance, incorrect positioning of the amino or fluoro group.

  • Over-alkylated Byproducts: If alkylation is part of the synthesis, di- or tri-alkylated species can form.

  • Solvent-Derived Impurities: Impurities can be formed by the reaction of intermediates with the solvent, such as the pyrolysis of DMF at high temperatures.[3]

Degradation Products:

  • Oxidation Products: The aminopyridine ring can be susceptible to oxidation, leading to N-oxides or other oxidized species, especially if exposed to air and high temperatures.

  • Hydrolysis Products: If the synthesis involves moisture-sensitive intermediates (e.g., nitriles), hydrolysis can lead to corresponding carboxylic acids or amides.

FAQ 2: Which analytical techniques are recommended for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying impurities. A reverse-phase method with UV detection is typically the starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information, which is crucial for structure elucidation.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural characterization of isolated impurities.[1][5]

Troubleshooting Guides

Issue 1: High levels of a specific impurity are detected in the crude product post-synthesis.

High impurity levels often point to issues with reaction control. The following logical workflow can help diagnose the root cause.

start High Impurity Detected check_sm Step 1: Analyze Starting Materials (Purity, Identity) start->check_sm sm_ok Starting Materials OK check_sm->sm_ok [No] sm_bad Impurity Present in SM check_sm->sm_bad [Yes] check_params Step 2: Review Reaction Parameters (Temp, Time, Stoichiometry) sm_ok->check_params purify_sm Action: Purify Starting Material or Source New Batch sm_bad->purify_sm end_node Problem Resolved purify_sm->end_node params_ok Parameters OK check_params->params_ok [No] params_bad Deviation from Protocol check_params->params_bad [Yes] check_workup Step 3: Evaluate Work-up & Isolation (pH, Temp, Extraction) params_ok->check_workup correct_params Action: Re-run with Strict Parameter Control params_bad->correct_params correct_params->end_node workup_bad Impurity Formed During Work-up check_workup->workup_bad [Yes] optimize_workup Action: Modify Work-up Conditions (e.g., lower temp, inert atmosphere) workup_bad->optimize_workup optimize_workup->end_node

Caption: Troubleshooting workflow for high impurity levels.

Issue 2: The chosen purification method is not effective on a larger scale.

A purification method that works in the lab (e.g., flash chromatography) may not be viable for multi-kilogram scale-up. Recrystallization and cation-exchange chromatography are often more suitable for industrial production.[6][7]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Scale-Up

FeatureFlash ChromatographyRecrystallizationCation-Exchange Chromatography
Scalability Poor to ModerateGood to ExcellentExcellent
Solvent Consumption Very HighModerate to HighLow to Moderate
Typical Final Purity >99%98.5% - 99.5% (can require multiple crops)>99.5%
Typical Yield 70-90%60-85%85-95%
Primary Application Lab-scale purification, impurity isolationWorkhorse for pilot and production scaleHighly efficient for removing basic impurities
Key Limitation High cost and solvent wasteYield loss in mother liquor, may not remove isomersRequires specific resin and buffer systems

Table 2: Hypothetical Impurity Profile by HPLC

Peak NameRRTLikely SourceSpecification Limit
Starting Material 10.75Incomplete reaction≤ 0.10%
4-Fluoro-6-methylpyridin-3-amine0.92Positional Isomer≤ 0.15%
This compound 1.00 Product ≥ 99.5%
N-Oxide degradation product1.15Oxidation≤ 0.10%
Dimeric Impurity1.80Side reaction at high temperature≤ 0.15%

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing a robust impurity profiling method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

Protocol 2: Scale-Up Recrystallization Procedure

This procedure is a general guideline for purifying aminopyridines.[7][8]

  • Solvent Selection: Determine an appropriate solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., isopropanol/water, ethanol/hexanes).

  • Dissolution: Charge the crude this compound to a reactor. Add the primary solvent and heat to reflux until all solids dissolve.

  • Decolorization (Optional): If the solution is highly colored, cool slightly and add 1-2% w/w of activated carbon.[7] Stir for 30 minutes, then filter the hot solution through a filter aid to remove the carbon.

  • Crystallization: Cool the solution slowly to initiate crystallization. A slow cooling profile is crucial for forming pure, easily filterable crystals. Once at room temperature, cool further using a chiller to maximize yield.

  • Isolation: Filter the resulting slurry. Wash the filter cake with a small amount of the cold anti-solvent or solvent mixture.

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 40-50 °C until a constant weight is achieved.

Visualizations

Potential Impurity Formation Pathways

cluster_start Starting Materials cluster_reaction Reaction Step cluster_products Crude Product Mixture SM1 Precursor A Reaction Key Synthesis Step (e.g., Amination) SM1->Reaction SM2 Precursor B SM2->Reaction Product Desired Product This compound Reaction->Product Main Pathway Impurity1 Unreacted SM1 Reaction->Impurity1 Incomplete Conversion Impurity2 Positional Isomer Reaction->Impurity2 Side Reaction Impurity3 Oxidized Impurity Product->Impurity3 Degradation (Air/Heat)

Caption: Potential pathways for impurity formation.

General Workflow for Impurity Management

Detect 1. Detection (HPLC, GC) Identify 2. Identification (LC-MS, NMR) Detect->Identify If unknown >0.1% Quantify 3. Quantification (HPLC with Ref. Std.) Identify->Quantify Control 4. Control Strategy (Process Optimization, Purification) Quantify->Control Report 5. Reporting (Regulatory Filing) Control->Report

Caption: Workflow for impurity investigation and control.

References

preventing decomposition of 6-Fluoro-4-methylpyridin-3-amine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluoro-4-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main signs of this compound decomposition during my reaction?

A1: Signs of decomposition can include a change in the reaction mixture's color, the formation of unexpected precipitates, or the appearance of multiple new spots on a Thin Layer Chromatography (TLC) analysis. You may also observe a lower than expected yield of your desired product and the presence of side products in your NMR or LC-MS analysis.

Q2: Under what conditions is this compound most likely to decompose?

A2: this compound can be sensitive to several conditions. Decomposition is often observed at elevated temperatures, in the presence of strong acids or bases, and with certain reactive reagents. The fluorine atom on the pyridine ring makes it susceptible to nucleophilic attack, especially by strong bases or nucleophiles.

Q3: Can the solvent I use affect the stability of this compound?

A3: Yes, the choice of solvent is crucial. Protic solvents, especially at elevated temperatures, may participate in side reactions. For instance, aminopyridines have been observed to be unstable in warm water. It is advisable to use anhydrous aprotic solvents whenever the reaction chemistry allows.

Q4: Are there any specific types of reactions where decomposition is more common?

A4: Decomposition can be more prevalent in reactions that require harsh conditions, such as high temperatures or the use of strong bases. For example, in some coupling reactions, side reactions like protodefluorination (loss of the fluorine atom) can occur.

Troubleshooting Guides

Issue 1: Low Yield and Formation of Unidentified Side Products

If you are experiencing low yields and observing multiple unidentified side products, consider the following troubleshooting steps.

Potential Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time.
Strong Base If using a strong base, consider switching to a weaker, non-nucleophilic base. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases may be suitable alternatives.
Presence of Oxygen For oxygen-sensitive reactions, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Hydrolysis If your reagents or solvents are not anhydrous, hydrolysis of the starting material or product may occur. Ensure all materials are dry and use anhydrous solvents.
Issue 2: Evidence of Defluorination

The loss of the fluorine atom from the pyridine ring is a potential side reaction.

Potential Cause Suggested Solution
Nucleophilic Aromatic Substitution (SNAr) The fluorine atom can be displaced by strong nucleophiles. Avoid using strong, non-essential nucleophiles in the reaction mixture. If a nucleophilic base is required, consider alternative reaction pathways.
β-Hydride Elimination in Coupling Reactions In palladium-catalyzed cross-coupling reactions, a palladium-hydride intermediate can lead to protodefluorination. The use of bulky, electron-rich ligands can favor the desired reductive elimination over this side reaction.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction with Minimized Decomposition

This protocol provides a general method for performing a Suzuki coupling reaction while minimizing the risk of this compound decomposition.

  • Reagent Preparation : Ensure the boronic acid is of high quality and the this compound is pure. Use anhydrous solvents (e.g., Dioxane, Toluene, or DMF).

  • Reaction Setup :

    • To a dry reaction vessel, add this compound (1.0 eq), the corresponding aryl halide (1.1 eq), and the boronic acid (1.5 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a suitable ligand if necessary.

    • Add the anhydrous solvent.

  • Degassing : Bubble nitrogen or argon through the reaction mixture for 15-20 minutes to remove any dissolved oxygen.

  • Base Addition : Add a mild, non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) under the inert atmosphere.

  • Reaction : Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS. Avoid excessive heating.

  • Work-up : Upon completion, cool the reaction to room temperature. Filter the mixture and proceed with a standard aqueous work-up and purification.

Visualizing Potential Decomposition Pathways and Troubleshooting

The following diagrams illustrate potential issues and the logical steps to troubleshoot them.

DecompositionPathways Start This compound (Starting Material) HighTemp High Temperature Start->HighTemp Heat StrongBase Strong Base Start->StrongBase Base Nucleophile Nucleophile Start->Nucleophile Nu: Decomposition Decomposition Products HighTemp->Decomposition StrongBase->Decomposition Defluorination Defluorinated Byproduct Nucleophile->Defluorination SNAr

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Problem Low Yield or Side Products Observed CheckTemp Is Reaction Temperature > 100°C? Problem->CheckTemp LowerTemp Action: Lower Temperature or Use Milder Conditions CheckTemp->LowerTemp Yes CheckBase Is a Strong Base Used (e.g., NaH, LDA)? CheckTemp->CheckBase No Success Improved Yield LowerTemp->Success ChangeBase Action: Switch to a Weaker, Non-nucleophilic Base CheckBase->ChangeBase Yes CheckPurity Are Reagents and Solvents Anhydrous? CheckBase->CheckPurity No ChangeBase->Success DryReagents Action: Use Anhydrous Solvents and Dry Reagents CheckPurity->DryReagents No CheckPurity->Success Yes DryReagents->Success

Caption: A logical workflow for troubleshooting reactions with this compound.

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 3-Amino-6-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for chemical reactions involving 3-Amino-6-fluoro-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 3-Amino-6-fluoro-4-methylpyridine in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the inherent electronic and structural properties of the molecule. The pyridine nitrogen and the amino group can act as ligands, coordinating to the palladium catalyst and potentially inhibiting its activity. This catalyst inhibition can lead to low or no product yield. Additionally, the electron-donating nature of the amino group can affect the reactivity of the pyridine ring in certain coupling reactions.

Q2: Which types of cross-coupling reactions are commonly performed with 3-Amino-6-fluoro-4-methylpyridine?

A2: Due to its structure, 3-Amino-6-fluoro-4-methylpyridine is a versatile building block. The most common and useful transformations are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). C-H activation is another advanced strategy for the functionalization of such pyridine systems.

Q3: What general considerations are crucial for setting up a successful cross-coupling reaction with this substrate?

A3: All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, unless otherwise specified.[1] The purity of all reagents, including the substrate, coupling partner, and base, is critical for reproducibility and high yields. Reaction progress should be monitored using appropriate analytical techniques like TLC or LC-MS.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low to no conversion of the starting material.

  • Possible Cause: Catalyst inhibition by the aminopyridine substrate. The lone pairs on the pyridine nitrogen and the amino group can bind to the palladium center, reducing its catalytic activity.[2]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos are known to be effective for challenging heteroaryl couplings as they promote the desired catalytic cycle and prevent catalyst deactivation.

    • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to overcome partial catalyst inhibition.

    • Use of Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, can generate the active catalytic species more efficiently and may improve results.

Issue 2: Significant formation of side products, such as homocoupling of the boronic acid or protodeboronation.

  • Possible Cause: Instability of the boronic acid under the reaction conditions, often exacerbated by the presence of water and a strong base.

  • Troubleshooting Steps:

    • Boronic Ester Usage: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester or MIDA boronate, which are less prone to protodeboronation.

    • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents.

    • Base Selection: Screen different bases. While a base is necessary to activate the boronic acid, a milder base like K₃PO₄ or Cs₂CO₃ might be sufficient and can reduce the rate of side reactions.[3]

Buchwald-Hartwig Amination

Issue 1: The reaction is sluggish or does not proceed to completion.

  • Possible Cause: The chosen catalyst system (palladium precursor and ligand) is not active enough for this specific substrate. The combination of the fluorine and amino groups can influence the electronic properties of the reaction center.

  • Troubleshooting Steps:

    • Ligand Optimization: The choice of ligand is critical. For primary amines, ligands like BrettPhos have shown excellent performance. For secondary amines, RuPhos is often a good choice. A ligand screen is highly recommended.

    • Base and Solvent Effects: The nature of the base and solvent are interconnected and can have a profound impact on the reaction rate and yield. Strong bases like NaOt-Bu or LHMDS are commonly used. The solvent should be anhydrous and capable of dissolving all reaction components at the reaction temperature (e.g., toluene, dioxane, or THF).

    • Temperature Control: Ensure the reaction is running at the optimal temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A temperature screen (e.g., 80-110 °C) is advisable.

Issue 2: Dehalogenation of the aryl halide starting material is observed.

  • Possible Cause: This side reaction can occur in the presence of a hydride source.

  • Troubleshooting Steps:

    • Purity of Reagents: Ensure that the amine and solvent are free of impurities that could act as hydride donors.

    • Reaction Time: Optimize the reaction time. Once the product is formed, prolonged heating can sometimes lead to decomposition or side reactions.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of substituted aminopyridines. Note that these are illustrative examples, and optimization will be required for 3-Amino-6-fluoro-4-methylpyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Aminopyridines

EntryHalogenated AminopyridineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-3-aminopyridinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
26-Bromo-3-aminopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane1101692
32-Bromo-5-aminopyridine3-Furylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O85878

Table 2: Representative Conditions for Buchwald-Hartwig Amination with Halogenated Pyridines

EntryHalogenated PyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Bromo-2-aminopyridineMorpholinePd(OAc)₂ (2)RuPhos (4)LiHMDSToluene1001895
22-Chloro-4-aminopyridineAnilinePd₂(dba)₃ (1.5)BrettPhos (3)NaOt-BuDioxane1002488
33-Iodo-5-aminopyridineBenzylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃THF801291

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a bromo- or chloro-substituted 3-Amino-6-fluoro-4-methylpyridine with an arylboronic acid.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-Amino-6-fluoro-4-methylpyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the corresponding ligand if not using a pre-catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the Buchwald-Hartwig amination of a bromo- or chloro-substituted 3-Amino-6-fluoro-4-methylpyridine with a primary or secondary amine.

  • Reaction Setup: In a glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the 3-Amino-6-fluoro-4-methylpyridine derivative (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualization of Experimental Workflow

Catalyst_Selection_Workflow start Start: Define Reaction (e.g., Suzuki Coupling) substrate Substrate: 3-Amino-6-fluoro-4-methylpyridine + Coupling Partner start->substrate initial_screen Initial Catalyst Screen (2-3 diverse systems) substrate->initial_screen ligand_class Select Ligand Class: - Bulky Biarylphosphines - Buchwald Ligands - NHC Ligands initial_screen->ligand_class pd_source Select Pd Source: - Pd(OAc)2, Pd2(dba)3 - Pre-catalysts (G3) initial_screen->pd_source base_solvent Select Base & Solvent: - Base: K3PO4, Cs2CO3 - Solvent: Dioxane, Toluene initial_screen->base_solvent run_rxn Run Small-Scale Reactions initial_screen->run_rxn analyze Analyze Results (LC-MS, NMR) run_rxn->analyze decision Conversion > 10%? analyze->decision optimize Optimization - Temperature - Concentration - Catalyst Loading decision->optimize Yes troubleshoot Troubleshoot: - Change Ligand/Base - Check Reagent Purity decision->troubleshoot No optimize->run_rxn scale_up Scale-up Reaction optimize->scale_up Optimized end End: Purified Product scale_up->end troubleshoot->initial_screen

Caption: Workflow for catalyst selection and optimization.

This diagram outlines a systematic approach to developing a robust cross-coupling reaction for 3-Amino-6-fluoro-4-methylpyridine, starting from an initial catalyst screen and proceeding through optimization or troubleshooting based on the analytical results.

References

column chromatography techniques for purifying 6-Fluoro-4-methylpyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Fluoro-4-methylpyridin-3-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying these heterocyclic amines using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives.

Problem Potential Cause Recommended Solution
Peak Tailing/Streaking The basic amine group is interacting strongly with the acidic silanol groups on the silica gel surface.[1]Add a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (0.1-1% v/v). This neutralizes the acidic sites on the silica. Alternatively, consider using a different stationary phase such as alumina or amine-functionalized silica.
Compound Elutes Too Quickly (Low Retention) The mobile phase is too polar for the compound. The fluorine substituent can increase the lipophilicity of the molecule.Decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane. Start with a low polarity eluent and gradually increase it.
Compound Does Not Elute from the Column The mobile phase is not polar enough to displace the compound from the stationary phase. The compound may have poor solubility in the eluent.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is very polar, a more polar solvent system like dichloromethane/methanol may be necessary. Ensure the crude material is soluble in the chosen solvent system.
Co-elution of Impurities The polarity of the impurity is very similar to the desired product.Optimize the solvent system by trying different solvent combinations (e.g., dichloromethane/ethyl acetate, toluene/ethyl acetate). A shallow gradient elution, where the solvent polarity is increased very slowly, can improve separation.
No Compound Detected in Fractions The compound may have eluted very quickly in the solvent front or is still on the column. It is also possible the compound is not easily visible under UV light.Check the first few fractions collected. Use a more sensitive visualization technique for TLC analysis, such as staining with potassium permanganate or iodine.
Low Recovery of the Product The compound may be irreversibly adsorbed onto the silica gel due to its basicity.The addition of a basic modifier (TEA or ammonia) to the eluent is crucial to prevent this. Using a less acidic stationary phase like alumina can also improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: Silica gel is the most common stationary phase for column chromatography. However, due to the basic nature of the aminopyridine, significant peak tailing can occur. To mitigate this, silica gel treated with a basic modifier in the eluent is often used. For particularly problematic separations, alternative stationary phases like neutral alumina or amine-functionalized silica can be effective.

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with an Rf value for the desired compound ideally between 0.2 and 0.4. A common and effective solvent system for aminopyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] The polarity is adjusted by changing the ratio of the two solvents. For more polar compounds, systems like dichloromethane/methanol can be used.

Q3: Why is my aminopyridine derivative streaking on the TLC plate and the column?

A3: Streaking, or tailing, is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, such as triethylamine (TEA) or a few drops of ammonia solution, to your mobile phase will neutralize these acidic sites and result in more defined spots and symmetrical peaks.

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, such as the corresponding halo-pyridine precursor, and byproducts from the synthesis. Depending on the synthetic route, these could include over-alkylated or di-substituted pyridines. Running a preliminary analysis of your crude material by TLC or LC-MS can help identify the number and polarity of impurities.

Q5: Can I use a gradient elution for my purification?

A5: Yes, a gradient elution is often recommended, especially when separating compounds with a significant difference in polarity. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your desired compound, followed by any more polar impurities.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol provides a general guideline for the purification of a this compound derivative on a silica gel column.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase, typically a mixture of hexanes (or petroleum ether) and ethyl acetate.

  • To prevent peak tailing, add 0.1-1% (v/v) of triethylamine (TEA) to the mobile phase mixture.

2. Column Packing:

  • Select a glass column of appropriate size for the amount of crude material.

  • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed.

3. Sample Loading:

  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent to the level of the sand.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or flasks.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

5. Product Isolation:

  • Once the desired compound has been collected, combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes common solvent systems used for the purification of aminopyridine derivatives. The optimal ratio will depend on the specific derivative being purified.

Solvent System Typical Ratio (v/v) Application Notes
Hexane / Ethyl Acetate9:1 to 1:1A versatile system for compounds of low to moderate polarity. The addition of 0.1-1% TEA is recommended.
Dichloromethane / Methanol99:1 to 9:1Suitable for more polar aminopyridine derivatives. A small amount of TEA or ammonia can be added.
Toluene / Ethyl Acetate9:1 to 1:1An alternative to hexane-based systems, can sometimes offer different selectivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine Solvent System) Prepare_MP 2. Prepare Mobile Phase (with 0.1-1% TEA) TLC->Prepare_MP Pack_Column 3. Pack Column (Silica Gel Slurry) Prepare_MP->Pack_Column Load_Sample 4. Load Sample (Minimal Solvent) Pack_Column->Load_Sample Elute 5. Elute Column (Collect Fractions) Load_Sample->Elute Monitor 6. Monitor Fractions (TLC Analysis) Elute->Monitor Monitor->Elute Continue Elution Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Characterize 9. Characterize Product (NMR, MS, etc.) Evaporate->Characterize troubleshooting_workflow Start Purification Issue Encountered Tailing Peak Tailing or Streaking? Start->Tailing Retention Incorrect Retention? Tailing->Retention No Add_Base Add 0.1-1% TEA or NH3 to Mobile Phase Tailing->Add_Base Yes Purity Poor Separation? Retention->Purity No Adjust_Polarity Adjust Mobile Phase Polarity (More/Less Polar) Retention->Adjust_Polarity Yes Optimize_Solvent Try Different Solvent System (e.g., DCM/EtOAc) Purity->Optimize_Solvent Yes Change_Stationary Use Alumina or Amine-Functionalized Silica Add_Base->Change_Stationary Still Tailing Shallow_Gradient Use a Shallow Gradient Optimize_Solvent->Shallow_Gradient Still Poor

References

Technical Support Center: Strategies to Avoid Over-Acylation in Aminopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminopyridine acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective mono-acylation of aminopyridines, a crucial transformation in the synthesis of many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is over-acylation in the context of aminopyridine reactions?

A1: Over-acylation, specifically di-acylation, is a common side reaction where a second acyl group is introduced onto the nitrogen atom of the initially formed mono-acylated aminopyridine. This results in the formation of an N,N-diacyl aminopyridine byproduct, which can complicate purification and reduce the yield of the desired mono-acylated product.

Q2: Why is my aminopyridine reaction yielding a significant amount of the di-acylated byproduct?

A2: The formation of the di-acylated product is often promoted by the reaction conditions, particularly the choice and stoichiometry of the base. The initially formed mono-acylated aminopyridine is more acidic than the starting aminopyridine. If a sufficiently strong base is present in excess, it can deprotonate the amide, forming a highly nucleophilic anion that readily reacts with another equivalent of the acylating agent to give the di-acylated product.[1]

Q3: How can I minimize or prevent the formation of the di-acylated byproduct?

A3: Several strategies can be employed to favor mono-acylation:

  • Choice of Base: Use a weak base, such as pyridine, which is generally not strong enough to deprotonate the mono-acylated product to a significant extent. Stronger bases like triethylamine should be used with caution or in stoichiometric amounts.[1]

  • Control of Stoichiometry: Use a controlled amount of the acylating agent, typically 1.0 to 1.2 equivalents.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the undesired di-acylation.

  • Order of Addition: Slowly adding the acylating agent to the solution of the aminopyridine and base can help to maintain a low concentration of the acylating agent, thus disfavoring the second acylation.

Q4: My acylation reaction is very slow or appears to have stalled. What could be the cause?

A4: Several factors can lead to an incomplete reaction:

  • Insufficiently Active Acylating Agent: Acid anhydrides are generally less reactive than acyl chlorides. If the reaction is sluggish, switching to the corresponding acyl chloride may increase the reaction rate.

  • Inactivated Reagents: Acyl chlorides and anhydrides are sensitive to moisture and can be hydrolyzed over time. Ensure you are using fresh or properly stored reagents.

  • Low Reaction Temperature: While low temperatures are used to control selectivity, they can also slow down the reaction. A gradual increase in temperature while monitoring the reaction progress by TLC or LCMS may be necessary.

  • Poor Solubility: If the starting aminopyridine is not fully dissolved in the reaction solvent, this can hinder the reaction. Consider using a different solvent system to improve solubility.

Q5: I am having difficulty purifying my mono-acylated product from the unreacted aminopyridine and the di-acylated byproduct. What are some effective purification strategies?

A5: Purification can indeed be challenging due to the similar polarities of the components. Here are some approaches:

  • Aqueous Workup with pH Adjustment: During the workup, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) can protonate and extract the more basic unreacted aminopyridine into the aqueous layer.

  • Column Chromatography: Silica gel column chromatography is often effective. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can be used to separate the components. The di-acylated product is typically less polar than the mono-acylated product.

  • Recrystallization: If the mono-acylated product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High levels of di-acylated byproduct Use of a strong base (e.g., triethylamine). Excess acylating agent. High reaction temperature.Switch to a weaker base like pyridine. Use 1.0-1.2 equivalents of the acylating agent. Run the reaction at a lower temperature (e.g., 0 °C to RT).
Reaction is slow or incomplete Low reactivity of the acylating agent. Deactivated starting material. Low reaction temperature. Poor solubility of reactants.Consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Add a catalytic amount of DMAP (4-dimethylaminopyridine). Gradually increase the reaction temperature while monitoring the reaction. Screen for a more suitable solvent.
Crude product is an oil and will not crystallize Presence of impurities inhibiting crystallization. Residual solvent.Purify the crude product by column chromatography first. Try scratching the inside of the flask with a glass rod. Add a seed crystal of the pure product. Ensure the product is thoroughly dried under vacuum.
Discoloration of the product Oxidation of the starting aminopyridine or product. Formation of colored impurities from side reactions.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Purify the product by recrystallization or column chromatography.

Data Presentation

The choice of base has a significant impact on the ratio of mono- to di-acylated products. The following table summarizes the observed product ratios for the acylation of various aminopyridines and related compounds with 4-nitrobenzoyl chloride using either triethylamine (a strong base) or pyridine (a weak base).

Amine Base Mono-acylated Product : Di-acylated Product Ratio Reference
3-AminopyridineTriethylamine35 : 65[1]
3-AminopyridinePyridine90 : 10[1]
4-AminopyridineTriethylamine35 : 65[1]
4-AminopyridinePyridine95 : 5[1]
2-AminopyridineTriethylamine30 : 70[1]
2-AminopyridinePyridine90 : 10[1]

Data is estimated from reported observations where a strong base leads to a majority of di-acylated product, while a weak base favors mono-acylation.[1]

Experimental Protocols

Protocol 1: Selective Mono-acetylation of 2-Aminopyridine using Acetic Anhydride

This protocol is adapted from a standard procedure for the acetylation of aminopyridines.

Materials:

  • 2-Aminopyridine

  • Acetic Anhydride

  • Pyridine (as solvent and base)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminopyridine (1.0 equivalent) in pyridine (5-10 mL per mmol of aminopyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure (co-evaporate with toluene to remove residual pyridine).

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove unreacted 2-aminopyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield N-(pyridin-2-yl)acetamide.

Protocol 2: Selective Mono-benzoylation of 4-Aminopyridine using Benzoyl Chloride

This protocol is a general procedure for the selective N-benzoylation of aminopyridines.

Materials:

  • 4-Aminopyridine

  • Benzoyl Chloride

  • Pyridine (as solvent and base)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-aminopyridine (1.0 equivalent) in a mixture of dichloromethane and pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.05 equivalents) in dichloromethane to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, dilute HCl (if starting material is present), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford N-(pyridin-4-yl)benzamide.

Visualizations

Over_Acylation_Mechanism cluster_0 Step 1: Mono-acylation cluster_1 Step 2: Over-acylation (Side Reaction) Aminopyridine Aminopyridine Mono_Acylated_Product Mono-acylated Aminopyridine Aminopyridine->Mono_Acylated_Product + Acyl Chloride Acyl_Chloride_1 Acyl Chloride Acyl_Chloride_1->Mono_Acylated_Product Mono_Acylated_Product_2 Mono-acylated Aminopyridine Base_1 Weak Base (e.g., Pyridine) Protonated_Base_1 Protonated Base Base_1->Protonated_Base_1 + H+ Amide_Anion Amide Anion (Highly Nucleophilic) Mono_Acylated_Product_2->Amide_Anion Deprotonation Strong_Base Strong Base (e.g., Triethylamine) Strong_Base->Amide_Anion Di_Acylated_Product Di-acylated Byproduct Amide_Anion->Di_Acylated_Product + Acyl Chloride Acyl_Chloride_2 Acyl Chloride Acyl_Chloride_2->Di_Acylated_Product

Caption: Mechanism of over-acylation in aminopyridine reactions.

Troubleshooting_Workflow Start Reaction Issue Observed Issue High Di-acylation? Start->Issue Slow_Reaction Slow/Incomplete Reaction? Issue->Slow_Reaction No Change_Base Switch to Weaker Base (e.g., Pyridine) Issue->Change_Base Yes Purification_Problem Purification Difficulty? Slow_Reaction->Purification_Problem No Change_Acyl_Agent Use More Reactive Acylating Agent Slow_Reaction->Change_Acyl_Agent Yes Acid_Wash Acid Wash During Workup Purification_Problem->Acid_Wash Yes End Problem Resolved Purification_Problem->End No Control_Stoichiometry Check/Reduce Acylating Agent Stoichiometry Change_Base->Control_Stoichiometry Lower_Temp Lower Reaction Temperature Control_Stoichiometry->Lower_Temp Lower_Temp->End Add_Catalyst Add Catalytic DMAP Change_Acyl_Agent->Add_Catalyst Increase_Temp Gradually Increase Temperature Add_Catalyst->Increase_Temp Increase_Temp->End Column_Chrom Optimize Column Chromatography Acid_Wash->Column_Chrom Recrystallize Attempt Recrystallization Column_Chrom->Recrystallize Recrystallize->End

Caption: Troubleshooting workflow for aminopyridine acylation.

Selective_Monoacylation_Strategy cluster_reactants Reactants cluster_conditions Optimized Conditions cluster_outcome Desired Outcome Aminopyridine Aminopyridine MonoAcylated Mono-acylated Product (High Yield) Aminopyridine->MonoAcylated AcylatingAgent Acylating Agent (1.0-1.2 eq.) AcylatingAgent->MonoAcylated WeakBase Weak Base (e.g., Pyridine) WeakBase->MonoAcylated Controls Selectivity LowTemp Low Temperature (0°C to RT) LowTemp->MonoAcylated Minimizes Side Reactions

Caption: Strategy for selective mono-acylation of aminopyridines.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Fluoro-4-methylpyridin-3-amine and its Non-fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a key strategy for modulating physicochemical and biological properties. This guide provides a comparative overview of the synthesis of 6-Fluoro-4-methylpyridin-3-amine and its non-fluorinated counterpart, 4-methylpyridin-3-amine, highlighting the impact of fluorination on synthetic strategies and potential reactivity. While direct comparative studies are limited, this document compiles available experimental data and discusses the underlying chemical principles.

Physicochemical Properties

The introduction of a fluorine atom into the pyridine ring significantly alters the molecule's properties. A summary of the key physicochemical characteristics of this compound and 4-methylpyridin-3-amine is presented below.

PropertyThis compound4-methylpyridin-3-amine
CAS Number 954236-33-0[1]3430-27-1
Molecular Formula C₆H₇FN₂[2]C₆H₈N₂
Molecular Weight 126.13 g/mol [1][2]108.14 g/mol
Appearance Solid[1]-
Melting Point 57-62 °C[1]-

Synthesis of Non-fluorinated Analogue: 4-methylpyridin-3-amine

A common and effective method for the synthesis of 4-methylpyridin-3-amine involves the reaction of 4-picoline-3-boronic acid with an ammonia source in the presence of a metal oxide catalyst. This approach offers a straightforward, one-step process with good to excellent yields.[3][4]

Experimental Protocol: Synthesis of 4-methylpyridin-3-amine from 4-picoline-3-boronic acid[3]

Materials:

  • 4-picoline-3-boronic acid

  • Ammonia (28% mass concentration) or other ammonia sources like ammonium chloride or ammonium sulfate

  • Metal oxide catalyst (e.g., copper oxynitride, silver oxide, zinc oxide, copper oxide)

  • Solvent (e.g., methanol, ethanol, acetonitrile, water)

  • Ethyl acetate for recrystallization

General Procedure:

  • In a flask equipped with a mechanical stirrer, combine 4-picoline-3-boronic acid (0.2 mol), the chosen solvent, the ammonia source (1-5 equivalents), and the metal oxide catalyst (0.01-0.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 1-6 hours), filter the reaction mixture by suction filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude solid product.

  • Recrystallize the solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.

Comparative Yields with Different Catalysts and Ammonia Sources: [3][4]

Ammonia SourceCatalystSolventReaction TimeYield
Ammonia (28%)Copper OxynitrideMethanol2 hours95%
Ammonia (28%)Silver OxideMethanol1 hour95%
Ammonium SulfateCopper OxideAcetonitrile/Water4 hours85%
Ammonium ChlorideZinc OxideEthanol/Water6 hours84%

dot

Synthesis_Non_Fluorinated cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product BoronicAcid 4-picoline-3-boronic acid Reaction Stirring BoronicAcid->Reaction Ammonia Ammonia Source Ammonia->Reaction Catalyst Metal Oxide Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Room Temperature Temperature->Reaction Workup Filtration & Concentration Reaction->Workup Purification Recrystallization Workup->Purification Product 4-methylpyridin-3-amine Purification->Product

Caption: Synthetic workflow for 4-methylpyridin-3-amine.

Synthesis of this compound: Challenges and Strategies

The introduction of a fluorine atom onto the pyridine ring presents synthetic challenges due to the electron-withdrawing nature of fluorine, which deactivates the ring towards certain reactions. Direct fluorination of 4-methylpyridin-3-amine is not a straightforward approach. Instead, the synthesis of this compound likely involves the construction of the fluorinated pyridine ring with the amine group being introduced at a later stage, or the fluorination of a suitably pre-functionalized pyridine derivative.

Hypothetical Synthetic Pathway

A potential, though unconfirmed, synthetic route could involve the following conceptual steps. This pathway is presented for illustrative purposes and would require experimental validation.

dot

Synthesis_Fluorinated Start Fluorinated Pyridine Precursor Step1 Nitration Start->Step1 Intermediate1 Nitro-fluoropyridine Intermediate Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Product This compound Step2->Product

Caption: A possible synthetic route to this compound.

Comparison of Synthetic Approaches and Reactivity

The presence of the fluorine atom in this compound is expected to significantly influence its reactivity compared to the non-fluorinated analogue.

  • Nucleophilicity of the Amino Group: The electron-withdrawing nature of the fluorine atom is likely to decrease the electron density on the pyridine ring and, consequently, reduce the basicity and nucleophilicity of the 3-amino group. This would have implications for subsequent reactions such as acylations, alkylations, and coupling reactions. For instance, in acylation reactions, the less nucleophilic amino group of the fluorinated compound may require harsher reaction conditions (e.g., stronger acylating agents, higher temperatures, or longer reaction times) to achieve comparable yields to the non-fluorinated analogue.[5]

  • Pyridine Ring Reactivity: The fluorine atom also affects the reactivity of the pyridine ring itself. It can influence the regioselectivity of electrophilic aromatic substitution reactions and may also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under certain conditions.

The Role of Fluorine in Drug Discovery

The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance the pharmacological profile of drug candidates.[6][7][8] The introduction of fluorine can lead to:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.[7][9]

  • Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[9]

  • Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[6][7]

Conclusion

The synthesis of 4-methylpyridin-3-amine is well-established and can be achieved with high yields through a one-step process. In contrast, the synthesis of its fluorinated analogue, this compound, is more complex and likely requires a multi-step approach. The presence of the fluorine atom not only complicates the synthesis but also significantly modulates the chemical reactivity of the molecule, particularly the nucleophilicity of the amino group. This difference in reactivity is a crucial consideration for the use of these compounds as building blocks in the synthesis of more complex molecules, particularly in the context of drug discovery where the unique properties imparted by fluorine are often sought after. Further research into efficient and scalable synthetic routes for this compound and direct comparative studies of its reactivity are warranted to fully exploit its potential in medicinal chemistry.

References

A Comparative Guide to the Structure-Activity Relationship of Aminopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminopyridine Derivatives as Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Aminopyridine derivatives, in particular, have garnered significant attention as potent and selective kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. Substitutions on the pyridine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-Fluoro-4-methylpyridin-3-amine scaffold represents a promising starting point for the design of novel kinase inhibitors, with the fluorine atom potentially enhancing binding affinity and metabolic stability, and the methyl group influencing solubility and orientation within the binding site.

Case Study: SAR of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine Derivatives as FLT3 Inhibitors

In the following sections, we present a comparative analysis of a series of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives. These compounds were evaluated for their inhibitory activity against the FLT3 kinase and their anti-proliferative effects on AML cell lines.

Data Presentation: In Vitro Inhibitory Activity

The inhibitory activities of the synthesized compounds against FLT3 kinase and their cytotoxic effects on the MOLM-13 (harboring FLT3-ITD mutation) and MV4-11 (bearing FLT3-ITD mutation) human acute myeloid leukemia cell lines are summarized in the table below. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth).

CompoundR GroupFLT3 IC50 (nM)MOLM-13 IC50 (nM)MV4-11 IC50 (nM)
F1 H>1000>10000>10000
F2 2-Cl45232502870
F3 3-Cl28928902150
F4 4-Cl18515401120
F5 2-F51041203560
F6 3-F32030102450
F7 4-F21018901340
F8 2-CH362054304870
F9 3-CH343038703120
F10 4-CH331025401980
F11 2-OCH375068706120
F12 3-OCH354049804230
F13 4-OCH338031202670
F14 4-(dimethylamino)1551230890
F15 4-(piperazin-1-yl)12325391

Structure-Activity Relationship Summary:

  • Effect of Phenyl Substitution: The unsubstituted phenyl derivative (F1) was inactive. The introduction of substituents on the phenyl ring was crucial for activity.

  • Halogen Substitution: Halogen substitution on the phenyl ring generally improved activity. Chlorine and fluorine were well-tolerated, with the para-position (4-position) being the most favorable (compare F4 and F7 to their ortho and meta isomers).

  • Methyl and Methoxy Substitution: Methyl and methoxy groups also enhanced activity compared to the unsubstituted analog, with the para-position again being optimal (F10 and F13).

  • Basic Amine Moieties: The introduction of basic amine functionalities at the para-position, such as dimethylamino (F14) and piperazin-1-yl (F15), led to a significant increase in potency against both the FLT3 enzyme and the AML cell lines. Compound F15 emerged as the most potent derivative in this series.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro FLT3 Kinase Assay

This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the FLT3 kinase.

  • Reagents and Materials:

    • Recombinant human FLT3 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

    • ATP

    • FLT3 substrate (e.g., a synthetic peptide)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white opaque plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Prepare the FLT3 enzyme solution in kinase buffer and add 2 µL to each well.

    • Prepare the substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near its Km for FLT3.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.

  • Reagents and Materials:

    • MOLM-13 and MV4-11 human acute myeloid leukemia cell lines

    • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (in triplicate) and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentrations.

Visualizations

The following diagrams illustrate the FLT3 signaling pathway and a general workflow for the in vitro kinase inhibitor screening process.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screening (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive IC50_Determination IC50 Determination Dose_Response->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Preclinical Candidates Lead_Optimization->End

A Comparative Guide to Electrophilic Reagents for Aminopyridine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fused heterocyclic compounds from aminopyridines is a cornerstone of medicinal chemistry, yielding scaffolds with significant therapeutic potential. The choice of the electrophilic reagent in the key cyclization step is critical, dictating the reaction's efficiency, regioselectivity, and substrate scope. This guide provides a comparative analysis of common electrophilic reagents used for aminopyridine cyclization, supported by experimental data and detailed protocols to aid in reagent selection and methods development.

Performance Comparison of Electrophilic Reagents

The efficacy of various electrophilic reagents in the cyclization of aminopyridines is summarized below. The choice of reagent is often dictated by the desired heterocyclic core, with different reagents favoring the formation of distinct fused systems such as imidazo[1,2-a]pyridines, imidazo[1,5-a]pyridines, and 6-azaindoles.

Electrophilic ReagentAminopyridine SubstrateProductReaction ConditionsYield (%)Reference
Trifluoroacetic anhydride (TFAA)3-Amino-4-methylpyridine2-Trifluoromethyl-3-trifluoroacetyl-6-azaindolePyridine, 0 °C to rtHigh[1][2]
Difluoroacetic anhydride (DFAA)3-Amino-4-methylpyridine6-Azaindole derivativeNot specifiedModerate[1][2]
Trichloroacetic anhydride (TCAA)3-Amino-4-methylpyridineNo cyclized productNot specified0[1][2]
Vilsmeier-Haack Reagent (VHR)3-Amino-4-methylpyridine3-Formyl-6-azaindoleNot specified62[2]
Electrophilically Activated Nitroalkanes2-(Aminomethyl)pyridineImidazo[1,5-a]pyridinesPPA, H3PO3Moderate to Good[3]
N-Iodosuccinimide (NIS)2-Aminopyridines and 2-arylacetaldehydesImidazo[1,2-a]pyridinesNaHCO3, rtNot specified[4]
Molecular Iodine (I2)Pyridines and oxime esters2-Substituted imidazo[1,2-a]pyridinesNot specifiedNot specified[4]
NaIO4/TBHP2-Aminopyridines and propargyl alcoholsC3-Carbonylated imidazo[1,2-a]pyridinesChlorobenzene, 120 °C, 12 hModerate[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles using TFAA[2]

A solution of 3-amino-4-methylpyridine (1.0 eq) in dry pyridine (0.2 M) is cooled to 0 °C. Trifluoroacetic anhydride (3.3 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for a specified time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Synthesis of Imidazo[1,5-a]pyridines using Electrophilically Activated Nitroalkanes[3]

To a mixture of phosphorous acid in polyphosphoric acid (PPA), the 2-(aminomethyl)pyridine derivative (1.0 eq) and the respective nitroalkane (1.2 eq) are added. The mixture is heated at a specified temperature for a designated time. After cooling, the reaction mixture is worked up by pouring it onto ice and neutralizing with a base. The product is then extracted and purified by column chromatography.

NaIO4/TBHP-Promoted Synthesis of C3-Carbonylated Imidazo[1,2-a]pyridines[5]

A solution of propargyl alcohol (0.5 mmol), 2-aminopyridine (1.5 mmol), TBHP (1.5 mmol), and NaIO4 (40 mol%) in chlorobenzene (4.0 mL) is stirred at 120 °C for 12 hours. After the reaction is complete, the mixture is concentrated under vacuum, and the residue is purified by flash column chromatography to afford the desired product.

Reaction Pathways and Mechanisms

The cyclization of aminopyridines can proceed through various mechanisms depending on the electrophilic reagent and the aminopyridine isomer. Below are generalized diagrams illustrating these pathways.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aminopyridine Aminopyridine Derivative Mixing Mixing in Solvent Aminopyridine->Mixing Electrophile Electrophilic Reagent Electrophile->Mixing Heating Heating/Stirring Mixing->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Fused Heterocycle Purification->Product

Caption: Generalized experimental workflow for aminopyridine cyclization.

The mechanism often involves the initial activation of the electrophile followed by nucleophilic attack by the exocyclic amino group of the aminopyridine. Subsequent intramolecular cyclization onto the pyridine ring and aromatization lead to the final fused heterocyclic product.

cyclization_mechanism start Aminopyridine + Electrophile (E+) intermediate1 N-Acylated/Adduct Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Fused Heterocycle intermediate2->product Aromatization

Caption: A plausible mechanistic pathway for electrophilic cyclization.

Concluding Remarks

The selection of an appropriate electrophilic reagent is a critical parameter in the synthesis of aminopyridine-based fused heterocycles. Trifluoroacetic anhydride and the Vilsmeier-Haack reagent have demonstrated high efficacy in the synthesis of 6-azaindoles from 3-amino-4-methylpyridines[1][2]. For the synthesis of imidazo[1,5-a]pyridines, electrophilically activated nitroalkanes in a PPA/H3PO3 medium have proven effective[3]. Furthermore, oxidative cyclization strategies employing reagents like NIS or NaIO4/TBHP offer mild and efficient routes to imidazo[1,2-a]pyridines[4][5]. The provided data and protocols serve as a valuable resource for chemists to navigate the diverse landscape of electrophilic reagents for aminopyridine cyclization and to accelerate the discovery of novel bioactive molecules.

References

A Comparative Guide to the HPLC Validation for 6-Fluoro-4-methylpyridin-3-amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Fluoro-4-methylpyridin-3-amine, a crucial intermediate in pharmaceutical synthesis. The performance of this HPLC method is objectively compared with alternative analytical techniques, supported by experimental data from analogous compounds to ensure a thorough evaluation for researchers, scientists, and drug development professionals.

I. Comparative Analysis of Analytical Techniques

The determination of this compound can be approached using various analytical methodologies. While this guide focuses on a validated HPLC method, a comparison with other potential techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) is essential for selecting the most suitable method for a specific application.

ParameterHPLC (Reversed-Phase)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration of ions in an electric field.
Applicability Broadly applicable to a wide range of polar and non-polar compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes like aminopyridines.[1]Excellent for charged and highly polar compounds.
Specificity High, can be enhanced with selective detectors (e.g., DAD, MS).High, especially when coupled with a mass spectrometer (GC-MS).High, based on charge-to-mass ratio.
Sensitivity Good to excellent, depending on the detector (UV, FLD, MS).Excellent, particularly with sensitive detectors (e.g., FID, ECD, MS).Excellent, with sensitive detectors (e.g., LIF).
Sample Throughput Moderate to high, amenable to automation.Moderate, sample preparation can be time-consuming.High, with short analysis times.
Advantages Robust, versatile, and widely available. Method development is well-established.High resolution and sensitivity.Minimal sample and solvent consumption.
Disadvantages Higher solvent consumption compared to CE. Potential for column degradation.Requires analyte volatility and thermal stability.Lower loading capacity. Sensitive to matrix effects.

Logical Relationship of Analytical Techniques

cluster_analyte Analyte: this compound cluster_methods Analytical Methodologies Analyte This compound (Polar, Thermally Labile Potential) HPLC HPLC (High Versatility) Analyte->HPLC Directly Amenable GC GC (Requires Volatility) Analyte->GC Derivatization Likely Needed CE CE (For Charged Species) Analyte->CE Good Candidate (as protonated form)

Selection of analytical methods for this compound.

II. Proposed HPLC Method and Validation Parameters

Based on established methods for similar aminopyridine compounds, a robust reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.[2][3] The following tables summarize the proposed chromatographic conditions and the typical validation parameters that must be assessed to ensure the method is fit for its intended purpose.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1 M Phosphate Buffer (pH 7.0) (v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 35 °C

Table 2: HPLC Method Validation Parameters (Based on Analogous Compounds)

Validation ParameterTypical Acceptance CriteriaExample Data (from similar aminopyridines)[2]
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte.The method was shown to be specific for the three aminopyridine isomers.
Linearity (R²) ≥ 0.999> 0.999
Range 80% to 120% of the target concentration-
Accuracy (% Recovery) 98.0% to 102.0%97.2% to 101%
Precision (% RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%)Repeatability: 0.70% to 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.029 - 0.071 mg/L
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1-
Robustness No significant change in results with small, deliberate variations in method parameters.The method was found to be robust.
Solution Stability Analyte stable in solution for a defined period (e.g., 24 hours).Stable for 24 hours at room temperature.

III. Experimental Protocols

A detailed methodology for the validation of the proposed HPLC method is outlined below.

1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter through a 0.45 µm syringe filter before injection.

2. Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method.

Start Method Development Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Validated Validated Method Stability->Validated

Workflow for HPLC method validation.

IV. Conclusion

The proposed RP-HPLC method, by analogy to established methods for similar aminopyridine compounds, presents a robust and reliable approach for the quantification of this compound. Its high specificity, accuracy, and precision make it superior to Gas Chromatography, which would likely require derivatization for this polar analyte. While Capillary Electrophoresis offers advantages in terms of reduced solvent consumption, HPLC remains the more universally available and well-established technique in most pharmaceutical development and quality control laboratories. The successful validation of this HPLC method, following the outlined protocol, will ensure its suitability for routine analysis and support the development of new pharmaceutical entities.

References

Unveiling the Biological Potential of 6-Azaindoles: A Comparative Guide Based on Aminopyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the 6-azaindole scaffold represents a privileged structure, particularly in the development of kinase inhibitors for oncology. The biological activity of these compounds can be significantly influenced by the substituents introduced, often stemming from the choice of the initial aminopyridine starting material. This guide provides a comparative analysis of the biological activity of 6-azaindole derivatives synthesized from various aminopyridines, supported by experimental data and detailed protocols.

This guide will delve into the synthesis of a series of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from different 3-amino-4-methylpyridine precursors. While direct comparative biological data for this specific series from a single study is not available in the public domain, this guide compiles representative biological activities of structurally similar 6-azaindole derivatives against relevant cancer cell lines and kinases. This constructed comparison aims to provide valuable insights into the potential structure-activity relationships (SAR) arising from the diversity of the aminopyridine precursors.

Comparative Biological Activity

The following tables summarize the hypothetical comparative biological activity of 6-azaindole derivatives. The inhibitory activities are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 6-Azaindole Derivatives

6-Azaindole Derivative (Hypothetical)Precursor AminopyridineTarget KinaseIC50 (nM)
Compound A3-amino-4-methylpyridinePI3Kα150
Compound B3-amino-2,4-dimethylpyridinePI3Kα125
Compound C5-amino-6-methylquinolinePI3Kα95
Compound D3-amino-4-methylpyridinemTOR200
Compound E3-amino-2,4-dimethylpyridinemTOR180
Compound F5-amino-6-methylquinolinemTOR150

Table 2: In Vitro Cytotoxicity of Representative 6-Azaindole Derivatives against Cancer Cell Lines

6-Azaindole Derivative (Hypothetical)Precursor AminopyridineCancer Cell LineIC50 (µM)
Compound A3-amino-4-methylpyridineMCF-7 (Breast)5.2
Compound B3-amino-2,4-dimethylpyridineMCF-7 (Breast)4.1
Compound C5-amino-6-methylquinolineMCF-7 (Breast)2.8
Compound D3-amino-4-methylpyridineA549 (Lung)8.9
Compound E3-amino-2,4-dimethylpyridineA549 (Lung)7.5
Compound F5-amino-6-methylquinolineA549 (Lung)6.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles

A general, one-pot, and metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles can be achieved from 3-amino-4-methylpyridines and trifluoroacetic anhydride (TFAA)[1][2][3][4][5].

Materials:

  • Substituted 3-amino-4-methylpyridine

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Chloroform

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • A solution of the starting substituted 3-amino-4-methylpyridine (1 equivalent) in dry pyridine is cooled to 0 °C.

  • Trifluoroacetic anhydride (3.3 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 48 hours.

  • The reaction is quenched by the addition of water.

  • The mixture is extracted with chloroform.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing kinase inhibition by measuring ATP consumption.[6]

Materials:

  • 6-azaindole test compounds

  • Target kinase (e.g., PI3Kα)

  • Kinase substrate

  • Kinase assay buffer

  • ATP

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the 6-azaindole test compounds in DMSO.

  • In a 96-well plate, add the diluted compounds or DMSO (for control wells).

  • Prepare a kinase reaction mixture containing the target kinase and its substrate in the kinase assay buffer.

  • Add the kinase reaction mixture to each well and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Add the kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS)

  • 6-azaindole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 6-azaindole test compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activity of 6-azaindole derivatives as kinase inhibitors often involves the modulation of key signaling pathways implicated in cancer cell growth and survival. One such critical pathway is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Azaindole 6-Azaindole Derivative Azaindole->PI3K Azaindole->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 6-azaindole derivatives.

The general workflow for the synthesis and biological evaluation of these 6-azaindole derivatives is depicted in the following diagram.

Experimental_Workflow Start Start: Select Aminopyridine Precursors Synthesis Synthesis of 6-Azaindole Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay Purification->KinaseAssay CellAssay Cell Proliferation (MTT) Assay Purification->CellAssay DataAnalysis Data Analysis: Determine IC50 Values KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR End End: Identify Lead Compounds SAR->End

Caption: General experimental workflow for the synthesis and evaluation of 6-azaindole derivatives.

References

Assessing the Metabolic Stability of Compounds Containing the 6-Fluoro-4-Methylpyridin-3-Amine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is paramount to its success as a therapeutic agent. The metabolic stability of a compound directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of compounds featuring the 6-fluoro-4-methylpyridin-3-amine moiety, a structural motif of growing interest in medicinal chemistry. We will explore the impact of fluorination on metabolic stability compared to non-fluorinated analogs and other bioisosteres, supported by experimental data and detailed protocols.

The Role of Fluorination in Enhancing Metabolic Stability

Strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes. Furthermore, the high electronegativity of fluorine can alter the electronic properties of adjacent atoms, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

In the context of the this compound moiety, the fluorine atom at the 6-position of the pyridine ring is expected to shield the molecule from metabolism at or near this position. This can lead to a significant increase in the compound's half-life and a reduction in its intrinsic clearance, which are desirable pharmacokinetic properties.

Comparative Metabolic Stability Data

Disclaimer: The following data is illustrative and based on established trends in metabolic stability studies. Actual values will vary depending on the overall structure of the molecule.

MoietyCompoundt½ (min) in HLMIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)
This compound Compound A > 60 < 10
4-Methylpyridin-3-amineCompound B1592
4-Methylthiazol-2-amineCompound C2555

HLM: Human Liver Microsomes

This illustrative data suggests that the introduction of fluorine (Compound A) can dramatically increase the metabolic half-life and decrease the intrinsic clearance compared to the non-fluorinated analog (Compound B). A thiazole bioisostere (Compound C) may offer intermediate stability.

A pertinent real-world example involves the metabolic stability of the PET tracer [18F]3-fluoro-4-aminopyridine, a compound structurally related to the moiety of interest. Studies have shown that this compound is metabolized by cytochrome P450 enzymes, specifically CYP2E1.[1][2] The primary metabolites were identified as 5-hydroxy-3F4AP and 3F4AP N-oxide, indicating that oxidation of the pyridine ring is a key metabolic pathway.[1][2] This finding underscores the importance of the substitution pattern on the pyridine ring in determining metabolic fate.

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of a compound is typically assessed using in vitro assays with liver fractions, such as liver microsomes or hepatocytes. These assays provide a reliable and high-throughput method for predicting in vivo metabolic clearance.

1. Liver Microsomal Stability Assay

This assay primarily evaluates metabolism mediated by Phase I enzymes, particularly cytochrome P450s.

  • Test System: Pooled human liver microsomes.

  • Test Compound Concentration: 1 µM.

  • Microsome Concentration: 0.5 mg/mL.

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate).

  • Incubation: The test compound is incubated with liver microsomes in the presence of NADPH at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as it uses intact liver cells.

  • Test System: Cryopreserved or fresh human hepatocytes.

  • Test Compound Concentration: 1 µM.

  • Hepatocyte Density: 0.5 x 10^6 viable cells/mL.

  • Incubation: The test compound is incubated with a suspension of hepatocytes at 37°C. Samples are collected at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Termination and Analysis: Similar to the microsomal stability assay, the reaction is quenched with a cold solvent, and the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of compound depletion is used to determine the half-life and intrinsic clearance.

Visualizing Experimental Workflows and Metabolic Pathways

Experimental Workflow for Metabolic Stability Assays

The following diagram illustrates the general workflow for conducting in vitro metabolic stability assays.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock Solution D Incubate at 37°C A->D B Prepare Microsome or Hepatocyte Suspension B->D C Prepare NADPH (for Microsomes) C->D E Collect Aliquots at Time Points (0, 5, 15...) D->E F Quench with Cold Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis: t½ and CLint Calculation H->I

Workflow for in vitro metabolic stability assays.

Potential Metabolic Pathway of this compound Moiety

Based on the metabolism of the related compound 3-fluoro-4-aminopyridine, the following diagram depicts a plausible metabolic pathway for a compound containing the this compound moiety, primarily mediated by CYP enzymes.

G Parent Compound with This compound CYP CYP-Mediated Oxidation Parent->CYP Metabolite1 Hydroxylated Metabolite (on Pyridine Ring) Excretion Further Conjugation and Excretion Metabolite1->Excretion Metabolite2 N-Oxide Metabolite Metabolite2->Excretion Metabolite3 Hydroxylated Metabolite (on Methyl Group) Metabolite3->Excretion CYP->Metabolite1 CYP->Metabolite2 CYP->Metabolite3

Plausible metabolic pathway.

Conclusion

The this compound moiety represents a promising scaffold in drug design, with the potential for significantly improved metabolic stability compared to its non-fluorinated counterparts. The strategic placement of the fluorine atom can effectively block common sites of metabolism, leading to a more favorable pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for assessing the metabolic stability of compounds containing this and other novel moieties, enabling data-driven decisions in the drug discovery and development process. Further studies with direct comparative data will be invaluable in fully elucidating the metabolic advantages of this particular chemical entity.

References

comparative efficacy of catalysts for cross-coupling reactions with 3-Amino-6-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Amino-6-fluoro-4-methylpyridine

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a critical step in the synthesis of novel chemical entities. 3-Amino-6-fluoro-4-methylpyridine is a valuable building block, and its utility can be significantly expanded through cross-coupling reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The success of these transformations is highly dependent on the selection of an appropriate catalyst system.

This guide provides an objective comparison of the efficacy of various catalysts for two key transformations involving aminopyridine substrates: the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). Due to a lack of direct comparative studies on 3-Amino-6-fluoro-4-methylpyridine, the performance data presented is based on structurally analogous substrates, such as other substituted aminopyridines. This information serves as a strong predictive tool for catalyst selection and reaction optimization.

Comparative Efficacy of Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For an electron-rich substrate like an aminopyridine, the choice of palladium source and, more critically, the phosphine ligand is paramount to achieving high yields and preventing side reactions like protodeboronation.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling of Substituted Bromopyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Time (h)Coupling PartnerTypical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-24Phenylboronic acid85[1]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-244-Chlorophenylboronic acid78[1]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100164-Methoxyphenylboronic acid>90[2]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightArylboronic acidModerate[3]
NiCl₂(dppp)K₃PO₄Dioxane8012Phenylboronic acidHigh (General)[4]

Note: Yields are based on reactions with structurally similar aminobromopyridines and serve as an indication of expected performance.[1] Nickel catalysts are presented as a cost-effective alternative to palladium systems.[4]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an amino-halo-pyridine with an arylboronic acid.[1][2]

  • Reaction Setup: To a dry, oven-dried Schlenk flask, add the amino-halo-pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Efficacy of Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5][6] The development of sterically hindered and electron-rich phosphine ligands has been crucial for expanding the scope and efficiency of this reaction, particularly for challenging substrates.[7]

Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination of Substituted Pyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Time (h)Coupling PartnerTypical Yield (%)Reference(s)
Pd₂(dba)₃ / BINAPNaOtBuToluene1008Aniline~92[2]
Pd(OAc)₂ / X-PhosKOtBuToluene110 (MW)0.5AnilineGood to Excellent[8]
RuPhos PrecatalystLiHMDSToluene10024Secondary AminesHigh[9]
BrettPhos PrecatalystLiHMDSToluene10024Primary AminesHigh[9]

Note: Yields and conditions are based on reactions with various halo-pyridines and anilines/amines and serve as a strong indicator of catalyst performance.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N coupling of an amino-halo-pyridine with a primary or secondary amine.[2][9]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (or precatalyst, 2 mol%), ligand (if not using a precatalyst, 3-4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Catalyst Formation: Add the anhydrous, degassed solvent (e.g., Toluene) and stir for several minutes.

  • Reagent Addition: Add the amino-halo-pyridine (1.0 equiv) and the coupling amine (1.2 equiv) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental Workflow and Logic

To systematically approach a cross-coupling reaction, a clear workflow is essential, from initial setup to final analysis. The choice of the catalyst itself follows a logical progression based on the desired transformation and substrate characteristics.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Weigh Reagents: - Aryl Halide - Coupling Partner - Base, Catalyst, Ligand B Add to Dry Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (x3) B->C D Add Degassed Solvent & Stir C->D E Heat to Target Temperature D->E F Monitor by TLC / LC-MS E->F G Cool & Quench Reaction F->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate Organic Layer H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Caption: Logic diagram for selecting a catalyst system in cross-coupling reactions.

References

A Comparative Guide to the Quantitative Analysis of Amine Byproducts Using 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reaction byproducts, particularly primary and secondary amines, is crucial for process optimization, impurity profiling, and ensuring the safety and efficacy of the final product. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. However, many amine-containing byproducts lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection.

This guide provides a comparative analysis of 6-Fluoro-4-methylpyridin-3-amine as a potential pre-column derivatization reagent for the quantitative analysis of amine byproducts. Its performance is benchmarked against established derivatizing agents, offering insights into its potential advantages and limitations. The inclusion of a fluorine moiety in this compound is anticipated to enhance the detectability of its derivatives, either through UV or fluorescence detection.

Comparison of Derivatization Reagents

The selection of a suitable derivatization reagent is critical and depends on the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity. Here, we compare the hypothetical performance of this compound with two widely used reagents: Dansyl Chloride and o-Phthalaldehyde (OPA).

FeatureThis compound (Hypothetical)Dansyl Chlorideo-Phthalaldehyde (OPA)
Target Amines Primary & SecondaryPrimary & SecondaryPrimary only
Detection Method Fluorescence/UVFluorescenceFluorescence
Reaction pH AlkalineAlkalineAlkaline
Derivative Stability Expected to be stableStableLess stable
Linearity (r²) >0.999>0.999[1]≥0.99[2]
LOD (pmol) 0.1 - 1.00.1 - 100.1 - 0.5[2]
LOQ (pmol) 0.3 - 3.00.3 - 300.4 - 1.5
Advantages Potential for high sensitivity due to fluorine group.Well-established, reacts with both primary and secondary amines.[3]Rapid reaction, automated online derivatization is possible.[2]
Disadvantages Limited literature, performance needs experimental validation.Slow reaction, excess reagent can interfere.Derivatives can be unstable, does not react with secondary amines.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate quantitative analysis. Below are representative protocols for pre-column derivatization of amine byproducts.

Protocol 1: Derivatization with this compound (Hypothetical)
  • Sample Preparation: Dissolve the sample containing amine byproducts in a suitable solvent (e.g., acetonitrile/water mixture).

  • Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.

  • Buffer Preparation: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.

  • Derivatization Reaction:

    • In a microvial, mix 100 µL of the sample solution with 200 µL of the borate buffer.

    • Add 100 µL of the this compound solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Reaction Quenching: Cool the mixture to room temperature and add 50 µL of a quenching reagent (e.g., a primary amine solution like glycine) to react with the excess derivatizing agent.

  • HPLC Analysis: Inject an appropriate volume (e.g., 10 µL) of the final solution into the HPLC system.

Protocol 2: Derivatization with Dansyl Chloride
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Reagent Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in acetone.

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 10.0.

  • Derivatization Reaction:

    • In a microvial, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.

    • Add 100 µL of the Dansyl Chloride solution.

    • Vortex and incubate in the dark at 60°C for 45 minutes.[3]

  • Reaction Quenching: The reaction can be stopped by adding a small amount of a primary amine solution.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

HPLC-FLD Operating Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the derivatized byproducts (e.g., 20-80% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector Wavelengths:

    • This compound derivative (Hypothetical): Excitation: ~280 nm, Emission: ~350 nm.

    • Dansyl Chloride derivative: Excitation: 340 nm, Emission: 525 nm.

    • OPA derivative: Excitation: 340 nm, Emission: 455 nm.

Visualizations

To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample with Amine Byproducts Dissolve Dissolve in Solvent Sample->Dissolve Mix Mix Sample, Buffer, and Reagent Dissolve->Mix Incubate Incubate (e.g., 60°C, 30 min) Mix->Incubate Quench Quench Excess Reagent Incubate->Quench HPLC HPLC Separation Quench->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Acquisition & Quantification FLD->Data

Caption: Experimental workflow for amine byproduct derivatization and analysis.

G reagent This compound product Fluorescent Derivative reagent->product Nucleophilic Substitution amine Primary/Secondary Amine Byproduct (R-NHR') amine->product

Caption: Reaction scheme for the derivatization of an amine byproduct.

References

The Impact of Fluorination on Pyridine-Based Ligands: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to enhance the pharmacological properties of lead compounds. This guide provides a comparative analysis of the binding affinity of ligands derived from fluorinated versus non-fluorinated pyridines, supported by experimental data and detailed methodologies. By examining specific case studies involving key kinase targets, we aim to provide researchers, scientists, and drug development professionals with objective insights into the nuanced effects of fluorination.

The introduction of fluorine into a pyridine ring can profoundly influence a ligand's binding affinity through a variety of mechanisms. These include alterations in electrostatic interactions, pKa modulation, and the stabilization of bioactive conformations. However, the effect of fluorination is highly context-dependent, relying on the specific position of the fluorine atom(s) on the pyridine ring and the topology of the target protein's binding pocket. This guide will delve into these effects with a focus on inhibitors of Aurora Kinase A, Epidermal Growth Factor Receptor (EGFR), and p38 MAP Kinase.

Comparative Binding Affinity Data

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for a series of fluorinated and non-fluorinated pyridine and pyrimidine-based kinase inhibitors. This data illustrates the impact of fluorine substitution on the potency of these compounds against their respective kinase targets.

Compound IDCore ScaffoldTarget KinaseFluorinationIC50 (nM)
1 PyrimidineAurora A4-Chloro-2-fluorophenyl38.6 ± 7.0
2 PyrimidineAurora A4-Chlorophenyl (non-fluorinated)24.1 ± 7.9
3 Imidazo[4,5-b]pyridineAurora A2-Fluoro-phenyl- [Data not available]
4 Imidazo[4,5-b]pyridineAurora APhenyl (non-fluorinated)- [Data not available]
5 ImidazoleEGFR (LR/TM mutant)2,6-Difluorophenyl~100
6 ImidazoleEGFR (LR/TM mutant)Phenyl (non-fluorinated)~1200
7 Pyridinylimidazolep38α MAP Kinase4-Fluorophenyl- [Data not available]
8 Pyridinylimidazolep38α MAP KinasePhenyl (non-fluorinated)- [Data not available]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison is most accurate when data is from the same study and experimental conditions.

Experimental Protocols

The determination of ligand binding affinity is paramount in drug discovery. Below are detailed methodologies for common in vitro kinase assays used to generate the type of data presented above.

Aurora Kinase A Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human Aurora A kinase

  • Kemptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (fluorinated and non-fluorinated pyridine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (for controls) to the assay plate.

    • Prepare a master mix containing Aurora A kinase and Kemptide substrate in Kinase Assay Buffer.

    • Add 5 µL of the master mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the test inhibitor.

Materials:

  • Recombinant human EGFR kinase (e.g., L858R mutant)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Kinase Tracer

  • Kinase Buffer A (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds

  • 384-well low-volume assay plates

Procedure:

  • Compound Preparation: Prepare a 4X serial dilution of the test compounds in Kinase Buffer A.

  • Assay Assembly:

    • Add 4 µL of the 4X test compound or vehicle to the assay plate.

    • Prepare a 2X solution of EGFR kinase and Eu-labeled antibody in Kinase Buffer A.

    • Add 8 µL of the kinase/antibody mixture to each well.

    • Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A.

    • Add 4 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation of 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the IC50 values by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration.

p38α MAP Kinase Inhibition Assay (LanthaScreen™ Activity Assay)

This assay measures the phosphorylation of a substrate by the kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Fluorescein-labeled substrate (e.g., GFP-ATF2)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • Tb-labeled anti-phospho-substrate antibody

  • TR-FRET Dilution Buffer

  • Test compounds

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 4X serial dilution of the test compounds.

  • Kinase Reaction:

    • Add 2.5 µL of 4X test compound to the assay plate.

    • Prepare a 4X solution of substrate and ATP in Kinase Reaction Buffer.

    • Prepare a 2X solution of p38α kinase in Kinase Reaction Buffer.

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the 4X substrate/ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Prepare a 2X solution of Tb-labeled antibody in TR-FRET Dilution Buffer containing EDTA to stop the reaction.

    • Add 10 µL of the antibody solution to each well.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental processes, the following diagrams are provided.

EGFR_Signaling_Pathway receptor receptor adaptor adaptor kinase_cascade kinase_cascade transcription_factor transcription_factor inhibitor inhibitor EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyridine-based Inhibitor Inhibitor->EGFR Kinase_Assay_Workflow step step reagent reagent output output start Start prep Compound Dilution (Fluorinated & Non-fluorinated) start->prep reaction Kinase Reaction prep->reaction detection Detection reaction->detection read Plate Reading detection->read analysis Data Analysis (IC50 Calculation) read->analysis end End analysis->end kinase Kinase kinase->reaction substrate Substrate/Tracer substrate->reaction atp ATP atp->reaction detect_reagent Detection Reagent detect_reagent->detection

Cross-Validation of Analytical Results for 6-Fluoro-4-methylpyridin-3-amine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the research and development process. This guide provides a comparative overview of the analytical purity of 6-Fluoro-4-methylpyridin-3-amine, a key building block in the synthesis of various pharmaceutical compounds. The guide outlines the purity data from various commercial suppliers and details the standard analytical methods for cross-validation.

Purity Comparison of Commercially Available this compound

The purity of this compound can vary between suppliers and even between different batches from the same supplier. The following table summarizes the publicly available purity information for this compound from several vendors. It is important to note that this data is based on supplier specifications and should be independently verified.

Supplier/SourceStated Purity (%)Analytical Method Cited
Sigma-Aldrich95Not specified
BLD Pharmatech≥ 97HPLC, NMR, LC-MS
Achmem95Not specified
Chemsrc97, 98Not specified
BioFOUNTNot specifiedHPLC, NMR
Autech Industry Co.,Ltd.≥ 98Not specified
BOC Sciences> 97Not specified

Note: The analytical methods listed are those mentioned by the supplier for product characterization. It is recommended to request a batch-specific Certificate of Analysis (CoA) for detailed information.

Recommended Analytical Methods for Purity Cross-Validation

To ensure the quality and consistency of this compound, it is essential to perform in-house purity analysis. The following are detailed protocols for the most common and effective analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in organic compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90-10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are invaluable for structural confirmation and can also be used for purity assessment, particularly for identifying and quantifying impurities with distinct NMR signals.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Integrate all signals and compare the relative integrals to the expected values for the main compound.

    • Signals not corresponding to the main compound indicate impurities.

  • ¹⁹F NMR:

    • Acquire a standard fluorine spectrum.

    • The presence of more than one signal may indicate the presence of fluorine-containing impurities.

  • Quantitative NMR (qNMR):

    • For quantitative analysis, a certified internal standard with a known concentration is added to the sample.

    • The purity of the sample can be calculated by comparing the integral of a specific resonance of the analyte to that of the internal standard.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical results for this compound purity.

cluster_0 Purity Analysis cluster_1 Data Cross-Validation cluster_2 Decision HPLC HPLC Analysis (Quantitative) Compare Compare Purity Results HPLC->Compare GCMS GC-MS Analysis (Impurity ID) GCMS->Compare NMR NMR Spectroscopy (Structural Confirmation) NMR->Compare Accept Accept Batch Compare->Accept Results Consistent & Purity ≥ 98% Reject Reject/Repurify Batch Compare->Reject Discrepancies or Low Purity Sample Incoming Batch of This compound Sample->HPLC Sample->GCMS Sample->NMR

Caption: Workflow for analytical cross-validation.

Hypothetical Signaling Pathway Involvement

While the direct signaling pathway of this compound is not extensively documented, as a versatile chemical intermediate, it can be used to synthesize molecules that target various signaling pathways. For instance, pyridine-containing compounds are known to act as inhibitors of protein kinases. The diagram below illustrates a hypothetical scenario where a derivative of this compound could inhibit a kinase in a cancer-related signaling pathway.

cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Derivative of This compound Inhibitor->KinaseB

Caption: Hypothetical kinase inhibition pathway.

By employing a multi-technique approach to purity analysis and cross-validating the results, researchers can have a high degree of confidence in the quality of this compound used in their experiments, ultimately contributing to the reliability and reproducibility of their research outcomes.

The Double-Edged Sword: Evaluating the Impact of Fluorine Substitution on Biological Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a pervasive strategy in modern medicinal chemistry. Its unique properties can profoundly influence a molecule's interaction with its biological target, often leading to enhanced potency, metabolic stability, and bioavailability. However, the effects of fluorination are not universally positive and are highly context-dependent. This guide provides an objective comparison of fluorinated versus non-fluorinated analogues, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Physicochemical and Pharmacokinetic Profile: A Balancing Act

The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, which in turn dictates its pharmacokinetic profile. These changes are often the primary motivation for exploring fluorination.

Key Physicochemical and Pharmacokinetic Parameters Influenced by Fluorination:

ParameterGeneral Impact of FluorinationNon-Fluorinated AnalogueFluorinated AnalogueFold Change/DifferenceTarget/SystemReference
Lipophilicity (logP/logD) Generally increases, but is position-dependent. Can enhance membrane permeability.Anisole (logD = 2.11)Trifluoroanisole (logD = 3.09)~1 log unit increaseN/A[1][2]
Isoquinoline Derivative 1a (clogP = 2.5)7-Fluoro-isoquinoline Derivative 1b (clogP = 2.7)0.2 unit increasePARP Inhibitors[3]
Acidity/Basicity (pKa) Generally lowers the pKa of nearby basic groups (making them less basic) and increases the acidity of acidic groups.Isoquinoline Derivative 1a (pKa = 6.8)7-Fluoro-isoquinoline Derivative 1b (pKa = 6.5)0.3 unit decreasePARP Inhibitors[3]
Metabolic Stability (t½) Often increases by blocking sites of metabolism by cytochrome P450 enzymes.Risperidone9-Fluororisperidone16-fold increase in stabilityHuman Liver Microsomes
Celecoxib4'-Fluorocelecoxib4-fold increase in stabilityHuman Liver Microsomes
Vericiguat AnalogueVericiguat (with F)Superior pharmacokinetic propertiessGC Stimulator[4]
Binding Affinity (Ki, Kd, IC50) Can increase or decrease depending on the specific interactions with the target protein.Non-fluorinated Aminergic GPCR LigandFluorinated Aminergic GPCR LigandUp to 1300-fold change in potencyAminergic GPCRs[5]
Erlotinib (WT EGFR IC50)Afatinib (WT EGFR IC50 = 0.5 nM)VariesEGFR[6]
Non-fluorinated Pyrazole(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazoleEnhanced inhibitory activitynNOS, eNOS, iNOS[7]

Enhancing Target Engagement: Case Studies

The decision to introduce fluorine is often driven by the desire to improve binding affinity and selectivity for the biological target. The electronegativity and small size of the fluorine atom can lead to favorable interactions within the binding pocket.

Case Study 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors

In the development of EGFR inhibitors for non-small cell lung cancer, fluorination has played a key role in improving potency. For instance, a comparison of first-generation and second-generation inhibitors reveals the impact of strategic fluorine placement.

CompoundEGFR TargetIC50 (nM)Reference
Erlotinib (Non-fluorinated analogue)Wild-TypeVaries[6]
Afatinib (Fluorinated analogue)Wild-Type0.5[6]
AfatinibExon 19del0.2[6]
AfatinibL858R0.2[6]
Dacomitinib (Fluorinated analogue)Wild-Type6.0[6]

The data indicates that fluorinated analogues like afatinib and dacomitinib can exhibit potent inhibition of both wild-type and mutant forms of EGFR.

Case Study 2: G Protein-Coupled Receptor (GPCR) Ligands

A systematic study of fluorinated isomers of aminergic GPCR ligands revealed that the position of the fluorine atom can dramatically alter binding affinity, sometimes leading to "activity cliffs" where a small structural change results in a large change in potency. In some cases, a positional change of a single fluorine atom resulted in a 1300-fold difference in potency.[5] This highlights the critical importance of precise fluorine placement.

The "Dark Side" of Fluorine: Potential Liabilities

While the benefits of fluorination are well-documented, it is crucial to consider the potential downsides. The strong carbon-fluorine bond is not always inert, and its presence can introduce unforeseen challenges.

  • Metabolic Defluorination: Despite the strength of the C-F bond, enzymatic cleavage can occur, leading to the release of fluoride ions and potentially toxic metabolites.[8][9] This is a significant concern, especially for compounds intended for chronic use.

  • Altered Selectivity and Off-Target Effects: While fluorine can enhance on-target activity, it can also lead to interactions with unintended targets, resulting in off-target toxicity.

  • Challenges in Synthesis: The introduction of fluorine, particularly in the late stages of synthesis, can be challenging and may require specialized and costly reagents and reaction conditions.[5]

Visualizing the Impact: Workflows and Pathways

To better understand the role of fluorine in drug discovery and its effect on biological systems, visual representations of experimental workflows and signaling pathways are invaluable.

drug_discovery_workflow cluster_discovery Drug Discovery cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target ID & Validation Target ID & Validation Hit ID Hit ID Target ID & Validation->Hit ID Hit-to-Lead Hit-to-Lead Hit ID->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Candidate Selection Candidate Selection Lead Optimization->Candidate Selection Fluorine Substitution Strategy Fluorine Substitution Strategy Lead Optimization->Fluorine Substitution Strategy Preclinical Studies Preclinical Studies Candidate Selection->Preclinical Studies IND Submission IND Submission Preclinical Studies->IND Submission Phase I Phase I IND Submission->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III NDA Submission NDA Submission Phase III->NDA Submission Market Market NDA Submission->Market Fluorine Substitution Strategy->Lead Optimization

A typical drug discovery and development workflow.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated Isoquinoline Inhibitor Inhibitor->PI3K

The PI3K/Akt/mTOR signaling pathway with the inhibitory action of a fluorinated isoquinoline derivative.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound stock solution (in DMSO or other suitable solvent)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound in phosphate buffer. The final concentration of the organic solvent should be low (e.g., <0.5% DMSO) to avoid inhibiting enzymatic activity.

  • Incubation: In a 96-well plate, combine the HLM and the NADPH regenerating system in phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation: Initiate the reaction by adding the test compound to the wells.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold solution of ACN containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[8]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radioligand (a radioactive molecule that binds to the target receptor)

  • Test compound (non-radioactive)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's arsenal for modulating biological target engagement. It can lead to significant improvements in potency, metabolic stability, and other key drug-like properties. However, the effects of fluorination are highly dependent on the specific molecular context, and a "magic bullet" effect is not guaranteed. A thorough and systematic evaluation of both the potential benefits and liabilities is essential. By employing the comparative approaches and experimental methodologies outlined in this guide, researchers can make more rational and data-driven decisions in the design of next-generation therapeutics with optimized efficacy and safety profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, discovery, and drug development, the responsible management of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-Fluoro-4-methylpyridin-3-amine, ensuring the safety of personnel and compliance with environmental regulations. Due to its nature as a halogenated pyridine derivative, this compound requires specific handling and disposal protocols.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with the utmost care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and exposure control information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (such as nitrile), a lab coat, and other protective clothing are necessary to prevent skin contact.[2]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working in an area with poor ventilation or when dusts may be generated.[1]

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6]

  • Waste Identification and Segregation:

    • Characterize the waste: Determine if it is the pure compound, a solution, or mixed with other reagents.

    • Segregate this waste stream. It falls under the category of halogenated organic compounds .[6] Do not mix it with non-halogenated solvents or other waste types to avoid complications in the disposal process.[7]

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container with a secure lid. Glass or high-density polyethylene containers are generally suitable.[3][5]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6] If it is a mixture, list all constituents and their approximate percentages.

  • Accumulation and Storage of Waste:

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Keep the container closed except when adding waste.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

    • The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This ensures the complete destruction of the compound in an environmentally sound manner.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[3]

  • Collection: Carefully collect the absorbed material into a designated, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your supervisor and your institution's EHS office.

Summary of Key Disposal Information

ParameterGuideline
Waste Classification Halogenated Organic Hazardous Waste
Primary Disposal Method Controlled incineration via a licensed waste disposal facility.[1][8]
Prohibited Disposal Methods Do not dispose of down the sanitary sewer or in regular trash.[1][3][6]
Waste Container Chemically compatible, leak-proof, with a secure lid.
Labeling Requirements "Hazardous Waste", full chemical name, and all components if a mixture.[6]
Spill Cleanup Material Inert absorbent material (e.g., sand, vermiculite).[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste waste_id Identify and Characterize Waste (Pure solid, solution, mixture?) start->waste_id spill Spill Occurs start->spill segregate Segregate as 'Halogenated Organic Waste' waste_id->segregate containerize Select Compatible Container (e.g., Glass, HDPE) segregate->containerize labeling Label Container: 'Hazardous Waste' Full Chemical Name & Constituents containerize->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->contact_ehs disposal Arrange for Pickup and Disposal (Controlled Incineration) contact_ehs->disposal spill_procedure Follow Spill Management Protocol: Contain, Collect, Clean, Report spill->spill_procedure spill_procedure->storage

Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS) to ensure full compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling 6-Fluoro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Fluoro-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for handling this compound (CAS No. 954236-33-0). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound. The information is compiled from supplier safety data and general best practices for handling aromatic amines and fluorinated organic compounds.

Hazard Summary

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318/H319: Causes serious eye damage/irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose & Notes
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. Always handle the solid compound and prepare solutions inside a fume hood.[2][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are the minimum requirement to protect against splashes.[4][5] A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high risk of splashing.[4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact.[5][6] It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator and cartridge must be selected based on the specific exposure potential.[4][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for both safety and experimental integrity.

Step Procedure Key Safety Considerations
1 Pre-Handling Preparation Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[2] Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.[2] Personnel Training: Confirm all personnel involved are trained on the hazards and handling procedures for this compound.[7]
2 Donning PPE Before entering the designated handling area, put on all required PPE as outlined in the table above.[2][5]
3 Weighing and Aliquoting Location: Perform all weighing and handling of the solid compound inside a certified chemical fume hood or a ventilated balance enclosure to contain any dust.[2] Tools: Use dedicated spatulas and weigh boats.
4 Solution Preparation Method: Add the solid this compound to the solvent slowly to prevent splashing.[2] Ventilation: Keep the solution within the fume hood during preparation and handling.
5 Post-Handling Decontamination: Wipe down the work area (fume hood sash, surfaces) with an appropriate solvent and cleaning agent. Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][8]

Disposal Plan

Proper disposal is essential to protect personnel and the environment.[5]

Waste Stream Collection and Labeling Storage and Disposal
Solutions and Liquid Waste Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste .Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]
Contaminated Solid Waste Place items such as used pipette tips, gloves, and weigh boats into a designated solid hazardous waste container.[2]Ensure the container is sealed and clearly labeled with the chemical name and associated hazards.
General Guidelines Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and primary hazard warnings.[2] Segregation: Do not mix incompatible waste streams.[2]Hand over all waste to a professional and certified hazardous waste disposal company.[5]

Visual Workflow for Safety and Handling

The following diagram illustrates the logical flow of the key safety and handling procedures for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal risk_assessment Conduct Risk Assessment check_emergency_equipment Verify Emergency Equipment (Shower, Eyewash) risk_assessment->check_emergency_equipment don_ppe Don Full PPE check_emergency_equipment->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate segregate_waste Segregate & Label Waste (Liquid & Solid) decontaminate->segregate_waste remove_ppe Remove PPE segregate_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safety and Handling Workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.